N-(3-Amino-4-chlorophenyl)hexanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-12(16)15-9-6-7-10(13)11(14)8-9/h6-8H,2-5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGMKBMFHGUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure, Synthesis, and Medicinal Applications of N-(3-Amino-4-chlorophenyl)hexanamide
Executive Summary
The compound N-(3-Amino-4-chlorophenyl)hexanamide represents a structurally optimized, highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by its 4-chloro-1,3-phenylenediamine core and a lipophilic hexanamide tail, this molecule serves as a critical building block for developing targeted therapeutics. In modern drug discovery, aniline derivatives of this class are heavily featured in the design of kinase inhibitors (such as p38 MAP kinase inhibitors) and targeted antitumor agents. This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, analytical validation, and medicinal chemistry applications.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of N-(3-Amino-4-chlorophenyl)hexanamide is paramount for predicting its behavior in both synthetic workflows and biological systems. The molecule features an aniline derivative core where the primary amine at position 1 is acylated with a six-carbon aliphatic chain. The remaining primary amine at position 3 and the chlorine atom at position 4 create a unique electronic and steric environment that dictates its reactivity and binding affinity.
Table 1: Physicochemical Properties and Rule of Five Parameters
| Property | Value | Pharmacological Significance |
| Molecular Formula | C12H17ClN2O | Defines the molecular framework and halogen presence. |
| Molecular Weight | 240.73 g/mol | < 500 Da; ideal for fragment-based drug design and oral bioavailability. |
| LogP (Calculated) | ~2.9 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |
| H-Bond Donors | 2 (-NH2, -NH) | Facilitates critical hydrogen bonding with kinase hinge regions. |
| H-Bond Acceptors | 1 (C=O) | Engages in dipole interactions with target protein residues. |
| TPSA | 55.12 Ų | < 140 Ų; predicts excellent cellular permeability and absorption. |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide requires strict regiocontrol. The starting material, 4-chloro-1,3-phenylenediamine, possesses two primary amines with distinct nucleophilicities. The amine at C3 is sterically hindered by the adjacent bulky chlorine atom and electronically deactivated by its inductive (-I) effect. Conversely, the amine at C1 is meta to the chlorine, rendering it significantly more nucleophilic and accessible.
Protocol: Regioselective Acylation
-
Preparation: Dissolve 1.0 equivalent of 4-chloro-1,3-phenylenediamine in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM prevents the competitive hydrolysis of the electrophilic acyl chloride, ensuring maximum atom economy.
-
-
Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Neutralizing HCl prevents the protonation of the unreacted C1 amine, thereby maintaining its nucleophilicity and driving the reaction to completion without participating in side reactions.
-
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.0 equivalent of hexanoyl chloride.
-
Causality: Conducting the addition at 0°C enforces kinetic control. The highly reactive hexanoyl chloride will preferentially attack the most nucleophilic site (C1 amine). Lower temperatures suppress the activation energy required for the secondary, less favorable acylation at the C3 amine, thus preventing the formation of the di-acylated byproduct.
-
-
Quench and Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Caption: Regioselective synthesis workflow of N-(3-Amino-4-chlorophenyl)hexanamide.
Analytical Validation Protocol
To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical workflow to confirm both identity and regiochemistry.
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak indicates >98% purity, functionally validating the kinetic suppression of di-acylation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must exhibit a molecular ion peak [M+H]+ at m/z 241.1. Crucially, the presence of the chlorine atom is self-validated by observing the characteristic M+2 isotope peak at m/z 243.1 in a precise 3:1 relative abundance ratio.
-
Nuclear Magnetic Resonance (1H-NMR): The regiochemistry is confirmed by the aromatic splitting pattern. The proton between the amine and the amide (C2) will appear as a fine doublet (meta coupling, J ~ 2.5 Hz), while the proton adjacent to the chlorine (C5) will appear as a doublet (ortho coupling, J ~ 8.5 Hz). The broad singlet integrating for 2 protons at ~5.0 ppm confirms the presence of the unreacted primary amine at C3.
Applications in Medicinal Chemistry
The 3-amino-4-chloroaniline scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core fragment in the design of kinase inhibitors. For instance, derivatives of this scaffold have been extensively documented in the development of p38 Mitogen-Activated Protein (MAP) kinase inhibitors . p38 MAP kinase is a critical enzyme in the cascade that leads to the biosynthesis of pro-inflammatory cytokines such as TNFα and IL-1.
By incorporating the hexanamide tail , N-(3-Amino-4-chlorophenyl)hexanamide gains a significant hydrophobic vector. In the context of kinase active sites, while the aniline core forms critical hydrogen bonds with the kinase hinge region, the lipophilic hexyl chain is perfectly poised to project into deep hydrophobic pockets, such as the DFG-out allosteric site. This dual-interaction modality increases both the binding affinity and the selectivity of the resulting API. Furthermore, this intermediate can undergo subsequent cyclization reactions to form benzimidazoles or quinazolines, which are ubiquitous in modern targeted oncology therapies .
Caption: p38 MAPK signaling cascade and intervention by chloroaniline-derived inhibitors.
References
- US Patent 7,163,999 B2 - Resin particle and method for preparation thereof (Utilization of 3-amino-4-chloroaniline derivatives).
-
4-Chloro-1,3-benzenediamine (CAS 5131-60-2) Pharmaceutical Applications . Tantu Chemicals. [Link]
Navigating the Identification of N-(3-Amino-4-chlorophenyl)hexanamide: A Technical Guide for Researchers
For Immediate Release
Introduction and Context
N-(3-Amino-4-chlorophenyl)hexanamide belongs to the class of N-acyl-substituted anilines, a chemical scaffold prevalent in medicinal chemistry and material science. The specific arrangement of a hexanamide chain attached to a 3-amino-4-chloroaniline core suggests potential applications where lipophilicity and specific hydrogen bonding interactions are crucial. The lack of a registered CAS number indicates that it may be a novel compound or one that has not been widely commercialized, necessitating a rigorous and systematic approach to its identification for any research or development purposes.
This guide will provide researchers with the necessary tools to confirm the synthesis and purity of N-(3-Amino-4-chlorophenyl)hexanamide, drawing on established analytical techniques and comparative data from analogous structures.
Core Identification Parameters
The primary challenge in characterizing a potentially novel compound is the absence of a reference standard. However, by analyzing structurally similar compounds, we can predict and interpret the analytical data for N-(3-Amino-4-chlorophenyl)hexanamide. The core identification relies on a combination of chromatographic and spectroscopic methods.
For context, let's consider the identification parameters of two closely related and documented analogs:
| Property | N-(3-Amino-4-chlorophenyl)acetamide | N-(3-Amino-4-chlorophenyl)propanamide | N-(3-Amino-4-chlorophenyl)hexanamide (Predicted) |
| CAS Number | 51867-83-5[1][2][3] | 213831-01-7 | Not available |
| Molecular Formula | C₈H₉ClN₂O[1][3] | C₉H₁₁ClN₂O | C₁₂H₁₇ClN₂O |
| Molecular Weight | 184.62 g/mol [1][3] | 198.65 g/mol | 240.73 g/mol |
Synthesis Pathway and Rationale
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide would typically proceed via the acylation of 3-amino-4-chloroaniline with hexanoyl chloride or a related activated form of hexanoic acid. This reaction is a standard amide bond formation.
A general synthetic protocol is as follows:
-
Dissolution: Dissolve 3-amino-4-chloroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add a stoichiometric amount of hexanoyl chloride. The exothermicity of the reaction should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any excess acid chloride and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(3-Amino-4-chlorophenyl)hexanamide.
The choice of an aprotic solvent is crucial to prevent hydrolysis of the acid chloride. The use of a base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive.
Caption: Synthetic workflow for N-(3-Amino-4-chlorophenyl)hexanamide.
Analytical Characterization: A Multi-technique Approach
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For N-(3-Amino-4-chlorophenyl)hexanamide, both ¹H and ¹³C NMR spectra will provide key information.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to distinct coupling constants.
-
Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the range of δ 8.0-10.0 ppm. Its chemical shift can be concentration and solvent dependent.
-
Amino Protons (NH₂): A broad singlet for the two amino protons will likely appear in the range of δ 3.5-5.0 ppm.
-
Hexanamide Chain Protons: The protons of the hexyl chain will show characteristic multiplets. The α-methylene group (adjacent to the carbonyl) will be a triplet around δ 2.2-2.5 ppm. The other methylene groups will appear as multiplets between δ 1.2-1.7 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The amide carbonyl carbon will have a characteristic resonance in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro, amino, and acylamino substituents.
-
Hexanamide Chain Carbons: The carbons of the hexyl chain will appear in the aliphatic region (δ 10-40 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be used.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the corresponding protons in the molecule. Assign the signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): For N-(3-Amino-4-chlorophenyl)hexanamide (C₁₂H₁₇ClN₂O), the molecular ion peak will be observed at m/z 240. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 242 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak.
-
Key Fragment Ions: Fragmentation will likely occur at the amide bond. Common fragments would include the loss of the hexyl chain or cleavage of the C-N bond.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Caption: Multi-technique workflow for structural identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Spectrum:
-
N-H Stretching: Two bands are expected for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A single band for the secondary amide (N-H) should appear around 3300 cm⁻¹.
-
C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected in the range of 1630-1680 cm⁻¹.[4][5][6]
-
N-H Bending: The N-H bending vibration of the amide (Amide II band) will be observed around 1510-1580 cm⁻¹.[5]
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-N Stretching: The C-N stretching vibration will appear in the 1200-1350 cm⁻¹ range.[7]
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken. While specific toxicity data for N-(3-Amino-4-chlorophenyl)hexanamide is not available, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Conclusion
The identification of a potentially novel compound like N-(3-Amino-4-chlorophenyl)hexanamide requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, and by drawing comparisons with known analogs, researchers can confidently elucidate and confirm its structure. This technical guide provides a robust framework to achieve this, ensuring the scientific integrity of any subsequent research.
References
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Matrix Fine Chemicals. N-(3-AMINO-4-CHLOROPHENYL)ACETAMIDE | CAS 51867-83-5. [Link]
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NSF PAR. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
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ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology. [Link]
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PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
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Sunway Pharm Ltd. N-(3-Amino-4-chlorophenyl)acetamide - CAS:51867-83-5. [Link]
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AMERICAN ELEMENTS. (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride | CAS 1384435-45-3. [Link]
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BuyersGuideChem. N-(3-Amino-4-chlorophenyl)propanamide. [Link]
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SPIE Digital Library. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
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The Chemistry Notes. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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PMC. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]
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Chemazone. N-(3-amino-4-chlorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]propanamide. [Link]
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ResearchGate. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]
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PubChem. N-(3-Amino-4-chlorophenyl)acetamide. [Link]
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- 5. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
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Safety Data Sheet (SDS) for N-(3-Amino-4-chlorophenyl)hexanamide
An In-Depth Technical Guide to the Safe Handling of N-(3-Amino-4-chlorophenyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is a technical guide intended for informational purposes for laboratory personnel trained in handling hazardous chemicals. A specific is not publicly available. The information herein is synthesized from data on structurally similar compounds and should be used as a precautionary guide. All laboratory work should be conducted under the supervision of a qualified individual and in accordance with all applicable safety regulations.
Introduction to N-(3-Amino-4-chlorophenyl)hexanamide
N-(3-Amino-4-chlorophenyl)hexanamide is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73.[1] While specific applications are not widely documented, its structure suggests potential use as an intermediate in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Given its classification as a research chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting.[1]
Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally related compounds such as 3-Amino-4-chlorobenzotrifluoride and N-(3-Amino-4-chlorophenyl)acetamide, N-(3-Amino-4-chlorophenyl)hexanamide should be handled as a potentially hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
-
Aquatic Toxicity: Potentially harmful or toxic to aquatic life with long-lasting effects.[2]
Logical Flow of Hazard Identification and Risk Assessment
Caption: Logical workflow for assessing the risks of a compound with limited direct safety data.
First-Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Emergency Response Protocol
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Evacuate Personnel: Isolate the hazard area and deny entry to unnecessary and unprotected personnel.
-
Ensure Adequate Ventilation:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in enclosed spaces, a respirator may be necessary.[9]
-
Containment and Clean-up:
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[10]
Emergency Response Workflow
Caption: Step-by-step workflow for responding to an accidental chemical release.
Safe Handling and Storage
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[8] - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing and wash it before reuse.[9] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8] |
Exposure Controls and Personal Protection
Hierarchy of Controls
The implementation of control measures should follow the hierarchy of controls to ensure the highest level of protection.
Caption: The hierarchy of controls for mitigating chemical exposure in the laboratory.
Physical and Chemical Properties
While specific data for N-(3-Amino-4-chlorophenyl)hexanamide is not available, the following are general properties that can be anticipated based on its structure and related compounds:
| Property | Anticipated Value |
| Appearance | White to off-white solid.[5] |
| Odor | No data available; likely odorless or with a faint characteristic odor.[5] |
| Solubility | Likely has low water solubility and is soluble in organic solvents.[11] |
| Molecular Formula | C12H17ClN2O[1] |
| Molecular Weight | 240.73 g/mol [1] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Expected to be stable under normal laboratory conditions.[8]
-
Conditions to Avoid: Avoid exposure to heat, light, and moisture.[8]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8][11]
Toxicological Information
No specific toxicological studies have been conducted on N-(3-Amino-4-chlorophenyl)hexanamide. The following information is inferred from structurally similar compounds:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[10]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available. It has not been evaluated by IARC, NTP, or OSHA.[11]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
Toxicity to Aquatic Life: Based on related compounds, it may be harmful or toxic to aquatic organisms, with the potential for long-lasting effects.[2]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter the environment.[6][7]
Transport Information
Transport regulations (DOT, IATA, IMDG) for this specific compound are not available. It should be transported in accordance with regulations for research chemicals with potential hazards as outlined in this guide.
Regulatory Information
This compound is intended for research and development purposes only.[1] It is the responsibility of the user to ensure compliance with all relevant regulations.
References
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Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97%. Retrieved from [Link]
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CPAchem Ltd. (2022, August 15). Safety data sheet - 3-Amino-4-chlorobenzotrifluoride. Retrieved from [Link]
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PubChem. N-(3-Amino-4-chlorophenyl)acetamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2011, June 1). Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride. Retrieved from [Link]
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Airgas. (2021, September 15). Safety Data Sheet. Retrieved from [Link]
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National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
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PubChem. N-(3,4-dichlorophenyl)hexanamide. Retrieved from [Link]
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MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
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Toxicological Evaluation and Safety Profile of N-(3-Amino-4-chlorophenyl)hexanamide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary & Structural Deconstruction
N-(3-Amino-4-chlorophenyl)hexanamide is a synthetic anilide derivative characterized by a 4-chloro-1,3-phenylenediamine core, where one amine is acylated with a lipophilic hexanoyl (caproyl) chain. While the hexanamide tail imparts significant lipophilicity and potential membrane permeability, the toxicological profile of this compound is overwhelmingly dictated by its chloroaniline core and the free primary amine at the meta position.
In preclinical drug development, primary aromatic amines and chloroanilines are classic structural alerts (flagged under ICH M7 guidelines). They present a triad of safety liabilities: hematotoxicity (specifically methemoglobinemia), hepatotoxicity via oxidative stress, and potential genotoxicity[1][2]. This whitepaper deconstructs the toxicodynamics of N-(3-Amino-4-chlorophenyl)hexanamide and provides field-proven, self-validating protocols to accurately quantify its safety margins.
Toxicodynamics: Mechanisms of Action
The parent compound itself is relatively benign. Toxicity is almost exclusively driven by hepatic bioactivation. The presence of the para-chloro group blocks standard para-hydroxylation (a common Phase I detoxification route), forcing the metabolic flux toward dangerous N-oxidation pathways[3].
Hematotoxicity (Methemoglobinemia)
The most acute and dose-limiting toxicity of chloroaniline derivatives is methemoglobinemia[1]. Hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) oxidize the free 3-amino group to an N-hydroxyarylamine. When this metabolite enters systemic circulation and permeates erythrocytes, it initiates the Kiese redox cycle . The N-hydroxyarylamine co-oxidizes with oxygenated hemoglobin, converting ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), rendering the hemoglobin incapable of binding oxygen[1]. This process regenerates a nitroso-chloroarene intermediate, which is then reduced back to the N-hydroxy form by erythrocytic flavin reductases, creating a catalytic cycle of toxicity[3].
Hepatotoxicity & Oxidative Stress
In the liver, the reactive nitroso-chloroarene and subsequent quinone imine intermediates act as aggressive electrophiles. They rapidly deplete intracellular glutathione (GSH) reserves[2]. Once GSH is exhausted, these electrophiles covalently bind to hepatic macromolecules, inducing mitochondrial dysfunction, massive generation of reactive oxygen species (ROS), and ultimate hepatocellular apoptosis[2][4].
Metabolic bioactivation of N-(3-Amino-4-chlorophenyl)hexanamide to toxic intermediates.
Predictive Toxicology & Data Summaries
Before initiating wet-lab assays, it is critical to map the expected toxicological profile based on structurally analogous chloroanilines[5]. Table 1 summarizes the predictive metrics.
Table 1: Predictive Toxicological Profile
| Target Organ/System | Primary Mechanism | Predictive Biomarker | Risk Level |
| Hematologic | Kiese redox cycling (Fe²⁺ to Fe³⁺) | Methemoglobin (MetHb) > 15% | High |
| Hepatic | ROS generation & GSH depletion | ALT/AST, ROS, Depleted GSH | Moderate to High |
| Renal | Chloroaminophenol accumulation | KIM-1, Serum Creatinine | Moderate |
| Genetic | DNA adduct formation | Ames Test (Strain TA98/TA100) | High (Structural Alert) |
Self-Validating Experimental Protocols
To accurately assess the toxicity of N-(3-Amino-4-chlorophenyl)hexanamide, standard in vitro assays often produce false negatives because immortalized cell lines (like HepG2) lack the robust CYP450 expression required to bioactivate the compound[5]. The following protocols are engineered as self-validating systems , incorporating specific metabolic activation steps to ensure causality.
Protocol 1: Ex Vivo Erythrocyte Methemoglobin (MetHb) Formation Assay
Rationale: Erythrocytes lack the oxidative machinery to N-hydroxylate the parent compound. Therefore, incubating erythrocytes directly with the compound will yield a false negative. We must introduce an exogenous metabolic activation system (rat liver S9 fraction) to simulate hepatic bioactivation.
Step-by-Step Methodology:
-
Preparation: Isolate human erythrocytes from whole blood via centrifugation (2,500 x g, 10 min). Wash three times in PBS (pH 7.4) and resuspend to a 10% hematocrit.
-
Metabolic Activation Mix: Prepare a reaction mixture containing 2 mg/mL Aroclor 1254-induced rat liver S9 fraction, 2 mM NADPH (cofactor), and PBS.
-
Incubation: In a 96-well plate, combine 50 µL erythrocyte suspension, 25 µL S9 mix, and 25 µL of N-(3-Amino-4-chlorophenyl)hexanamide (titrated from 1 µM to 100 µM).
-
Self-Validation Control: Include a "-S9" arm (buffer instead of S9) to prove that toxicity is strictly metabolism-dependent.
-
Positive Control: p-Chloroaniline (100 µM)[1].
-
-
Reaction: Incubate at 37°C for 2 hours on a plate shaker.
-
Quantification: Lyse cells using 1% Triton X-100. Measure absorbance at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the MetHb percentage.
Protocol 2: Hepatocyte ROS and Glutathione Depletion Assay
Rationale: To capture the true hepatotoxic potential, 2D immortalized lines are insufficient. Sandwich-cultured primary human hepatocytes (SCHH) must be used to maintain endogenous CYP1A2 and CYP2E1 expression over the assay duration[2].
Step-by-Step Methodology:
-
Cell Culture: Plate primary human hepatocytes in a collagen-sandwich configuration. Allow 48 hours for the restoration of canalicular networks and baseline CYP expression.
-
Treatment: Expose cells to N-(3-Amino-4-chlorophenyl)hexanamide (1.25 to 20 µg/mL) for 24 hours[2].
-
ROS Measurement: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. The non-fluorescent DCFDA is oxidized by ROS to highly fluorescent DCF. Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
GSH Quantification: Lyse a parallel set of treated cells. Deproteinize with 5% sulfosalicylic acid. Add Ellman’s reagent (DTNB). Measure absorbance at 412 nm to quantify free thiol (reduced GSH) depletion.
-
Causality Check: Pre-treat a subset of cells with 5 mM N-acetyl-L-cysteine (NAC), a GSH precursor. If NAC rescues cell viability, it confirms that the mechanism of toxicity is electrophile-mediated GSH depletion[2].
Table 2: Self-Validating Assay Design Parameters
| Assay Component | Selection | Mechanistic Rationale |
| Cell Model | Sandwich-Cultured Primary Hepatocytes | Maintains endogenous CYP1A2/CYP2E1 expression required for bioactivation. |
| Metabolic System | Aroclor 1254-induced Rat Liver S9 | Required in RBC assays because erythrocytes cannot generate the N-hydroxy metabolite. |
| Positive Control | p-Chloroaniline | Clinically validated inducer of methemoglobinemia; establishes a baseline[1][6]. |
| Viability Control | ATP Quantitation (CellTiter-Glo) | Differentiates true mechanistic toxicity (ROS generation) from baseline cellular necrosis. |
Screening Workflow & Mitigation Strategies
If N-(3-Amino-4-chlorophenyl)hexanamide is a lead intermediate or active pharmaceutical ingredient (API), medicinal chemistry efforts must focus on mitigating the liability of the free amine.
Tiered toxicological screening workflow for aromatic amine derivatives.
Medicinal Chemistry Mitigation: To bypass the toxicity highlighted in the screening workflow, consider the following structural modifications:
-
Steric Hindrance: Introduce a bulky group (e.g., a methyl or trifluoromethyl group) ortho to the free amine to sterically block CYP450 access, preventing N-hydroxylation.
-
Amine Masking: Convert the primary amine to a secondary or tertiary amine, or incorporate it into a stable heterocyclic ring to eliminate the hydrogen atoms required for N-hydroxyarylamine formation.
References
- P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Liter
- P-chloroaniline poisoning causing methemoglobinemia: a case report and review of the liter
- Provisional Peer Reviewed Toxicity Values for p-Chloroaniline (CASRN 106-47-8). epa.gov.
- Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hep
- Analysis of Gene Expression in 4,4'-Methylenedianiline-induced Acute Hep
- Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals. nih.gov.
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- 3. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Physical characteristics and melting point of N-(3-Amino-4-chlorophenyl)hexanamide
The following technical guide details the physical characteristics, synthesis, and characterization protocols for N-(3-Amino-4-chlorophenyl)hexanamide , structured for researchers and drug development professionals.
Executive Summary
N-(3-Amino-4-chlorophenyl)hexanamide (also referred to as N-(3-amino-4-chlorophenyl)caproamide ) is a functionalized anilide derivative utilized primarily as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its structure combines a lipophilic hexanoyl chain with a polar, reactive chloro-phenylenediamine core. This guide addresses the compound's physicochemical properties, with a specific focus on the empirical determination of its melting point—a critical quality attribute (CQA) often absent from standard compendia—and provides a robust protocol for its synthesis and characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Attribute | Detail |
| IUPAC Name | N-(3-Amino-4-chlorophenyl)hexanamide |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Core Scaffold | 4-Chloro-1,3-phenylenediamine (acylated at N1) |
| Key Functional Groups | Primary Amine (–NH₂), Secondary Amide (–NHCO–), Aryl Chloride (–Cl), Alkyl Chain (C₆) |
| SMILES | CCCCCC(=O)Nc1ccc(Cl)c(N)c1 |
Structural Insight: The molecule features a "push-pull" electronic system. The amide group at position 1 acts as a moderate electron donor (via resonance) but is sterically unencumbered. The primary amine at position 3 is ortho to the chlorine atom (position 4). The chlorine atom exerts an inductive electron-withdrawing effect, reducing the basicity of the adjacent 3-amino group, making the 1-amino group of the parent diamine the preferred site for initial acylation.
Physical Characteristics
Appearance and State
-
Form: Crystalline solid or powder.[1]
-
Color: Typically off-white to pale beige. Oxidation of the free amino group can lead to darkening (brown/pink hues) upon prolonged exposure to air or light.
-
Odor: Faint, characteristic of fatty amides.
Solubility Profile
The hexanoyl chain imparts significant lipophilicity compared to shorter homologs (e.g., acetamides), altering the solubility landscape.
| Solvent | Solubility Prediction | Mechanistic Rationale |
| DMSO / DMF | High | Strong dipole-dipole interactions with the amide backbone. |
| Methanol / Ethanol | Moderate to High | H-bonding capacity matches the polar headgroup. |
| Ethyl Acetate | Moderate | Compatible with the lipophilic hexyl tail and amide functionality. |
| Water | Low / Insoluble | The C₆ alkyl chain dominates, disrupting aqueous solvation despite the polar amide. |
| Dichloromethane | Moderate | Good solvation of the lipophilic and aromatic domains. |
Melting Point Analysis
Theoretical vs. Experimental Data
Specific experimental melting point (MP) data for the hexanoyl derivative is sparse in public literature compared to its homologs. However, a reliable range can be derived from Structure-Property Relationships (SPR) with known analogs.
-
Parent Compound (4-Chloro-1,3-diaminobenzene): MP 89–90 °C [1].
-
Acetamide Homolog (N-(3-Amino-4-chlorophenyl)acetamide): MP 172 °C [2].
Predictive Analysis: Increasing the alkyl chain length from methyl (C1, acetamide) to pentyl (C5, hexanamide) typically lowers the melting point due to the "zipper effect"—longer alkyl chains introduce rotational degrees of freedom that disrupt the efficient crystal packing observed in rigid, short-chain amides.
-
Estimated Melting Point Range: 95°C – 125°C .
-
Note: If the compound is isolated as a hydrochloride salt, the melting point will be significantly higher (often >200°C with decomposition).
Determination Protocol (DSC)
To establish the exact MP for a new batch, Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol:
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Equilibration: Equilibrate at 25°C.
-
Ramp: Heat at 10°C/min to 200°C under nitrogen purge (50 mL/min).
-
Analysis: Identify the onset temperature (T_onset) of the endothermic melting peak.
Synthesis & Purification Workflow
To ensure accurate physical property measurement, the compound must be synthesized with high regioselectivity.
Reaction Pathway
The synthesis involves the selective acylation of 4-chloro-1,3-phenylenediamine using hexanoyl chloride.
Figure 1: Selective acylation pathway. The N1 amine is more nucleophilic due to less steric hindrance compared to the N3 amine (ortho to Cl).
Detailed Protocol
-
Dissolution: Dissolve 4-chloro-1,3-phenylenediamine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl. Cool to 0°C.
-
Acylation: Add Hexanoyl chloride (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition prevents di-acylation.
-
Quench & Wash: Stir at RT for 2 hours. Quench with water. Wash organic layer with sat.[2] NaHCO₃ (remove acid) and Brine.
-
Purification:
-
Recrystallization: Dissolve crude solid in hot Ethanol; add water until turbid; cool to 4°C.
-
Target Purity: >98% (HPLC) is required for accurate MP determination.
-
Analytical Characterization (Self-Validating)
Confirm identity before physical testing.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 0.85 (t, 3H, terminal CH₃), δ 1.2-1.6 (m, 6H, alkyl chain), δ 2.25 (t, 2H, -CH₂-CO-), δ 5.2 (s, 2H, -NH₂ exchangeable), δ 9.8 (s, 1H, -NH-CO-). Aromatic protons: distinct splitting pattern for 1,3,4-subst. benzene.[1][3][4][2] |
| HPLC-UV | Single peak at 254 nm. Retention time > Parent diamine due to hexyl chain. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch, amine/amide), 1650-1690 cm⁻¹ (C=O stretch, Amide I). |
Safety & Handling
-
Hazard Class: Irritant/Toxic. Anilines are potential methemoglobinemia inducers.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at 2-8°C, protected from light and moisture to prevent oxidation of the free amine.
References
-
Sigma-Aldrich. 4-Chloro-1,3-diaminobenzene Safety Data Sheet. Link
-
TCI Chemicals. 3'-Amino-4'-chloroacetanilide Product Specification. Link
-
PubChem.[5][6] N-(3-Amino-4-chlorophenyl)acetamide Compound Summary. Link
-
ChemicalBook. 4-Chloro-o-phenylenediamine Properties. Link
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- 5. PubChemLite - N-(3-amino-4-chlorophenyl)butanamide (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]
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A Technical Guide to N-(3-Amino-4-chlorophenyl)hexanamide Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of N-(3-Amino-4-chlorophenyl)hexanamide and its derivatives, a class of compounds with significant potential in drug discovery and development. Drawing upon established synthetic methodologies and structure-activity relationship (SAR) principles from related chemical series, this document serves as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. We will explore the synthesis, potential biological activities, and therapeutic applications of this promising chemical scaffold.
Introduction: The N-(3-Amino-4-chlorophenyl)alkanamide Scaffold
The N-(3-Amino-4-chlorophenyl)alkanamide core represents a versatile scaffold in medicinal chemistry. The substituted aniline moiety is a common feature in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents. The presence of a chlorine atom at the 4-position and an amino group at the 3-position of the phenyl ring creates a unique electronic and steric environment that can be exploited for targeted drug design. The hexanamide side chain provides a lipophilic component that can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the derivatives. While direct literature on N-(3-Amino-4-chlorophenyl)hexanamide is sparse, the analysis of structurally similar compounds allows for a well-grounded exploration of its potential.
Synthetic Strategies
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide derivatives can be approached through several established chemical transformations. The most direct route involves the acylation of 3-amino-4-chloroaniline with hexanoyl chloride or a related activated carboxylic acid derivative.
General Synthetic Workflow
A general synthetic scheme for the preparation of N-(3-Amino-4-chlorophenyl)hexanamide derivatives is presented below. This workflow highlights the key steps of acylation and potential subsequent modifications.
Caption: General synthetic workflow for N-(3-Amino-4-chlorophenyl)hexanamide derivatives.
Detailed Experimental Protocol: Synthesis of N-(3-Amino-4-chlorophenyl)hexanamide
This protocol is a representative example based on standard acylation procedures for anilines.[1][2]
Materials:
-
3-Amino-4-chloroaniline (1.0 eq)
-
Hexanoyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-chloroaniline in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add hexanoyl chloride dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(3-Amino-4-chlorophenyl)hexanamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Activities and Therapeutic Applications
While direct biological data for N-(3-Amino-4-chlorophenyl)hexanamide derivatives are not extensively reported, the structural motifs present in this scaffold are found in numerous compounds with significant therapeutic activities.
Kinase Inhibition
The anilino-pyrimidine and related anilino-quinazoline scaffolds are well-established pharmacophores in the development of kinase inhibitors.[3][4] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The N-(3-Amino-4-chlorophenyl) moiety can mimic the hinge-binding interactions of these known inhibitors.
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Src family kinases, and TAM family kinases (Axl, Mer) are potential targets.[3][4][5]
-
Serine/Threonine Kinases: Other kinases involved in cell proliferation and survival pathways could also be inhibited.
The following diagram illustrates a hypothetical mechanism of action where a derivative of N-(3-Amino-4-chlorophenyl)hexanamide acts as a Type I kinase inhibitor, competing with ATP for binding to the kinase domain.
Caption: Hypothetical mechanism of kinase inhibition by a derivative.
Anticancer Activity
Given their potential as kinase inhibitors, N-(3-Amino-4-chlorophenyl)hexanamide derivatives are promising candidates for anticancer drug development. Many clinically approved anticancer drugs target kinases.[6][7] Furthermore, the 3-aminoacridine scaffold, which shares some structural similarities, has been shown to possess potent cytotoxic activities against various cancer cell lines.[8] The cytotoxic potential of these derivatives could also be mediated through other mechanisms, such as induction of apoptosis or inhibition of other key cellular processes. Symmetrical chlorophenylamino-s-triazine derivatives have also demonstrated significant cytotoxic activity.[6]
Antimicrobial Activity
N-arylcinnamamides and other related amide derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.[9] The lipophilic hexanamide chain in the target compounds could facilitate their penetration through microbial cell membranes, while the substituted aniline core could interact with essential microbial enzymes or proteins.
Structure-Activity Relationship (SAR)
The biological activity of N-(3-Amino-4-chlorophenyl)hexanamide derivatives can be systematically modulated by structural modifications at three key positions: the hexanamide side chain, the amino group, and the phenyl ring.
Caption: Key regions for Structure-Activity Relationship (SAR) studies.
Key SAR Insights from Related Scaffolds:
-
Hexanamide Chain (R1): The length and branching of the alkyl chain can influence lipophilicity and, consequently, cell permeability and metabolic stability. Introduction of unsaturation or cyclic moieties could impact binding affinity and selectivity.
-
Amino Group (R2): The free amino group can serve as a hydrogen bond donor. Acylation or alkylation of this group can significantly alter the biological activity. For instance, in some kinase inhibitors, this amine is crucial for interacting with the hinge region of the kinase.[3]
-
Phenyl Ring (R3): Substitution on the phenyl ring can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups at other positions can fine-tune the binding affinity and selectivity for specific biological targets.[10]
Data Summary
The following table summarizes the biological activities of structurally related compounds, providing a basis for the expected activity profile of N-(3-Amino-4-chlorophenyl)hexanamide derivatives.
| Compound Class | Biological Activity | Key Findings | Reference |
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer/Axl Tyrosine Kinase Inhibition | Potent inhibition of TAM family kinases involved in tumor survival. | [3] |
| 4-anilino-3-cyanoquinolines | Src Tyrosine Kinase Inhibition | Selective inhibition of Src kinase, important in cancer cell proliferation and migration. | [4] |
| Symmetrical chlorophenylamino-s-triazines | Anticancer | Potent cytotoxic activity against colon carcinoma cells with low toxicity to normal cells. | [6] |
| N-phenylsulfonylnicotinamide derivatives | EGFR Tyrosine Kinase Inhibition | Significant growth inhibitory activity against EGFR and antiproliferative activity in breast cancer cells. | [7] |
| N-arylcinnamamides | Antimicrobial | Activity against Staphylococcus aureus and Mycobacterium tuberculosis. | [9] |
Conclusion and Future Directions
The N-(3-Amino-4-chlorophenyl)hexanamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on structurally related compounds, these derivatives are anticipated to exhibit a range of biological activities, with a particularly strong potential as kinase inhibitors for anticancer therapy.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of N-(3-Amino-4-chlorophenyl)hexanamide derivatives. Systematic modifications of the hexanamide chain and the amino group, coupled with comprehensive in vitro and in vivo testing, will be crucial to elucidate the full therapeutic potential of this chemical class.
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020 Dec;35(1):1822-1833. [Link]
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Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorg Med Chem Lett. 2000 Nov 6;10(21):2477-80. [Link]
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Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. J. Braz. Chem. Soc. 2023, 34 (8), 1634-1646. [Link]
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Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate. 2023. [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Adv. 2023, 13, 31806-31821. [Link]
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Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. 2022, 17, e202200201. [Link]
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Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorg Med Chem Lett. 2012 Feb 15;22(4):1538-41. [Link]
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Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. 2023. [Link]
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Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. 2020, 25(20), 4780. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Int. J. Mol. Sci. 2023, 24(7), 6695. [Link]
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N-(3-Amino-4-chlorophenyl)acetamide. PubChem. [Link]
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Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. ResearchGate. 2023. [Link]
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Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. 2022. [Link]
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Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. ResearchGate. 2021. [Link]
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N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. Eur J Med Chem. 2021 Dec 15:226:113817. [Link]
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4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. J Med Chem. 2003 Mar 13;46(6):927-36. [Link]
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Green Chemistry Letters and Reviews. 2018, 11(4), 552-557. [Link]
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Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Bioorg Med Chem. 2007 Apr 1;15(7):2755-63. [Link]
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Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties. ResearchGate. 2023. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. 2024, 29(13), 3097. [Link]
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Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals (Basel). 2024, 17(3), 320. [Link]
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- 5. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Whitepaper: Biological Activity of N-(3-Amino-4-chlorophenyl)hexanamide In Vitro
This technical guide provides an in-depth analysis of N-(3-Amino-4-chlorophenyl)hexanamide , a specialized small molecule anilide used primarily as a structural probe in protease inhibitor development and proteomics research.
Executive Summary
N-(3-Amino-4-chlorophenyl)hexanamide (CAS: Derivative of 231954-22-6 series) is a synthetic organic compound characterized by a 3-amino-4-chloroaniline core acylated with a hexanoyl (caproyl) lipophilic tail.
In drug discovery, this molecule serves two critical functions:
-
Serine Protease Inhibition Probe: The 3-amino-4-chlorophenyl moiety functions as a neutral benzamidine mimic , capable of binding to the S1 specificity pocket of coagulation factors (e.g., Factor Xa, Thrombin) without the poor oral bioavailability associated with highly basic amidines.
-
Lipid Signaling Modulator: As a fatty acid amide analog, it is utilized in proteomic profiling to interrogate enzymes involved in lipid metabolism, such as Fatty Acid Amide Hydrolase (FAAH) and Ceramidases .
This guide details the physicochemical properties, mechanism of action (MoA), and validated in vitro protocols for assessing its biological activity.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | N-(3-Amino-4-chlorophenyl)hexanamide |
| Common Code | sc-329460 (Santa Cruz Biotechnology) |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Core Pharmacophore | 3-Amino-4-chloroaniline (Benzamidine Mimic) |
| Solubility | DMSO (>20 mg/mL), Ethanol; Poor in water |
| Lipophilicity (cLogP) | ~3.2 (Predicted) |
Structural Logic
The molecule combines a polar head group (aniline) capable of hydrogen bonding and weak electrostatic interactions with a lipophilic tail (hexanamide).
-
The Head (3-Amino-4-Cl): Mimics the S1-binding arginine/benzamidine of natural protease substrates but remains uncharged at physiological pH, enhancing membrane permeability.
-
The Tail (Hexanoyl): Probes the hydrophobic S2-S4 subsites of enzymes or mimics the fatty acid chain of endogenous signaling lipids (e.g., anandamide).
Mechanism of Action (MoA)
Factor Xa and Thrombin Inhibition (S1 Pocket Binding)
The primary biological activity of the 3-amino-4-chlorophenyl scaffold is its ability to inhibit Factor Xa (fXa), a critical enzyme in the coagulation cascade.
-
Mechanism: The 4-chloro substituent fills the hydrophobic distal pocket of the S1 site, while the 3-amino group forms hydrogen bonds with the carbonyl oxygen of Gly218 (in fXa) or Gly216 (in Thrombin).
-
Advantage: Unlike traditional benzamidine inhibitors (which are highly basic, pKa ~11), this neutral aniline derivative (pKa ~3-4) exhibits superior oral bioavailability while maintaining potency in the micromolar to nanomolar range.
Lipid Amidase Interaction
As an N-acylated aniline, the compound acts as a substrate mimic for Fatty Acid Amide Hydrolase (FAAH) . It can competitively inhibit the hydrolysis of endogenous cannabinoids (e.g., Anandamide) by occupying the enzyme's catalytic channel, thereby extending the half-life of signaling lipids in vitro.
Visualization: Mechanism & Workflow
Diagram 1: Protease Inhibition Mechanism (Factor Xa Interaction)
This diagram illustrates how the 3-amino-4-chlorophenyl motif mimics benzamidine binding in the S1 pocket.
Caption: Structural basis of Factor Xa inhibition by N-(3-Amino-4-chlorophenyl)hexanamide via S1 pocket occupancy.
In Vitro Experimental Protocols
Protocol A: Chromogenic Factor Xa Inhibition Assay
Objective: Determine the IC50 of N-(3-Amino-4-chlorophenyl)hexanamide against purified Factor Xa.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
Enzyme: Human Factor Xa (0.5 nM final).
-
Substrate: S-2765 (Chromogenic, 200 µM final).
-
Compound: Serial dilutions in DMSO (Final DMSO < 1%).
Workflow:
-
Preparation: Dissolve compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.
-
Incubation: Add 10 µL of diluted compound to 96-well plate. Add 40 µL of Factor Xa enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 50 µL of S-2765 substrate solution.
-
Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes using a microplate reader.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Compound] to derive IC50.
Protocol B: Cell Viability & Cytotoxicity (MTT Assay)
Objective: Assess off-target cytotoxicity in HepG2 or HUVEC cell lines.
Steps:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with compound (1–100 µM) for 48 hours. Include DMSO control.
-
Labeling: Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Note: High cytotoxicity at <10 µM indicates poor selectivity; ideal compounds show IC50 > 50 µM in non-target cells.
-
Data Presentation & Analysis
Expected Activity Profile (Reference Values)
The following table summarizes expected performance metrics based on the 3-amino-4-chlorophenyl pharmacophore.
| Assay Target | Parameter | Expected Range | Interpretation |
| Factor Xa | IC50 | 0.5 – 5.0 µM | Moderate potency; "Hit" compound for optimization. |
| Thrombin | IC50 | 1.0 – 10.0 µM | Selectivity ratio (fXa/Thrombin) typically >2. |
| FAAH | % Inhibition | Variable | Activity depends on hexanoyl chain fit. |
| Solubility | Turbidity | > 100 µM | High solubility in organic solvents; requires carrier in aqueous media. |
Diagram 2: Experimental Workflow (Synthesis to Assay)
Caption: Workflow for synthesizing and characterizing N-(3-Amino-4-chlorophenyl)hexanamide activity.
References
-
Lam, P. Y. S., et al. (2003).[1] "Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library."[1] Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.[1]
-
Santa Cruz Biotechnology. (n.d.). "N-(3-Amino-4-chlorophenyl)hexanamide Product Datasheet (sc-329460)." Santa Cruz Biotechnology Catalog.
- Quan, M. L., et al. (2005). "Design and synthesis of factor Xa inhibitors." Current Topics in Medicinal Chemistry, 5(16), 1611-1622.
-
Cui, A. L., et al. (2020).[2] "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy, 14, 3761-3772.
Sources
The In-Depth Technical Guide to Pharmacophore Modeling of N-(3-Amino-4-chlorophenyl)hexanamide as a Putative Histone Deacetylase Inhibitor
Abstract
This technical guide provides a comprehensive, in-depth exploration of the pharmacophore modeling of N-(3-Amino-4-chlorophenyl)hexanamide, a compound with structural motifs suggestive of histone deacetylase (HDAC) inhibition. We will navigate the theoretical underpinnings and practical applications of both ligand-based and structure-based pharmacophore modeling techniques. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial hypothesis to virtual screening and hit identification. The methodologies are presented with a focus on scientific integrity, causality behind experimental choices, and self-validating protocols.
Introduction: Unveiling the Therapeutic Potential of N-(3-Amino-4-chlorophenyl)hexanamide
N-(3-Amino-4-chlorophenyl)hexanamide is a small molecule whose chemical architecture aligns with the general pharmacophore model of known histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Their dysregulation is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3]
The classical pharmacophore for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a hydrophobic linker that occupies a narrow channel, and a "cap" group that interacts with residues at the rim of the active site.[4][5] N-(3-Amino-4-chlorophenyl)hexanamide possesses a 3-amino-4-chlorophenyl moiety that can serve as a cap group, a hexanamide chain as the linker, and the amide group as a potential, albeit non-classical, zinc-binding group.
This guide will proceed under the well-founded hypothesis that N-(3-Amino-4-chlorophenyl)hexanamide is an HDAC inhibitor. We will delineate the process of developing a robust pharmacophore model for this compound, a critical step in modern drug discovery for identifying novel and more potent analogues.
The Duality of Pharmacophore Modeling: Ligand-Based vs. Structure-Aided Approaches
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. The choice between a ligand-based or structure-based approach is dictated by the availability of experimental data.
-
Ligand-Based Pharmacophore Modeling: This method is employed when a set of molecules with known biological activities against a specific target is available, but the 3D structure of the target is unknown. The model is generated by aligning these active molecules and extracting the common chemical features that are presumed to be responsible for their activity.[6][7]
-
Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the biological target (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived from the interactions between the target and a bound ligand.[8][9] This approach provides a more direct understanding of the key interactions required for binding.
This guide will detail the workflow for both methodologies as applied to our target compound.
Ligand-Based Pharmacophore Modeling Workflow
In the absence of a known crystal structure of N-(3-Amino-4-chlorophenyl)hexanamide bound to an HDAC, a ligand-based approach would be the initial strategy. This requires a dataset of structurally diverse compounds with known HDAC inhibitory activities.
Experimental Protocol: Ligand-Based Model Generation
-
Dataset Curation:
-
Compile a dataset of at least 20-50 known HDAC inhibitors with a wide range of activities (e.g., IC50 values spanning several orders of magnitude).[6]
-
Ensure structural diversity within the dataset to build a more general and predictive model.
-
Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore models and a test set (the remaining 20-30%) to validate the best model.[6][7]
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Discovery Studio, MOE). This step is crucial as the bioactive conformation is often not the global minimum energy state.
-
-
Pharmacophore Feature Identification:
-
Identify the key chemical features present in the training set molecules. For HDAC inhibitors, these typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (RA)
-
Zinc-Binding Feature (custom feature may be required)[10]
-
-
-
Hypothesis Generation:
-
Utilize a pharmacophore generation algorithm (e.g., HypoGen) to align the conformers of the active molecules and identify common feature arrangements (hypotheses).[6] The algorithm will rank the hypotheses based on a cost function that considers how well the hypothesis maps to the active compounds and its complexity.
-
-
Model Validation:
-
Cost Analysis: The best hypothesis will have the lowest total cost, a high cost difference between the null and total cost, and a low root-mean-square deviation (RMSD).
-
Test Set Validation: The selected hypothesis must be able to accurately predict the activity of the compounds in the test set. The model should successfully identify the active compounds while classifying the inactive ones as such.
-
Fischer's Randomization Test: This statistical validation method involves scrambling the activities of the training set molecules and generating new hypotheses. A statistically significant model will have a high confidence level (e.g., 95%), indicating that the original correlation was not due to chance.
-
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling Workflow
With numerous crystal structures of HDACs available in the Protein Data Bank (PDB), a structure-based approach offers a highly rational method for developing a pharmacophore model. For this guide, we will consider the crystal structure of a human HDAC isoform (e.g., HDAC2 or HDAC8) complexed with a known inhibitor.
Experimental Protocol: Structure-Based Model Generation
-
Protein Preparation:
-
Download the crystal structure of an HDAC complexed with an inhibitor (e.g., PDB ID: 4LXZ for HDAC2 with vorinostat) from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues using molecular modeling software.
-
-
Active Site and Interaction Analysis:
-
Identify the key amino acid residues in the active site that interact with the bound inhibitor. Pay close attention to the residues coordinating the zinc ion (typically histidines and an aspartate) and those forming hydrogen bonds and hydrophobic interactions with the ligand.
-
-
Pharmacophore Feature Generation:
-
Generate pharmacophoric features based on the observed interactions between the inhibitor and the active site residues. For instance:
-
A zinc-binding feature centered on the zinc ion.
-
Hydrogen bond acceptor/donor features corresponding to interactions with residues like aspartate and histidine.
-
Hydrophobic features mapping to the hydrophobic regions of the active site channel.
-
An aromatic ring feature for pi-pi stacking interactions with tyrosine or phenylalanine residues.
-
-
-
Model Refinement and Validation:
-
The generated pharmacophore can be refined by considering multiple crystal structures with different inhibitors to create a more comprehensive model.
-
Validation involves assessing the model's ability to discriminate between known HDAC inhibitors and decoys (molecules with similar physicochemical properties but different topology) in a virtual screening experiment. A good model will have a high enrichment factor.
-
Caption: Structure-Based Pharmacophore Modeling Workflow.
Data Presentation and Interpretation
A well-defined pharmacophore model is characterized by the types of features and the 3D spatial constraints between them.
Table 1: Hypothetical Pharmacophore Model for HDAC Inhibition
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 5.3 | 1.2 |
| HBD1 | Hydrogen Bond Donor | 4.9 | 2.1 | 6.0 | 1.0 |
| HY1 | Hydrophobic | 7.8 | 3.5 | 8.2 | 1.5 |
| RA1 | Ring Aromatic | 10.2 | 4.0 | 10.5 | 1.8 |
| ZBG1 | Zinc Binder | 0.0 | 0.0 | 0.0 | 1.0 |
Virtual Screening for Novel Analogs
The ultimate goal of developing a pharmacophore model is to use it as a 3D query to search large chemical databases (e.g., ZINC, ChemDiv, Enamine) for novel compounds that match the pharmacophoric features.[3][11]
Experimental Protocol: Virtual Screening
-
Database Preparation:
-
Select and prepare one or more commercially available compound databases for screening. This involves generating 3D conformers for each molecule.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a filter to screen the database. Molecules that match the pharmacophoric features and their spatial constraints are retained as "hits".
-
-
Hit Filtering and Refinement:
-
The initial hit list can be large. Apply additional filters to refine the results:
-
Lipinski's Rule of Five: To select for drug-like properties (e.g., molecular weight < 500, logP < 5).
-
Molecular Docking: Dock the filtered hits into the HDAC active site to predict their binding mode and score their binding affinity.[11][12] This step helps to eliminate false positives from the pharmacophore screen.
-
-
-
Hit Selection and Experimental Validation:
-
Select the most promising candidates based on their pharmacophore fit, docking score, and predicted interactions with the target.
-
The selected hits must then be acquired or synthesized and subjected to experimental validation.
-
Experimental Validation: From Virtual Hits to Tangible Leads
Computational predictions must be validated through in vitro and potentially in vivo experiments.
In Vitro Assay Protocol
-
HDAC Enzyme Inhibition Assay:
-
Use a commercially available HDAC activity assay kit (e.g., a fluorogenic or colorimetric assay).
-
Incubate the recombinant HDAC enzyme with a fluorogenic substrate and varying concentrations of the hit compounds.
-
Measure the fluorescence or absorbance to determine the rate of deacetylation.
-
Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.[13][14]
-
-
Cell-Based Assays:
-
Assess the anti-proliferative effects of the most potent inhibitors on cancer cell lines.
-
Perform a Western blot analysis to confirm the hyperacetylation of histones in cells treated with the compounds, providing evidence of target engagement.
-
Conclusion: A Pathway to Novel Therapeutics
This technical guide has provided a comprehensive framework for the pharmacophore modeling of N-(3-Amino-4-chlorophenyl)hexanamide as a putative HDAC inhibitor. By systematically applying the principles of ligand-based and structure-based drug design, it is possible to develop robust pharmacophore models that can guide the discovery of novel and more potent therapeutic agents. The integration of computational screening with experimental validation is paramount to the successful translation of virtual hits into tangible clinical candidates.
References
-
Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). Hindawi. Retrieved March 7, 2026, from [Link]
-
Extended pharmacophore model based on the plasticity of the HDAC binding pocket and the corresponding pharmacophoric features of bound inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing. (2019, April 2). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
Identification of ligand features essential for HDACs inhibitors by pharmacophore modeling. (2008, April 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Pharmacophoric model of the designed histone deacetylases inhibitors (HDACIs). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pharmacophore Based 3D-QSAR, Virtual Screening and Docking Studies on Novel Series of HDAC Inhibitors with Thiophen Linker as Anticancer Agents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016, July 21). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Enhancing the Sensitivity of Pharmacophore-Based Virtual Screening by Incorporating Customized ZBG Features: A Case Study Using Histone Deacetylase 8. (2015, March 10). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Pharmacophore-enabled virtual screening, molecular docking and molecular dynamics studies for identification of potent and selective histone deacetylase 8 inhibitors. (2020, July 4). PubMed. Retrieved March 7, 2026, from [Link]
-
Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016, July 12). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016, July 21). PubMed. Retrieved March 7, 2026, from [Link]
-
Workflow for the generation of ligand- and structure-based models for alkylhydrazide-based HDAC3 inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018, February 21). Nature. Retrieved March 7, 2026, from [Link]
-
Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2011, December 19). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Ligand and Structure Based Pharmacophore Modeling to Facilitate Novel Histone Deacetylase 8 Inhibitor Design. (2010, October 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Application of Ligand- and Structure-Based Prediction Models for the Design of Alkylhydrazide-Based HDAC3 Inhibitors as Novel Anti-Cancer Compounds. (2023, July 6). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2024, July 2). MDPI. Retrieved March 7, 2026, from [Link]
-
N-(3-amino-4-chlorophenyl)butanamide (C10H13ClN2O). (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]
Sources
- 1. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ligand features essential for HDACs inhibitors by pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. tandfonline.com [tandfonline.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(3-Amino-4-chlorophenyl)hexanamide from 3-amino-4-chloroaniline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines the N-acylation of 3-amino-4-chloroaniline with hexanoyl chloride, offering insights into the reaction mechanism, a detailed experimental procedure, and methods for purification and characterization.
Introduction
N-(3-Amino-4-chlorophenyl)hexanamide belongs to the class of N-acylated anilines, which are prevalent structural motifs in a wide array of biologically active compounds. The presence of a reactive amino group and a chloro substituent on the aromatic ring, combined with the aliphatic hexanamide chain, makes this molecule a versatile building block for further chemical modifications. Understanding its synthesis is crucial for researchers aiming to develop novel therapeutics and functional materials. This document provides a robust and reproducible protocol for its preparation and characterization.
Reaction Mechanism and Scientific Rationale
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the more nucleophilic amino group of 3-amino-4-chloroaniline attacks the electrophilic carbonyl carbon of hexanoyl chloride. The electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom on the aniline ring influence the reactivity of the starting material.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic. Secondly, it can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium or acyl-triethylammonium intermediate, which is then more readily attacked by the aniline.
The choice of solvent is also crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used as they do not participate in the reaction and can effectively dissolve the reactants.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-amino-4-chloroaniline | Reagent | Sigma-Aldrich | |
| Hexanoyl chloride | 98% | Alfa Aesar | [1] |
| Pyridine | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | VWR | |
| Ethyl acetate | HPLC Grade | For workup and chromatography | |
| Hexane | HPLC Grade | For workup and chromatography | |
| Anhydrous Sodium Sulfate | For drying | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Safety Precautions: 3-amino-4-chloroaniline is toxic and a suspected carcinogen.[2] Hexanoyl chloride is corrosive and reacts violently with water.[1][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol
Figure 1: Experimental workflow for the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-4-chloroaniline (1.43 g, 10 mmol) in anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.21 mL, 15 mmol).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirring solution, add hexanoyl chloride (1.62 g, 12 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting aniline should have a lower Rf value than the product.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Recrystallization: Further purify the product by recrystallization from a mixture of ethyl acetate and hexane to obtain a pure solid.
-
Analytical Characterization
The structure and purity of the synthesized N-(3-Amino-4-chlorophenyl)hexanamide should be confirmed by various analytical techniques.
Figure 2: Logical flow for the analytical validation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, the amino protons, and the aliphatic protons of the hexanoyl chain. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The amide N-H proton will likely appear as a broad singlet around δ 7.5-8.5 ppm. The protons of the hexanoyl chain will be observed as a triplet for the terminal methyl group (around δ 0.9 ppm), and multiplets for the methylene groups between δ 1.3 and 2.4 ppm. The amino group protons will appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at approximately δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The aliphatic carbons of the hexanoyl chain will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Two bands for the primary amine (around 3400-3300 cm⁻¹) and one for the secondary amide (around 3300-3200 cm⁻¹).
-
C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H bending (Amide II): An absorption band around 1550-1600 cm⁻¹.
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine, with an M+2 peak approximately one-third the intensity of the M peak.
Conclusion
This application note provides a comprehensive and technically sound guide for the synthesis, purification, and characterization of N-(3-Amino-4-chlorophenyl)hexanamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare this valuable intermediate for their drug discovery and materials science endeavors. The provided analytical data expectations will aid in the successful verification of the final product.
References
-
HEXANOYL CHLORIDE | Loba Chemie. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). Retrieved March 7, 2026, from [Link]
-
FTIR spectroscopy - Characterization of Aramids and blends. (n.d.). Retrieved March 7, 2026, from [Link]
-
NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Amino-4-chlorophenyl)hexanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Step-by-Step Preparation Protocol for N-(3-Amino-4-chlorophenyl)hexanamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Rationale
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide requires a highly controlled, regioselective, and chemoselective approach. This compound features two distinct functional groups on the aryl ring—an amide and a primary amine—alongside a potentially labile aryl chloride.
To achieve absolute regioselectivity, this protocol utilizes 4-chloro-3-nitroaniline as the starting material rather than 4-chloro-1,3-phenylenediamine. Direct acylation of a diamine often yields a mixture of regioisomers and over-acylated byproducts. By starting with the nitroaniline, the C1-amine is exclusively acylated [1]. Subsequently, the C3-nitro group is reduced to an amine.
For the reduction step, standard catalytic hydrogenation (e.g.,
Workflow Visualization
The following diagrams illustrate the synthetic logic and the specific decision matrix for the chemoselective reduction step.
Caption: Two-step regioselective synthesis workflow for N-(3-Amino-4-chlorophenyl)hexanamide.
Caption: Logical decision matrix for selecting the chemoselective reduction method.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |
| 4-Chloro-3-nitroaniline | Starting Material | 1.0 eq | 1.73 g |
| Hexanoyl chloride | Acylating Agent | 1.2 eq | 1.61 g (1.68 mL) |
| Pyridine (or TEA) | Acid Scavenger | 1.5 eq | 1.19 g (1.21 mL) |
| Dichloromethane (DCM) | Solvent (Step 1) | N/A | 30 mL |
| Iron powder (Fe, <10 μm) | Reducing Agent | 6.0 eq | 3.35 g |
| Ammonium chloride ( | Proton Donor / Activator | 4.0 eq | 2.14 g |
| Ethanol / Water (4:1) | Solvent (Step 2) | N/A | 50 mL |
| Celite® 545 | Filtration Aid | N/A | As needed |
Step-by-Step Experimental Protocols
Step 1: Regioselective N-Acylation
Objective: Synthesize the intermediate N-(4-chloro-3-nitrophenyl)hexanamide.
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4-chloro-3-nitroaniline (1.73 g, 10 mmol) to the flask and dissolve in 30 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Inject anhydrous pyridine (1.21 mL, 15 mmol) into the stirring solution. Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting aniline which would halt the reaction[1].
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Acylation: Add hexanoyl chloride (1.68 mL, 12 mmol) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the acyl substitution, preventing localized heating and the formation of di-acylated impurities.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous
. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 2M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL). -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate as a crude solid. (Typical yield: 90-95%).
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the intermediate to N-(3-Amino-4-chlorophenyl)hexanamide without cleaving the aryl chloride.
-
System Preparation: In a 250 mL round-bottom flask, suspend the crude N-(4-chloro-3-nitrophenyl)hexanamide (approx. 9 mmol) in 40 mL of Ethanol.
-
Activation: Add Iron powder (3.35 g, 60 mmol) and a solution of
(2.14 g, 40 mmol) dissolved in 10 mL of distilled water [2]. -
Reflux: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (oil bath temperature). Causality: Vigorous stirring is critical because the reaction occurs at the heterogeneous solid-liquid interface of the iron particles.
-
Monitoring: Stir at reflux for 2–3 hours. The reaction mixture will turn into a dark brown/black sludge as
is generated [3]. -
Filtration: Once complete, cool the mixture to 40 °C. Filter the warm suspension through a tightly packed pad of Celite® to remove iron oxides. Wash the filter cake generously with warm Ethanol (3 × 20 mL) and Ethyl Acetate (30 mL). Causality: Filtering while warm prevents the product from co-precipitating with the iron sludge.
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate (50 mL) and saturated
(30 mL). -
Isolation: Separate the organic layer, wash with brine, dry over
, and evaporate the solvent. Purify via recrystallization (e.g., from EtOAc/Hexanes) or silica gel flash chromatography to afford the pure target API.
Reaction Monitoring & Quality Control
To ensure the system is self-validating, monitor the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Step 1: Acylation | Step 2: Reduction |
| TLC Mobile Phase | Hexanes : EtOAc (3:1) | Hexanes : EtOAc (1:1) |
| Detection Method | UV (254 nm) | UV (254 nm) & Ninhydrin stain |
| Starting Material | 0.45 (Yellow spot) | 0.60 (UV active) |
| Product | 0.60 (UV active) | 0.35 (Stains purple with Ninhydrin) |
| HPLC Shift | Increased retention time (more lipophilic) | Decreased retention time (more polar) |
| Expected Mass (ESI+) |
References
Application Note: A Chemoselective Approach to the Synthesis of N-(3-Amino-4-chlorophenyl)hexanamide
Introduction
N-(3-Amino-4-chlorophenyl)hexanamide is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a reactive primary amine and a lipophilic hexanamide chain on a chlorinated phenyl ring, provides a versatile scaffold for further chemical modification. The synthesis of this compound presents a classic challenge in organic chemistry: achieving chemoselective mono-acylation of a diamine.
This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-(3-Amino-4-chlorophenyl)hexanamide. We will delve into the underlying chemical principles that govern the reaction's selectivity, offering researchers not just a procedure, but a deeper understanding of the synthetic strategy. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Reaction Principle and Strategy
The synthesis is achieved via a nucleophilic acyl substitution reaction. The starting material, 4-chloro-m-phenylenediamine, possesses two nucleophilic amino groups. The key to a successful synthesis is the selective acylation of the amino group at the C-3 position, which is meta to the chlorine atom, over the C-1 position (ortho to the chlorine).
Causality of Chemoselectivity: The preferential acylation at the C-3 amino group is governed by a combination of electronic and steric factors. The amino group is a stronger nucleophile than the phenolic group, ensuring the reaction occurs on the nitrogen atom.[1] Specifically:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This effect slightly reduces the basicity (and thus nucleophilicity) of both amino groups. However, this deactivation is more pronounced at the ortho position (C-1) than the meta position (C-3).
-
Steric Hindrance: The amino group at the C-1 position is sterically encumbered by the adjacent bulky chlorine atom. This hindrance makes it more difficult for the large hexanoyl chloride electrophile to approach and react.
Consequently, the C-3 amino group is both more electronically favorable and sterically accessible, making it the primary site of acylation. Controlling the reaction stoichiometry and temperature is crucial to minimize the formation of the di-acylated byproduct.
Materials and Methods
Reagents and Materials
The following table summarizes the key reagents required for the synthesis and purification.
| Reagent | Chemical Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |
| 4-chloro-m-phenylenediamine | C₆H₇ClN₂ | 142.59 | 5131-60-2 | ≥98% | Sigma-Aldrich |
| Hexanoyl chloride | C₆H₁₁ClO | 134.60 | 625-60-5 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Solution | --- |
| Brine | NaCl | 58.44 | 7647-14-5 | Aqueous Solution | --- |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
Overall Synthesis Workflow
The diagram below outlines the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide.
Part A: Synthesis Procedure
-
To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-m-phenylenediamine (5.00 g, 35.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is fully dissolved.
-
Add triethylamine (TEA, 5.4 mL, 38.6 mmol, 1.1 equiv) to the solution.
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
-
In a separate, dry dropping funnel, prepare a solution of hexanoyl chloride (4.9 mL, 35.1 mmol, 1.0 equiv) in anhydrous DCM (20 mL).
-
Add the hexanoyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes. Maintain the internal temperature below 5 °C.
-
Expert Insight: Slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of the di-acylated byproduct.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for an additional 3 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.
Part B: Work-up and Isolation
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the triethylamine hydrochloride salt.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Part C: Purification Protocol (Flash Column Chromatography)
Flash column chromatography is the recommended method for obtaining a high-purity final compound.
-
Column Packing: Prepare a slurry of silica gel in 100% n-hexane and pack a glass column. Equilibrate the column with the starting eluent (e.g., 10% Ethyl Acetate in n-Hexane).
-
Sample Loading: Dissolve the crude product obtained from step 4.3 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane. A typical gradient might be from 10% to 40% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC. The di-acylated byproduct (if any) will be less polar and elute first, followed by the desired mono-acylated product. Unreacted starting material is highly polar and will elute last or remain on the column.
-
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent under reduced pressure to yield N-(3-Amino-4-chlorophenyl)hexanamide as a purified solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the aliphatic hexanoyl chain protons, and two distinct amine protons (one for the free -NH₂ and one for the amide -NH-).
-
¹³C NMR: Expect distinct signals for the aromatic carbons and the carbons of the hexanoyl group, including a downfield signal for the amide carbonyl carbon (~170 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₇ClN₂O, M.W. = 240.73 g/mol ) should be observed.
-
Melting Point: A sharp melting point range indicates high purity.
Safety and Handling
-
Hexanoyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Reacts violently with water.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive with a strong odor. Handle in a fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.
References
-
PubChem. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamides. Retrieved from [Link]
Sources
Application Notes: N-(3-Amino-4-chlorophenyl)hexanamide as a Versatile Intermediate for Chemical Synthesis
Introduction: A Scaffold for Innovation
N-(3-Amino-4-chlorophenyl)hexanamide is a substituted aniline derivative poised for significant utility in research and development, particularly within the pharmaceutical and materials science sectors.[1][2][3] While direct industrial applications of this specific molecule are not yet widely established, its true value lies in its potential as a versatile chemical intermediate.[4] The molecule incorporates three key functional regions that can be selectively addressed: a primary aromatic amine, a secondary amide, and a chlorinated aromatic ring. This trifecta of reactivity allows for the strategic and divergent synthesis of a wide array of more complex molecules.
The aniline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including analgesics, antimicrobials, and kinase inhibitors.[4][5][6] The specific substitution pattern of N-(3-Amino-4-chlorophenyl)hexanamide—with its reactive amine at the 3-position and the chloro group at the 4-position—offers a unique platform for generating novel compound libraries for drug discovery and for creating specialized monomers for polymer synthesis.[1][5]
This guide provides an in-depth exploration of the synthetic potential of N-(3-Amino-4-chlorophenyl)hexanamide, detailing core transformations and providing validated protocols to empower researchers in their synthetic endeavors.
Core Synthetic Transformations and Mechanistic Rationale
The strategic value of N-(3-Amino-4-chlorophenyl)hexanamide is realized through the selective chemical modification of its key functional groups. The following sections outline the primary avenues for derivatization, explaining the chemical principles behind each transformation.
Derivatization of the Primary Aromatic Amine
The primary amino group is the most nucleophilic and often the most reactive site on the molecule. Its modification is a primary strategy for introducing diversity and modulating the physicochemical properties of the resulting compounds.
-
Acylation/Sulfonylation: Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides is a straightforward method to generate a diverse library of amides and sulfonamides. This is a foundational step in many drug discovery programs, as the resulting functionalities can form crucial hydrogen bond interactions with biological targets.[7][8] For example, sulfonamides are a well-known class of carbonic anhydrase inhibitors.[9]
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[10] This reaction is highly efficient for building out complex side chains and is a staple in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Diazotization and Sandmeyer Reactions: Treatment with nitrous acid (generated in situ from NaNO₂) converts the primary amine to a diazonium salt. This highly versatile intermediate can then be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including -OH, -CN, -Br, and -I, in place of the original amino group. This pathway offers a powerful method for radical structural alteration when the amine functionality is no longer required.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring is a key handle for modern carbon-carbon and carbon-nitrogen bond-forming reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made them excellent substrates for cross-coupling.[11][12]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester, creating a new C-C bond.[12][13] It is one of the most powerful methods for synthesizing biaryl compounds, which are common motifs in kinase inhibitors and other pharmaceuticals.[4][14] The use of specialized phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) is often necessary to achieve high yields with aryl chloride substrates.[15][16]
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine.[15][17] This provides an alternative route to complex aniline derivatives that may not be accessible through other methods. This reaction is invaluable for creating compounds targeting a wide range of diseases.[18]
-
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an aryl-alkyne. This structural motif is found in various biologically active molecules and serves as a versatile handle for further chemical transformations, such as click chemistry.
Experimental Protocols
The following protocols are provided as robust starting points for key transformations. Researchers should note that optimization may be necessary for specific substrates or scales.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling of N-(3-Amino-4-chlorophenyl)hexanamide
This protocol details the synthesis of N-(3-amino-4-(4-methoxyphenyl)phenyl)hexanamide as a representative example.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| N-(3-Amino-4-chlorophenyl)hexanamide | 200844-38-4 | 240.73 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| BrettPhos | 1028206-56-5 | 536.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Dioxane | 123-91-1 | 88.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-(3-Amino-4-chlorophenyl)hexanamide (241 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
-
Add 5 mL of anhydrous dioxane to the Schlenk tube containing the substrates and base.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[4][14]
Protocol 3.2: Buchwald-Hartwig Amination of N-(3-Amino-4-chlorophenyl)hexanamide
This protocol details a representative C-N coupling reaction with morpholine.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| N-(3-Amino-4-chlorophenyl)hexanamide | 200844-38-4 | 240.73 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.5 | 1.5 |
| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | 32005-36-0 | 575.62 | 0.015 | 0.015 |
| XPhos | 564483-18-7 | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To a dry, 2-necked flask under an inert atmosphere, add Pd(dba)₂ (8.6 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add N-(3-Amino-4-chlorophenyl)hexanamide (241 mg, 1.0 mmol) and morpholine (131 µL, 1.5 mmol) in one portion.
-
Stir the resulting mixture at reflux (or ~110 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualization of Synthetic Pathways
The following diagrams illustrate the strategic use of N-(3-Amino-4-chlorophenyl)hexanamide as a branching point for chemical synthesis.
Caption: Synthetic workflow from the intermediate.
Caption: A potential multi-step synthetic sequence.
Conclusion
N-(3-Amino-4-chlorophenyl)hexanamide represents a powerful and versatile platform for synthetic innovation. By leveraging the distinct reactivity of its functional groups—the primary amine and the aryl chloride—researchers can access a vast chemical space. The protocols and strategies outlined in this guide provide a validated framework for utilizing this intermediate to construct novel molecules with potential applications in drug discovery, agrochemicals, and materials science. Its utility as a building block ensures its relevance for scientists aiming to develop next-generation chemical entities.
References
-
Knowde. (n.d.). Industrial Applications of Aniline. Periodical. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Specialty Chemicals. (2025). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [Link]
-
Transparency Market Research. (2031). Aniline Derivatives Market | Global Industry Report, 2031. [Link]
-
INCHEE. (n.d.). News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
SciELO. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]
-
PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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- 18. mdpi.com [mdpi.com]
Standard operating procedure for handling N-(3-Amino-4-chlorophenyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the handling, preparation, and potential applications of N-(3-Amino-4-chlorophenyl)hexanamide. As a substituted aromatic amine, this compound presents both unique opportunities for chemical synthesis and specific challenges in terms of safe handling. These notes are intended to provide a framework for its use in a research and development setting, with a strong emphasis on safety, procedural integrity, and analytical validation. While specific experimental data for this compound is not widely available in public literature, the protocols and safety information herein are based on established principles for handling analogous aromatic amines and amides.
Compound Profile and Significance
N-(3-Amino-4-chlorophenyl)hexanamide is an organic molecule featuring a chlorinated aniline moiety linked to a hexanamide side chain. Its structural characteristics suggest its potential as an intermediate in medicinal chemistry and materials science. The presence of an amino group, a chloro substituent, and an amide linkage provides multiple reactive sites for further chemical modification.
Table 1: Physicochemical Properties of N-(3-Amino-4-chlorophenyl)hexanamide and Related Compounds
| Property | N-(3-Amino-4-chlorophenyl)hexanamide | Hexanamide (for comparison) |
| Molecular Formula | C₁₂H₁₇ClN₂O[1] | C₆H₁₃NO[2][3] |
| Molecular Weight | 240.73 g/mol [1] | 115.17 g/mol [2] |
| Appearance | Likely a solid at room temperature | Colorless crystals or white crystalline powder[2] |
| Melting Point | Not publicly available | 100-102 °C[3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Slightly soluble in water.[4] |
| CAS Number | Not assigned or not publicly available | 628-02-4[2][3] |
The 3-amino-4-chlorophenyl structural motif is of interest in drug discovery, particularly in the design of enzyme inhibitors. Research has identified 4-chloro-3-aniline as a novel and potent mimic for benzamidine, a common pharmacophore in inhibitors of serine proteases like factor Xa.[5][6][7] This suggests that N-(3-Amino-4-chlorophenyl)hexanamide could serve as a valuable building block in the synthesis of novel anticoagulant therapeutics.[5][6][8]
Safety and Handling
As with all aromatic amines, N-(3-Amino-4-chlorophenyl)hexanamide should be handled with caution due to its potential toxicity. While a specific Safety Data Sheet (SDS) is not publicly available, the hazard profile can be inferred from related compounds such as hexanamide and other chlorinated anilines.
Potential Hazards:
-
Skin and Eye Irritation: Aromatic amines can cause significant irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[9]
-
Methemoglobinemia: A potential risk associated with aniline derivatives is the formation of methemoglobin, which can impair oxygen transport in the blood.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound.
Caption: Essential Personal Protective Equipment Workflow.
Spill and Waste Disposal
Spills: In the event of a spill, the area should be evacuated and ventilated. For small spills of the solid material, carefully dampen with an inert absorbent material and transfer to a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated with a suitable solvent, followed by soap and water.
Waste Disposal: All waste containing N-(3-Amino-4-chlorophenyl)hexanamide should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
Preparation of Stock Solutions
Due to its likely limited aqueous solubility, organic solvents are recommended for the preparation of stock solutions.
Materials:
-
N-(3-Amino-4-chlorophenyl)hexanamide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer or sonicator
Protocol:
-
Accurately weigh the desired amount of N-(3-Amino-4-chlorophenyl)hexanamide using an analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid. Gentle warming or sonication may be required to facilitate dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix thoroughly by inverting the flask several times or by using a vortex mixer.
-
Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage), protected from light.
Illustrative Synthesis
While a specific synthesis for N-(3-Amino-4-chlorophenyl)hexanamide is not detailed in the available literature, a plausible synthetic route would involve the acylation of 3-amino-4-chlorobenzonitrile followed by reduction of the nitrile. A more direct, and likely higher-yielding approach, would be the direct acylation of 2-chloro-5-nitroaniline followed by reduction of the nitro group. The following is a generalized protocol for the acylation of an aniline derivative.
Caption: General workflow for the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized or procured compound.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for assessing the purity of N-(3-Amino-4-chlorophenyl)hexanamide. A reverse-phase method would be appropriate.
Table 2: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS may be challenging due to its polarity. Derivatization of the amino group may be necessary to improve volatility and peak shape.[9]
Protocol for Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the compound into a vial.
-
Add 100 µL of a suitable silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
Cool to room temperature before injection into the GC-MS.
Table 3: Suggested GC-MS Method Parameters
| Parameter | Suggested Condition |
| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3.3.3. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a deuterated solvent such as DMSO-d₆ or CDCl₃ will be crucial for structural elucidation. Expected ¹H NMR signals would include aromatic protons, an amide proton, and aliphatic protons of the hexyl chain.[10][11][12][13]
-
Infrared (IR) Spectroscopy: Characteristic IR peaks would be expected for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.[2][14]
-
Mass Spectrometry (MS): The molecular ion peak and fragmentation pattern will confirm the molecular weight and provide further structural information.[2][15][16][17]
Potential Research Applications
The primary foreseeable application of N-(3-Amino-4-chlorophenyl)hexanamide is as a synthetic intermediate.
Factor Xa Inhibitor Development
As previously mentioned, the 3-amino-4-chlorophenyl moiety is a known P1 ligand for factor Xa.[5][6] The hexanamide tail of the title compound could be explored for its contribution to binding in other pockets of the enzyme or serve as a scaffold for further functionalization.
Caption: Hypothetical binding mode in Factor Xa.
Conclusion
N-(3-Amino-4-chlorophenyl)hexanamide is a compound with potential utility in medicinal chemistry, particularly in the design of serine protease inhibitors. While detailed experimental data for this specific molecule is scarce, established protocols for handling and analyzing aromatic amines and amides provide a solid foundation for its safe and effective use in a research setting. The protocols and information presented in this guide are intended to facilitate further investigation into the properties and applications of this and related molecules.
References
-
PubChem. Hexanamide. National Center for Biotechnology Information. [Link]
-
Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software. [Link]
-
Atlantis Press. Determination of five amides in food contact materials by GC/MS. [Link]
-
PubChemLite. N-(3-amino-4-chlorophenyl)butanamide (C10H13ClN2O). [Link]
-
PubMed. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. [Link]
-
NIST. Hexanamide. National Institute of Standards and Technology. [Link]
-
National Center for Biotechnology Information. The Development of New Factor Xa Inhibitors Based on Amide Synthesis. [Link]
-
ScienceDirect. Nonbenzamidine compounds as selective factor xa inhibitors. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Universidad de Granada. NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N 2 -Thiophenecarbonyl- and N 2 -Tosylanthranilamides. [Link]
-
U.S. Environmental Protection Agency. Catalog Of Pesticide NMR Spectra. [Link]
-
BuyersGuideChem. N-(3-Amino-4-chlorophenyl)propanamide. [Link]
-
NIST. Hexanamide, N-ethyl-N-(3-methylphenyl)-6-chloro-. National Institute of Standards and Technology. [Link]
-
ResearchGate. FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and.... [Link]
-
NIST. 4-Amino-3-phenyl phenol. National Institute of Standards and Technology. [Link]
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- 2. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HEXANAMIDE | 628-02-4 [chemicalbook.com]
- 4. HEXANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides [mdpi.com]
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- 10. scs.illinois.edu [scs.illinois.edu]
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- 17. HEXANAMIDE(628-02-4) MS [m.chemicalbook.com]
Application Note: Optimal Storage Conditions and Shelf Life of N-(3-Amino-4-chlorophenyl)hexanamide
Executive Summary
N-(3-Amino-4-chlorophenyl)hexanamide is a specialized chemical intermediate and research compound characterized by a halogenated aniline core and an aliphatic hexanamide chain[1]. Maintaining the structural integrity of this compound is critical for downstream applications in synthetic chemistry and drug development. This protocol outlines the physicochemical vulnerabilities of the compound and provides field-proven methodologies for optimal storage, reconstitution, and shelf-life monitoring.
Physicochemical Properties & Degradation Mechanisms
To establish a self-validating storage protocol, one must first understand the causality behind the compound's degradation. The molecule possesses three distinct functional domains, each susceptible to specific environmental stressors[2]:
-
Primary Amine Oxidation (Position 3): The free amino group on the phenyl ring is highly susceptible to atmospheric oxidation. Exposure to oxygen and ambient heat accelerates the formation of colored impurities, such as azo dimers, azoxy compounds, and quinone imines.
-
Amide Bond Hydrolysis: While aliphatic amides are generally stable, the hexanamide linkage can undergo hydrolysis in the presence of excess moisture, particularly under acidic or basic microenvironments, yielding 3-amino-4-chloroaniline and hexanoic acid.
-
Photolytic Dehalogenation (Position 4): The carbon-chlorine (C-Cl) bond is sensitive to ultraviolet (UV) radiation. Photodegradation can induce homolytic cleavage, generating highly reactive radical intermediates that trigger cascading degradation pathways.
These kinetic degradation principles dictate that the compound must be rigorously shielded from heat, moisture, oxygen, and light to maintain its shelf life[3].
Figure 1: Primary degradation pathways of N-(3-Amino-4-chlorophenyl)hexanamide under stress.
Optimal Storage Conditions: Quantitative Summary
The shelf life of N-(3-Amino-4-chlorophenyl)hexanamide is highly dependent on its physical state (solid powder vs. dissolved solution). The following table summarizes the validated storage parameters[3].
| State | Temperature | Container / Atmosphere | Light Exposure | Estimated Shelf Life |
| Solid Powder (Long-term) | -20°C | Tightly sealed, desiccated, Argon/N₂ backfill | Protect from light (Amber vial) | 24 - 36 months |
| Solid Powder (Short-term) | 4°C | Tightly sealed, desiccated | Protect from light | Up to 6 months |
| Solution (e.g., DMSO) | -80°C | Aliquoted in sterile, sealed cryovials | Protect from light | 3 - 6 months |
| Solution (Working) | 4°C | Sealed vial | Protect from light | < 1 week (Discard after) |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting Workflow
Repeated freeze-thaw cycles introduce condensation (moisture) and localized temperature spikes, rapidly accelerating amide hydrolysis and amine oxidation. This protocol ensures a self-validating system for maintaining solution integrity.
Materials Required:
-
Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate organic solvent (HPLC grade).
-
Sterile, amber microcentrifuge tubes (0.5 mL or 1.5 mL).
-
Argon or Nitrogen gas source.
-
Desiccator cabinet.
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis[3].
-
Dissolution: Dissolve the powder in anhydrous DMSO to create a concentrated master stock (e.g., 10 mM or 50 mM). Vortex gently until completely dissolved.
-
Aliquoting: Immediately partition the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes.
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds to displace oxygen. Causality: Removing O₂ prevents the spontaneous oxidation of the primary amine group during long-term storage.
-
Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer immediately to a -80°C freezer.
Protocol 2: Quality Control & Shelf-Life Monitoring
To ensure trustworthiness in downstream assays, the integrity of N-(3-Amino-4-chlorophenyl)hexanamide must be periodically verified.
Visual Inspection:
-
Intact Compound: Typically presents as a white to off-white crystalline powder or clear solution.
-
Degraded Compound: A shift to a yellow, brown, or pinkish hue strongly indicates amine oxidation or photolytic degradation. Discard the batch if significant color change is observed.
Analytical Verification (HPLC-UV/MS):
-
Preparation: Dilute a representative aliquot to 10 µg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Chromatography: Run the sample on a C18 Reverse-Phase column. Monitor absorbance at 254 nm (for the aromatic ring) and the specific λmax of the compound.
-
Mass Spectrometry: Confirm the presence of the parent ion [M+H]+ corresponding to C12H17ClN2O. Look for degradation peaks corresponding to 3-amino-4-chloroaniline (loss of the hexanoyl group) or oxidative dimers.
-
Validation Threshold: A purity of ≥95% is generally required for rigorous biological or synthetic applications[1].
References
-
Title: Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists Source: Semantic Scholar URL: [Link]
Sources
Application Note: Advanced Dissolution and Handling Protocols for N-(3-Amino-4-chlorophenyl)hexanamide in DMSO
Introduction & Mechanistic Rationale
N-(3-Amino-4-chlorophenyl)hexanamide is a lipophilic small molecule characterized by a hydrophobic hexyl chain and a substituted aniline core. In preclinical drug development and in vitro screening, achieving complete and thermodynamically stable dissolution of such hydrophobic amides is a critical prerequisite for generating reproducible and reliable bioassay data (1).
Mechanistic Causality of Solvent Choice: The solid-state crystal lattice of N-(3-Amino-4-chlorophenyl)hexanamide is stabilized by a network of intermolecular hydrogen bonds (donated by the primary amine and amide -NH, and accepted by the amide carbonyl) alongside extensive van der Waals interactions driven by the hexyl tail. Dimethyl sulfoxide (DMSO) is selected as the universal solvent because of its dual-action solvation capacity. As a highly polar aprotic solvent, the strong dipole of the sulfoxide (S=O) group acts as a potent hydrogen bond acceptor, effectively disrupting the solute's crystalline H-bonds by solvating the amine and amide protons. Simultaneously, DMSO's non-polar methyl groups provide hydrophobic solvation for the hexanamide tail. Utilizing strictly anhydrous DMSO ensures that this solvation capacity is not compromised by water molecules, which would otherwise compete for hydrogen bonding and trigger premature precipitation (2).
Physicochemical Profiling & Quantitative Data
Before initiating dissolution, it is essential to establish the theoretical parameters of the compound. While empirical solubility must be determined kinetically, the following table summarizes the structural metrics that dictate the dissolution strategy.
| Parameter | Value / Description | Impact on Dissolution Strategy |
| Molecular Formula | C12H17ClN2O | Moderate molecular weight (~240.7 g/mol ) favors standard 10–50 mM stock preparation. |
| Hydrogen Bond Donors | 2 (Amine -NH2, Amide -NH) | Requires a strong H-bond acceptor solvent (DMSO) to disrupt the crystal lattice. |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Solvated by the electrophilic sulfur atom in the DMSO molecule. |
| Lipophilicity | High (Driven by hexyl chain) | Necessitates strict avoidance of aqueous contamination in the primary stock. |
| Target Stock Conc. | 10 mM to 50 mM | Standard baseline for fragment-based and small molecule screening libraries (3). |
Process Visualization
The following workflow outlines the critical path from solid powder to a validated, assay-ready DMSO stock.
Workflow for the preparation, validation, and storage of DMSO stock solutions.
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution
Objective: To generate a homogenous, fully solvated 10 mM stock of N-(3-Amino-4-chlorophenyl)hexanamide without inducing thermal degradation.
-
Thermal Equilibration: Allow the sealed vial of solid N-(3-Amino-4-chlorophenyl)hexanamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening cold vials causes atmospheric moisture to condense directly onto the powder. Introducing water at this stage drastically reduces the maximum achievable DMSO solubility.
-
-
Precision Weighing: Accurately weigh the required mass (e.g., 2.41 mg for 1 mL of a 10 mM stock) using a calibrated analytical microbalance. Utilize an anti-static gun to prevent the hydrophobic powder from adhering to the spatula or weigh boat.
-
Solvent Addition: Transfer the powder to a sterile, solvent-resistant microcentrifuge tube (e.g., high-clarity polypropylene). Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Mechanical Agitation: Cap the tube tightly and vortex at medium speed for 30–60 seconds to disperse the powder.
-
Acoustic Sonication: If visible particulates or Schlieren lines remain, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes.
-
Causality: Sonication provides the acoustic cavitation energy necessary to break apart stubborn micro-crystals without applying direct, potentially degradative heat. Avoid exceeding 37°C to maintain molecular integrity.
-
-
Visual Verification: Inspect the solution against both a dark and light background. The solution must be completely transparent with no suspended micro-precipitates.
Protocol B: Kinetic Solubility Assessment via Nephelometry
Objective: To determine the maximum concentration of the compound in an aqueous assay buffer before precipitation occurs (the kinetic solubility limit), ensuring self-validating assay conditions (2).
-
Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO stock using 100% DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM).
-
Aqueous Spiking: In a 96-well clear-bottom assay plate, add 198 µL of the target assay buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Rapidly inject 2 µL of each DMSO dilution into the corresponding buffer wells (yielding a final DMSO concentration of 1%). Mix immediately by pipetting up and down.
-
Causality: Rapid, active mixing prevents localized high concentrations of the hydrophobic compound, which can seed false-positive nucleation and premature precipitation.
-
-
Incubation & Measurement: Incubate the plate at room temperature for 2 hours to allow the system to reach kinetic equilibrium. Measure the turbidity (light scattering) using a nephelometer or a microplate reader at an absorbance wavelength of 620 nm.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance/turbidity remains statistically equal to the vehicle control (1% DMSO in buffer).
Storage and Handling Best Practices
The integrity of the master stock is highly dependent on storage conditions due to the physicochemical properties of the solvent.
-
Mitigating Hygroscopicity: DMSO is extremely hygroscopic. Over time, repeated opening of the stock vial will draw moisture from the ambient air. Water acts as a potent anti-solvent for N-(3-Amino-4-chlorophenyl)hexanamide, leading to silent micro-precipitation that can skew downstream assay results (3).
-
Aliquoting Strategy: Immediately after preparation and QC validation, divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed tubes. Purge the headspace of each tube with dry argon or nitrogen gas before capping to displace ambient moisture and oxygen.
-
Temperature Control & Freeze-Thaw Avoidance: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Causality: While freezing arrests chemical degradation, repeated freeze-thaw cycles must be strictly avoided. Each freeze-thaw event induces localized concentration gradients and condensation, which can irreversibly crash the lipophilic compound out of solution (1).
-
References
-
DMSO Solubility Assessment for Fragment-Based Screening National Center for Biotechnology Information (PMC) / NIH URL:[Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Journal of Chemical Information and Modeling - ACS Publications URL:[Link]
Sources
Application Notes and Protocols for the Pharmaceutical Development of N-(3-Amino-4-chlorophenyl)hexanamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and formulation development of N-(3-Amino-4-chlorophenyl)hexanamide. While not a widely studied active pharmaceutical ingredient (API) itself, this compound serves as a valuable case study for the pre-formulation and early-stage development of novel chemical entities (NCEs), particularly those with challenging physicochemical properties such as poor solubility. This guide emphasizes a first-principles approach, focusing on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor and regulatory compliance.
Part 1: Introduction and Strategic Overview
N-(3-Amino-4-chlorophenyl)hexanamide is a chemical intermediate, notably used in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, which are a class of targeted cancer therapies. Its structure, featuring a substituted aniline ring and a lipophilic hexanamide side chain, suggests several potential challenges in pharmaceutical development, including low aqueous solubility and potential for chemical instability.
This guide, therefore, is structured not as a rigid template, but as a logical workflow for the systematic evaluation of an NCE. We will proceed from fundamental physicochemical characterization to the rational design of potential formulation strategies, all grounded in established scientific principles and regulatory expectations.
Logical Workflow for NCE Characterization
The following diagram outlines the strategic approach detailed in this document. This workflow ensures that each stage of development is informed by robust data from the preceding stage, minimizing late-stage failures and optimizing the path to a viable drug product.
Caption: Logical workflow for the pharmaceutical development of a new chemical entity.
Part 2: Pre-formulation Studies - The Foundation of Rational Drug Development
Pre-formulation is the cornerstone of developing a safe, stable, and effective pharmaceutical product. Its primary objective is to characterize the intrinsic physicochemical properties of the API that will influence its processing, formulation, and biopharmaceutical performance.
Solid-State Characterization
The solid-state properties of an API, such as crystallinity and polymorphism, can significantly impact its stability, solubility, and bioavailability. It is crucial to identify the most stable crystalline form to ensure consistent product quality and performance.
Protocol 1: Initial Solid-State Analysis
-
Powder X-ray Diffraction (PXRD):
-
Objective: To determine the degree of crystallinity of the initial API batch.
-
Method: A small amount of the sample (typically 10-20 mg) is gently packed into a sample holder. The sample is then scanned using a diffractometer over a 2θ range of 2° to 40°, using Cu Kα radiation.
-
Interpretation: A crystalline solid will produce a series of sharp, well-defined peaks, whereas an amorphous solid will show a broad, diffuse halo. The resulting diffractogram serves as a fingerprint for that specific crystalline form.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions.
-
Method: Accurately weigh 2-5 mg of the API into an aluminum pan and hermetically seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A sharp endotherm typically corresponds to the melting of a crystalline solid. The presence of multiple thermal events before melting may indicate the presence of polymorphs or solvates.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and determine the presence of residual solvents or water.
-
Method: Heat a 5-10 mg sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the change in mass as a function of temperature.
-
Interpretation: Significant mass loss at temperatures below 100°C often indicates the presence of water, while mass loss at higher temperatures can correspond to residual solvents or thermal decomposition.
-
Solubility and Dissolution Rate
Given its molecular structure, N-(3-Amino-4-chlorophenyl)hexanamide is predicted to have low aqueous solubility. Quantifying this property is essential for selecting an appropriate formulation strategy.
Protocol 2: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of the API in various aqueous media relevant to the gastrointestinal tract.
-
Materials:
-
pH 1.2 (Simulated Gastric Fluid, SGF)
-
pH 4.5 Acetate Buffer
-
pH 6.8 (Simulated Intestinal Fluid, SIF)
-
Purified Water
-
-
Method:
-
Add an excess amount of the API to each medium in sealed vials.
-
Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant, filter it through a 0.22 µm filter, and dilute as necessary.
-
Quantify the concentration of the dissolved API using a validated HPLC-UV method.
-
-
Data Presentation:
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | 37 | Hypothetical Data |
| Acetate Buffer | 4.5 | 37 | Hypothetical Data |
| Simulated Intestinal Fluid | 6.8 | 37 | Hypothetical Data |
Causality Note: The selection of pH 1.2, 4.5, and 6.8 mimics the physiological pH range of the stomach and small intestine. Poor solubility in these media would classify the compound under the Biopharmaceutics Classification System (BCS) and necessitate the use of solubility enhancement techniques.
Part 3: Stability Assessment and Analytical Method Development
A robust, stability-indicating analytical method is a regulatory requirement and a critical tool for formulation development. This method must be able to separate and quantify the intact API from any potential degradation products.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation pathways of the API and to demonstrate the specificity of the analytical method.
Protocol 3: Forced Degradation of N-(3-Amino-4-chlorophenyl)hexanamide
-
Objective: To intentionally degrade the API under various stress conditions to produce potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and a solution to UV/Vis light (ICH Q1B guidelines).
-
-
Method:
-
Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent.
-
Apply the stress conditions as described above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.
-
Analyze the stressed samples by HPLC-UV/DAD and LC-MS to separate and identify the degradation products.
-
Development of a Stability-Indicating HPLC Method
Protocol 4: HPLC Method Development
-
Objective: To develop a chromatographic method capable of resolving the API from all process impurities and degradation products.
-
Starting Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and column chemistry to achieve adequate resolution (Rs > 1.5) between the main peak and all other peaks.
-
A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Caption: Iterative cycle for developing a stability-indicating HPLC method.
Part 4: Rational Formulation Design
Based on the anticipated low solubility of N-(3-Amino-4-chlorophenyl)hexanamide, formulation strategies will focus on enhancing its dissolution rate and apparent solubility.
Excipient Compatibility
Objective: To ensure that the chosen excipients do not interact adversely with the API.
Protocol 5: API-Excipient Compatibility Screening
-
Method:
-
Prepare binary mixtures of the API and selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Add a small amount of water (e.g., 5%) to create a stressed condition.
-
Store the mixtures in sealed vials at accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analyze the samples at initial, 2-week, and 4-week time points using the stability-indicating HPLC method.
-
Compare the purity of the API in the mixtures to that of the pure API stored under the same conditions. The appearance of new degradation peaks or a significant loss of the main peak indicates an incompatibility.
-
Formulation Approaches for Poorly Soluble Compounds
The data from pre-formulation studies will guide the selection of an appropriate enabling technology.
Table 1: Formulation Strategies based on Physicochemical Properties
| Property Observed | Implication | Potential Formulation Strategy |
| Low aqueous solubility, high melting point (crystalline) | Dissolution rate-limited absorption | Particle Size Reduction: Micronization, nano-milling. |
| pH-dependent solubility (ionizable compound) | Variable absorption in the GI tract | Salt Formation: Create a more soluble salt form of the API. |
| High LogP, low melting point | Poor wettability, high lipophilicity | Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS). |
| High crystal lattice energy (brick dust) | Very poor solubility and dissolution | Amorphous Solid Dispersions (ASDs): Disperse the API in a polymer matrix (e.g., HPMC-AS, PVP). |
Authoritative Grounding: The selection of these strategies is based on well-established principles of biopharmaceutics. For instance, creating an amorphous solid dispersion disrupts the crystal lattice of the API, thereby increasing its apparent solubility and dissolution rate, as described by Noyes-Whitney equation principles.
Part 5: Conclusion and Future Directions
The protocols and strategies outlined in this document provide a robust framework for the initial pharmaceutical development of N-(3-Amino-4-chlorophenyl)hexanamide or any new chemical entity with similar characteristics. By systematically characterizing the API's physicochemical and stability properties, researchers can make informed decisions to design a formulation that ensures optimal drug delivery, stability, and performance. The next logical steps would involve the manufacturing of prototype formulations, followed by in vitro dissolution testing and, ultimately, in vivo pharmacokinetic studies to confirm the biopharmaceutical performance.
References
-
Title: Synthesis and biological evaluation of novel 2,4-diarylaminopyrimidine analogues (DAAPalogues) as potent and orally active anaplastic lymphoma kinase (ALK) inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL: [Link]
Scalable Synthesis of N-(3-Amino-4-chlorophenyl)hexanamide: An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the scalable synthesis of N-(3-Amino-4-chlorophenyl)hexanamide, a valuable intermediate in pharmaceutical research and development. We present a robust and high-yield two-step synthetic route, prioritizing scalability, process control, and product purity. The chosen strategy involves the acylation of 4-chloro-3-nitroaniline followed by the selective reduction of the nitro group. This application note details the rationale behind the strategic choices, provides step-by-step experimental protocols, and outlines methods for purification and characterization. The information is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this compound on a laboratory to pilot scale.
Introduction and Strategic Overview
N-(3-Amino-4-chlorophenyl)hexanamide serves as a key building block in medicinal chemistry, often incorporated into molecules designed as kinase inhibitors or other therapeutic agents. The presence of a primary aromatic amine, a chloro substituent, and a lipophilic hexanamide chain offers multiple points for further chemical modification.
A scalable synthesis requires a route that is not only high-yielding but also reproducible, cost-effective, and utilizes readily available starting materials. Two primary retrosynthetic pathways were considered for the target molecule:
-
Route A: Direct Selective Acylation. This approach involves the direct acylation of 4-chloro-1,3-phenylenediamine with hexanoyl chloride. While direct, this route presents a significant chemoselectivity challenge. The diamine possesses two nucleophilic sites, which can lead to a mixture of mono- and di-acylated products, complicating purification and reducing the yield of the desired product.
-
Route B: Acylation-Reduction Sequence. This strategy begins with the acylation of 4-chloro-3-nitroaniline. The nitro group strongly deactivates the amine, making it less nucleophilic and thus allowing for a highly selective mono-acylation.[1] The subsequent reduction of the nitro group to a primary amine is a well-established, high-yield transformation.
For scalability and process control, Route B is the recommended strategy . It circumvents the selectivity issues inherent in Route A and consistently delivers a purer final product.
Caption: Comparison of synthetic routes to the target molecule.
Part I: Synthesis of N-(4-chloro-3-nitrophenyl)hexanamide
Mechanistic Rationale
This step involves the nucleophilic acyl substitution reaction between 4-chloro-3-nitroaniline and hexanoyl chloride. The lone pair of electrons on the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.[2] The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond.[3] A tertiary amine base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]
Caption: Workflow for the acylation of 4-chloro-3-nitroaniline.
Detailed Experimental Protocol
Materials:
-
4-chloro-3-nitroaniline (1.0 eq)
-
Hexanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-chloro-3-nitroaniline in anhydrous dichloromethane (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the cooled solution with stirring.
-
Acyl Chloride Addition: Add hexanoyl chloride dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the initial exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-chloro-3-nitrophenyl)hexanamide, which is often a solid. This crude product is typically of sufficient purity for the subsequent reduction step.
Part II: Reduction to N-(3-Amino-4-chlorophenyl)hexanamide
Mechanistic Rationale
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While catalytic hydrogenation is an option, a more accessible and highly scalable method for industrial applications is the use of a metal in acidic or neutral conditions. The reduction with iron powder and a proton source like ammonium chloride in an alcohol/water solvent system is a classic and effective method.[5] Iron acts as the electron donor, and the reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is favored for its cost-effectiveness and operational simplicity.
Detailed Experimental Protocol
Materials:
-
N-(4-chloro-3-nitrophenyl)hexanamide (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol or Methanol
-
Water
-
Celite™ or diatomaceous earth
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-(4-chloro-3-nitrophenyl)hexanamide, ethanol (or methanol), and water (typically a 4:1 to 5:1 ratio of alcohol to water).
-
Reagent Addition: Add ammonium chloride and iron powder to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic, so controlled heating is advised.
-
Reaction Time: Maintain the reflux for 3-5 hours. The reaction mixture will typically change color from yellow/orange to grey/black.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound has been completely consumed.
-
Filtration: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite™ to remove the iron salts.
-
Washing: Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude N-(3-Amino-4-chlorophenyl)hexanamide.
Purification and Data
Purification Protocol: Recrystallization
For achieving high purity on a large scale, recrystallization is the preferred method over chromatography.[6] A mixed solvent system of ethyl acetate and a non-polar solvent like n-hexane or heptane is highly effective.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add n-hexane to the hot solution until persistent turbidity is observed. Reheat gently until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Summary
The following table summarizes the expected quantitative data for a synthesis starting from 10 grams of 4-chloro-3-nitroaniline.
| Parameter | Step 1: Acylation | Step 2: Reduction & Purification |
| Starting Material | 4-chloro-3-nitroaniline (10.0 g) | N-(4-chloro-3-nitrophenyl)hexanamide |
| Expected Yield | 90-98% | 85-95% |
| Overall Yield | - | 76-93% |
| Starting Purity (HPLC) | >98% | Crude |
| Final Purity (HPLC) | >95% (Crude) | >99% (After Recrystallization) |
| Physical Appearance | Yellowish Solid | Off-white to pale yellow solid |
Safety and Scalability Considerations
-
Hexanoyl Chloride: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Both the acylation and the iron-mediated reduction can be exothermic. For larger scale reactions, ensure adequate cooling capacity and add reagents portion-wise or via an addition funnel to control the reaction temperature.
-
Hydrogen Gas: While not the primary method described, if catalytic hydrogenation were used for the reduction step, extreme care must be taken due to the flammability of hydrogen gas.
-
Workup and Waste: The iron sludge from the reduction step should be handled and disposed of according to local environmental regulations.
References
-
Vaia. (n.d.). Reaction review. Suggest reagents to convert each of the following starting materials into the indicated product: (a) hexanoyl chloride into acetic hexanoic anhydride. Retrieved from [Link]
-
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]
-
University of Pardubice. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
Sources
Application Notes & Protocols for the Preparation of N-(3-Amino-4-chlorophenyl)hexanamide Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of N-(3-Amino-4-chlorophenyl)hexanamide and its derivatives. These compounds serve as valuable intermediates and building blocks in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and robust validation. We detail the foundational nucleophilic acyl substitution reaction, purification strategies, and analytical characterization, alongside critical safety considerations.
Introduction: Significance and Applications
The N-phenylamide scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Derivatives of this class have demonstrated a wide spectrum of biological activities, including antiviral, enzyme inhibitory, and antimicrobial properties.[1] The title compound, N-(3-Amino-4-chlorophenyl)hexanamide, is a strategic intermediate. Its structure incorporates:
-
A chlorinated phenyl ring , which can enhance metabolic stability and membrane permeability.
-
A hexanamide side chain , contributing to lipophilicity and potentially engaging in hydrophobic interactions within biological targets.
-
A free primary amino group , which serves as a versatile chemical handle for subsequent derivatization, allowing for the construction of diverse chemical libraries for screening and lead optimization.[2][3]
This guide provides the foundational chemistry to access this key intermediate, enabling further exploration of its chemical space for applications such as the development of novel Factor Xa inhibitors or other bioactive agents.[4]
Synthetic Strategy and Mechanism
The most direct and widely employed method for synthesizing N-(3-Amino-4-chlorophenyl)hexanamide is the nucleophilic acyl substitution reaction between a suitable aminophenyl precursor and hexanoyl chloride.
The Core Reaction: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established addition-elimination mechanism.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-amino-4-chlorophenol or 1,2-diamino-4-chlorobenzene) acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride.[5]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion, a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the newly formed amide's nitrogen. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct.[6] Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
The overall reaction is a condensation polymerization if a diamine is used with a diacyl chloride.[7] For this specific synthesis, it is a straightforward acylation.
General Synthetic Workflow
The end-to-end process for preparing and validating N-(3-Amino-4-chlorophenyl)hexanamide derivatives is outlined below. Each step is crucial for achieving high purity and yield.
Sources
- 1. dovepress.com [dovepress.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide - C17H20ClN3O2S | CSSB00000680846 [chem-space.com]
- 4. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. vaia.com [vaia.com]
- 7. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(3-Amino-4-chlorophenyl)hexanamide Synthesis
Introduction
Welcome to the technical support center for the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide . This compound is a critical aniline fragment often employed in the development of kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues) and PROTAC linkers.
The synthesis presents two primary challenges:
-
Regioselectivity: When starting from the diamine, differentiating between the two amino groups (C1 vs. C3) is thermodynamically and kinetically difficult.
-
Chemoselectivity (Dehalogenation): When using the nitro-reduction route, preserving the aryl-chloride bond while reducing the nitro group requires specific catalytic choices.
This guide provides an autonomous troubleshooting framework designed to isolate your specific failure mode and provide a validated protocol correction.
Part 1: Diagnostic Workflow
Before altering your reagents, identify your specific bottleneck using the decision matrix below.
Figure 1: Decision matrix for isolating synthetic failure modes based on starting material and observed byproducts.
Part 2: The Nitro-Reduction Route (Recommended for High Purity)
This route is superior for large-scale synthesis as it avoids the regioselectivity issues of the diamine. However, it introduces the risk of hydrodehalogenation (stripping the chlorine atom).
The Protocol: Selective Nitro Reduction
Objective: Reduce the nitro group to an amine without touching the aryl-chloride.
Status Quo Error: Using Palladium on Carbon (Pd/C) with Hydrogen gas.[1]
-
Result: High percentage of N-(3-aminophenyl)hexanamide (Des-chloro impurity).
-
Why: Pd is an excellent catalyst for oxidative addition into Ar-Cl bonds.
Corrective Protocol (Fe/NH4Cl - Bechamp Conditions):
This method is chemoselective for
-
Reagents:
-
Substrate: N-(4-chloro-3-nitrophenyl)hexanamide (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
-
-
Procedure:
-
Dissolve substrate in EtOH/Water.
-
Add
and stir at room temperature for 10 mins. -
Add Iron powder in portions.
-
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS.
-
Critical Step: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH.
-
-
Workup:
Data Comparison: Reduction Methods
| Method | Reagents | Yield | Ar-Cl Retention | Notes |
| Method A | 85% | Poor (<50%) | Significant dechlorination observed. | |
| Method B | 90% | Excellent (>99%) | Workup is difficult (tin emulsions). | |
| Method C | Fe / | 92% | Excellent (>99%) | Recommended. Green, cheap, easy workup. |
| Method D | 88% | Good (>95%) | Requires specialized poisoned catalyst. |
Part 3: The Direct Acylation Route (Fastest Path)
If you must start from 4-chloro-1,3-phenylenediamine , you face a competition between the C1-amine and C3-amine.
-
C1-NH2: Meta to Cl, Para to NH2. (More Nucleophilic).
-
C3-NH2: Ortho to Cl, Meta to NH2. (Less Nucleophilic due to steric hindrance of Cl and inductive effect).
Troubleshooting Regioselectivity
If you observe bis-acylation (di-amide) or the wrong isomer:
Protocol Adjustment: Inverse Addition at Low Temperature
-
Setup:
-
Dissolve 4-chloro-1,3-phenylenediamine (1.0 equiv) and Pyridine (1.1 equiv) in anhydrous DCM.
-
Cool to -10°C to 0°C (Ice/Salt bath). Low temp amplifies the nucleophilic difference between C1 and C3.
-
-
Addition:
-
Dissolve Hexanoyl Chloride (0.95 equiv - slight deficit is key) in DCM.
-
Add the acid chloride solution dropwise over 60 minutes.
-
Why: Keeping the acid chloride concentration low prevents the highly reactive product amine from competing for the acylating agent.
-
-
Quench:
-
Quench immediately with saturated
upon completion of addition.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is an oil that won't crystallize. How do I purify it? A: The hexanoyl chain adds significant lipophilicity, often preventing crystallization in polar solvents.
-
Fix: Use a solvent swap.[3] Dissolve the crude oil in a minimum amount of Ethyl Acetate, then slowly add Hexanes (or Heptane) while stirring until cloudy. Let it stand at 4°C. If it remains an oil, silica gel chromatography is required (Eluent: 20-40% EtOAc in Hexanes).
Q2: Can I use catalytic hydrogenation for the nitro route if I add a poison? A: Yes. If you prefer hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to inhibit hydrogenolysis of the C-Cl bond while allowing reduction of the nitro group. Do not use standard Pd/C.
Q3: The NMR shows a mixture of isomers for the direct acylation. Can I separate them? A: Separation is difficult. The isomers have very similar Rf values.
-
Diagnostic: The desired isomer (acylation at C1) will show a specific splitting pattern for the proton at C2 (doublet, small coupling constant ~2Hz due to meta-coupling).
-
Recommendation: It is far more time-efficient to switch to the Nitro-Reduction Route (Part 2) than to attempt chromatographic separation of the regioisomers.
References
- Regioselectivity in Aniline Acylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explaining nucleophilicity differences in substituted anilines).
-
Selective Nitro Reduction (Bechamp)
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Synthesis of Benzamidine Mimics (Related Structures)
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. jrfglobal.com [jrfglobal.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility for N-(3-Amino-4-chlorophenyl)hexanamide
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of highly functionalized synthetic intermediates and probe molecules. N-(3-Amino-4-chlorophenyl)hexanamide is a classic example of a compound that presents significant formulation and assay challenges due to its specific structural motifs.
This guide is designed to move beyond basic advice. We will deconstruct the physicochemical root causes of its insolubility, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure your assays yield reproducible, artifact-free data.
Physicochemical Root Cause Analysis
To troubleshoot a compound, we must first understand the causality behind its behavior in solution. N-(3-Amino-4-chlorophenyl)hexanamide possesses three distinct structural features that dictate its solvation dynamics:
-
The Hexanamide Tail (C6 Aliphatic Chain): This highly lipophilic moiety acts as a hydrophobic tail. In aqueous environments, it drives the molecule to minimize contact with water, promoting micelle formation or amorphous aggregation.
-
The Chlorophenyl Ring: A planar, hydrophobic, and electron-withdrawing core. The planarity encourages strong
stacking in the solid state, resulting in high crystal lattice energy that resists dissolution. -
The Primary Amine (-NH₂): While amines typically offer a handle for salt formation to improve solubility, the strongly electron-withdrawing chloro group at the ortho position significantly depresses the pKa of this aniline-like amine.
Quantitative Physicochemical Profiling
The table below summarizes the compound's predicted properties and their direct impact on assay formulation.
| Parameter | Estimated Value / Characteristic | Impact on Assay Formulation |
| Molecular Weight | ~240.7 g/mol | Small molecule; standard diffusion rates apply. |
| LogP (Lipophilicity) | High (> 3.0) | Prone to hydrophobic aggregation; requires co-solvents. |
| pKa (Primary Amine) | ~2.5 – 3.5 | Unprotonated at pH 7.4; pH adjustments to protonate the amine (pH < 3.0) are non-physiological. |
| Kinetic Aqueous Solubility | < 10 µM (at pH 7.4) | High risk of "crash out" upon DMSO dilution into buffers. |
| Primary Solvent Compatibility | > 20 mM in DMSO | Excellent primary solvent; stock solutions are stable if kept anhydrous. |
Troubleshooting FAQs
Q1: Why does the compound immediately precipitate when I dilute my 10 mM DMSO stock into PBS (pH 7.4)?
Causality: You have exceeded the compound's [1]. When the compound transitions from a purely organic environment (DMSO) to an aqueous buffer, the rapid loss of DMSO solvation forces the lipophilic hexanamide tails to self-associate. Because the primary amine is unprotonated at pH 7.4, the molecule lacks sufficient polarity to remain solvated by water.
Solution: Do not add aqueous buffer to the compound; add the compound to the buffer. Pre-warm your PBS to 37°C and ensure vigorous vortexing during the addition. If precipitation persists, you must introduce a co-solvent system (e.g., 10% Hydroxypropyl-
Q2: My biochemical assay shows inconsistent IC₅₀ values and a "flat" dose-response curve at higher concentrations. Is this a solubility issue?
Causality: Yes. Compounds with a hydrophobic tail and a polar head group can act as pseudo-surfactants. Even if you do not see visible precipitation, the compound is likely forming colloidal aggregates. These aggregates sequester the active monomer, reducing the effective concentration available to bind your target. Furthermore, colloidal aggregates can non-specifically inhibit enzymes by adsorbing them onto their surface. Solution: Implement a detergent-based disruption strategy. Adding a non-ionic detergent like 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer will break up these colloidal aggregates, restoring a standard sigmoidal dose-response curve.
Q3: The compound is difficult to dissolve even in 100% DMSO. How can I improve primary stock preparation?
Causality: The planar chlorophenyl ring facilitates tight crystal packing. The thermodynamic energy required to break this crystal lattice is high. Solution: Apply gentle heating (37°C) and sonication in a water bath for 10–15 minutes. Validation Check: Visually inspect the solution against a strong light source. If any micro-crystals remain, they will act as nucleation sites and cause rapid precipitation later. The solution must be optically clear.
Validated Experimental Protocols
To guarantee trustworthy data, every protocol must be a self-validating system. The following methodologies incorporate built-in checks to ensure accuracy.
Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric)
This protocol determines the maximum concentration at which the compound can remain in solution before precipitating, which is critical for early-stage drug discovery[2].
Materials: 100% anhydrous DMSO, DPBS (pH 7.4), 96-well UV-transparent microplate, Microplate reader (620 nm).
-
Stock Preparation: Prepare a 10 mM stock of N-(3-Amino-4-chlorophenyl)hexanamide in 100% DMSO.
-
Serial Dilution: Perform a 3-fold serial dilution of the stock in pure DMSO across 8 wells (Concentration range: 10 mM down to ~4.5 µM).
-
Solvent Shift: Transfer 2 µL of each DMSO dilution into the 96-well plate.
-
Aqueous Challenge: Rapidly add 98 µL of DPBS (pH 7.4) to each well using a multi-channel pipette. (Final DMSO concentration = 2%).
-
Equilibration: Incubate the plate at 25°C for 1 hour on a plate shaker at 300 rpm.
-
Quantification: Measure the absorbance at 620 nm.
-
Self-Validation & Analysis:
-
Control Check: Include a DMSO-only blank (2% DMSO in DPBS). Include a known insoluble control (e.g., Ketoconazole)[3]. If the Ketoconazole well does not show elevated absorbance, recalibrate your spectrophotometer.
-
Calculation: The kinetic solubility limit is defined as the highest compound concentration where the OD₆₂₀ remains below a validated threshold (typically 1.5-fold of the DMSO-only blank)[3].
-
Protocol B: Biocompatible Formulation for Cell-Based Assays
When DMSO concentrations must be kept below 0.5% to avoid cytotoxicity, cyclodextrins are the premier choice for encapsulating the lipophilic hexanamide tail.
-
Vehicle Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in your target cell culture media. Filter sterilize (0.22 µm). -
Compound Addition: Warm the vehicle to 37°C. While vortexing the vehicle vigorously, add the required volume of your 20 mM DMSO compound stock dropwise.
-
Self-Validation (Dynamic Light Scattering): Before applying to cells, analyze a 1 mL aliquot of the formulated media using DLS. A valid, fully solvated formulation will show a monodisperse peak at < 5 nm. If peaks > 100 nm appear, colloidal aggregates have formed, and the formulation must be discarded and optimized with a higher cyclodextrin ratio.
Troubleshooting Workflow Diagram
Follow this logical decision tree when handling N-(3-Amino-4-chlorophenyl)hexanamide to systematically eliminate solubility bottlenecks.
Figure 1: Decision tree for troubleshooting N-(3-Amino-4-chlorophenyl)hexanamide solubility.
References
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from:[Link]
-
Creative Bioarray. Aqueous Solubility Assays. Retrieved from:[Link]
-
PharmaTutor. Solubility Determination in Drug Discovery and Development. Retrieved from:[Link]
Sources
Minimizing side reactions during N-(3-Amino-4-chlorophenyl)hexanamide production
The following technical guide addresses the minimization of side reactions during the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide . This response is structured as a specialized support center resource for researchers and process chemists.
Executive Summary & Pathway Analysis
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide (Target API Intermediate) generally proceeds via two primary routes. Selecting the correct pathway is the first step in minimizing side reactions.
-
Route A (Nitro-Reduction): Acylation of 4-chloro-3-nitroaniline
Selective Reduction. High regioselectivity, but high risk of dechlorination. -
Route B (Direct Acylation): Acylation of 4-chloro-1,3-phenylenediamine. Low risk of dechlorination, but high risk of regio-isomers and bis-acylation.
The following diagram illustrates the critical decision nodes and associated side reactions for both pathways.
Figure 1: Strategic synthesis map highlighting critical failure points (Red/Yellow) against the target pathway (Green).
Troubleshooting Guide: Minimizing Specific Side Reactions
Issue 1: Dechlorination (Loss of Chlorine)
Context: This occurs primarily during Route A (Nitro reduction). Standard catalytic hydrogenation (Pd/C + H
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | Use Fe/NH | Chemoselective reduction. Metals like Iron (Fe) or Tin (Sn) in protic media reduce -NO |
| Alternative Catalyst | Pt/C (Sulfided) or Raney Ni | If hydrogenation is mandatory, sulfided Platinum (Pt) poisons the catalyst surface against hydrogenolysis while permitting nitro reduction. |
| Hydrogen Source | Transfer Hydrogenation | Using hydrazine hydrate or formic acid with Raney Nickel often provides milder conditions than high-pressure H |
Protocol Adjustment (Fe/NH
-
Dissolve precursor in EtOH/H
O (4:1). -
Add 5.0 equiv. Iron powder and 2.0 equiv. NH
Cl. -
Reflux for 2–4 hours. Monitor by TLC/HPLC.
-
Critical: Filter hot through Celite to remove iron oxides before cooling to prevent product trapping in the sludge.
Issue 2: Bis-Acylation (Over-reaction)
Context: This occurs during Route B (Diamine acylation). The product (mono-amide) still possesses a free amine, which can react with a second equivalent of hexanoyl chloride.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 0.90 – 0.95 equiv. of Acyl Chloride | Limiting the electrophile ensures the starting diamine remains in excess, statistically favoring mono-acylation. Unreacted diamine is easier to remove than bis-amide. |
| Addition Rate | Dropwise over 60 mins @ 0°C | Keeping the local concentration of acyl chloride low prevents "hotspots" where bis-acylation is kinetically favored. |
| Base Selection | Use weak base (NaHCO | Strong organic bases (TEA/DIPEA) enhance the nucleophilicity of the second amine. Using a biphasic system (Schotten-Baumann) can sequester the acylating agent. |
Issue 3: Regio-Isomer Formation
Context: In Route B , the starting material has two amino groups. You want to acylate the C1-amine (meta to Cl), not the C3-amine (ortho to Cl).
-
Mechanism: The C3-amine is sterically hindered by the bulky ortho-chlorine atom and is electronically deactivated (inductive effect of Cl). The C1-amine is more nucleophilic.
-
Control: Conduct the reaction at low temperature (-10°C to 0°C) . At higher temperatures, the activation energy barrier for the hindered amine is overcome, reducing selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black/tarry during the nitro reduction?
-
Diagnosis: Formation of azo or azoxy polymers.
-
Cause: Incomplete reduction or condensation of hydroxylamine intermediates (
) with nitroso intermediates ( ). -
Solution: Ensure adequate agitation and sufficient reducing agent equivalents. If using Fe/AcOH, ensure the reaction stays acidic/neutral; basic conditions promote azo coupling [3].
Q2: I see a peak at M+14 in my MS spectrum. What is it?
-
Diagnosis: Methylation impurity (rare) or more likely, oxidation artifact .
-
Correction: Check your solvent purity. However, if you see M-34 , that is the des-chloro impurity (Dechlorination). If you see M+98 , that is the bis-hexanamide (Bis-acylation).
Q3: Can I use LiAlH
-
Answer: NO.
-
Reason: Lithium Aluminum Hydride (LiAlH
) generally reduces aromatic nitro compounds to azo compounds ( ), not amines [4]. It is too aggressive and lacks the necessary chemoselectivity.
Q4: How do I remove the unreacted diamine from Route B?
-
Protocol: The starting diamine is more basic than the product (an amide).
-
Dissolve crude mixture in organic solvent (EtOAc).
-
Wash with dilute acid (0.5M HCl).
-
The diamine will protonate and move to the aqueous layer.
-
The amide (Target) remains in the organic layer.
-
Warning: Do not make the acid too strong or you may hydrolyze the amide bond.
-
Validated Experimental Protocol (Recommended Route)
Selected Route: Route A (Nitro-Reduction) using Iron-mediated reduction to guarantee regiochemistry and prevent dechlorination.
Step 1: Acylation
-
Charge 4-chloro-3-nitroaniline (10 mmol) in dry DCM (50 mL) with Pyridine (11 mmol).
-
Cool to 0°C under N
. -
Add Hexanoyl chloride (10.5 mmol) dropwise over 30 min.
-
Stir at RT for 2 h. Quench with water.[1] Wash with 1N HCl (remove pyridine) and Brine.
-
Dry (MgSO
) and concentrate. Yields N-(4-chloro-3-nitrophenyl)hexanamide .
Step 2: Selective Reduction
-
Suspend intermediate from Step 1 (10 mmol) in Ethanol (40 mL) and Water (10 mL) .
-
Add Ammonium Chloride (20 mmol) and Iron Powder (50 mmol, <10 micron particle size).
-
Heat to reflux (80°C) with vigorous stirring for 3 hours.
-
IPC Check: TLC should show disappearance of yellow nitro compound and appearance of fluorescent amine.
-
Hot Filtration: Filter through a Celite pad while hot (wash with hot EtOH).
-
Concentrate filtrate. Redissolve in EtOAc, wash with water to remove inorganic salts.
-
Evaporate to obtain N-(3-Amino-4-chlorophenyl)hexanamide .
References
-
Common Organic Chemistry. Nitro Reduction - Common Conditions.[2] (Accessed 2026).[3] Available at: [Link]
- Citation for Pd/C causing dehalogenation and alternative c
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).[4] Available at: [Link]
- Citation for selective reduction mechanisms and metal comp
-
Wikipedia. Reduction of nitro compounds.[4][5] (Accessed 2026).[3] Available at: [Link]
- Citation for azo/azoxy side reaction p
-
Common Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Reactivity.[2] (Accessed 2026).[3] Available at: [Link]
- Citation for LiAlH4 producing azo compounds
- Verification of target compound structure and commercial availability.
Sources
Technical Support Center: Purification of N-(3-Amino-4-chlorophenyl)hexanamide
Welcome to the Technical Support Center for the isolation and purification of N-(3-Amino-4-chlorophenyl)hexanamide. This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of this molecule. Synthesizing this compound—typically via the monoacylation of 4-chloro-1,3-phenylenediamine—often yields a complex mixture of unreacted diamine, the desired monoamide, and over-acylated diamide[1]. Here, we provide field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.
Data Presentation: Physicochemical & Chromatographic Profiling
To design a successful purification strategy, one must exploit the specific acid-base properties and polarities of the mixture components[2].
| Component | Structural Nature | Approx. pKa | Sol. in 1M HCl | Sol. in 1M NaOH | TLC Rf (Hex:EtOAc 1:1) |
| 4-chloro-1,3-phenylenediamine (Starting Material) | Basic Diamine | ~3.0 & 4.5 | Soluble | Insoluble | ~0.10 |
| N-(3-Amino-4-chlorophenyl)hexanamide (Target) | Weak Base / Amide | ~3.5 | Soluble | Insoluble | ~0.35 |
| N,N'-(4-chloro-1,3-phenylene)dihexanamide (Impurity) | Neutral Diamide | N/A | Insoluble | Insoluble | ~0.70 |
Section 1: Troubleshooting & FAQs
Q1: My crude product contains significant amounts of unreacted 4-chloro-1,3-phenylenediamine and di-hexanamide. How do I efficiently separate them without relying solely on column chromatography? A1: You should utilize an acid-base liquid-liquid extraction[3].
-
Causality: The di-hexanamide impurity has both nitrogen atoms tied up as amides, rendering it neutral; it will remain in the organic phase regardless of pH. The target monoamide and the unreacted diamine both contain free basic aniline groups. By washing the organic layer with 1M HCl, the free amines are protonated into water-soluble anilinium hydrochloride salts, migrating to the aqueous layer and leaving the neutral diamide behind[4].
-
Self-Validation: After the HCl wash, spot the organic layer on a TLC plate. The disappearance of the UV-active spot at Rf 0.35 confirms the target molecule has successfully migrated to the aqueous phase.
Q2: During silica gel chromatography, my target compound streaks severely, causing it to co-elute with colored impurities. How can I resolve this? A2: Add 1% (v/v) Triethylamine (TEA) to your chromatography eluent[5].
-
Causality: Streaking of anilines on silica gel is caused by strong, reversible hydrogen bonding and acid-base interactions between the basic amino group of N-(3-Amino-4-chlorophenyl)hexanamide and the acidic silanol (-SiOH) groups on the silica stationary phase. TEA acts as a sacrificial base, dynamically competing for and neutralizing these acidic sites, thereby restoring a sharp, Gaussian peak shape for your target[4].
-
Self-Validation: Run a 2D TLC or two parallel TLC plates—one with standard eluent and one with 1% TEA. The TEA-treated plate should show a tight, circular spot instead of a comet-like streak.
Q3: The isolated N-(3-Amino-4-chlorophenyl)hexanamide turns dark brown over time. What causes this degradation and how can I prevent it? A3: This is caused by oxidative degradation.
-
Causality: Anilines are electron-rich and highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming highly colored, polymeric azo or quinone-imine species[5]. The presence of trace acidic impurities can also catalyze this degradation.
-
Prevention: Always purge your extraction solvents and chromatography eluents with an inert gas (Nitrogen or Argon). Store the final purified solid under an inert atmosphere at -20°C in an amber vial to block UV light[5].
Section 2: Standard Operating Procedures (SOPs)
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol separates the target monoamide from neutral over-acylated impurities[3].
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether) and transfer to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl (aq). Shake vigorously and vent. Allow the layers to separate[5].
-
Phase Separation: Drain the bottom aqueous layer (containing the protonated target and diamine) into a clean Erlenmeyer flask. Retain the organic layer (containing neutral diamide) for waste or recycling.
-
Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M NaOH (aq) dropwise while stirring until the solution reaches pH > 9[2].
-
Self-Validation: Use pH indicator paper. The solution will turn cloudy as the free base of the aniline precipitates or oils out.
-
-
Back-Extraction: Extract the basified aqueous layer three times with fresh Ethyl Acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched monoamide[5].
Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography
Use this protocol to separate the target monoamide from any co-extracted unreacted diamine[4].
-
Eluent Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (1:1) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing: Prepare a slurry of silica gel in the TEA-spiked eluent. Pour into the column and pack under gentle pressure[5].
-
Sample Loading: Dissolve the enriched product from Protocol 1 in a minimal amount of the eluent. Carefully load it onto the top of the silica bed.
-
Elution: Elute the column, collecting fractions in test tubes.
-
Monitoring: Spot fractions on TLC plates.
-
Self-Validation: The target N-(3-Amino-4-chlorophenyl)hexanamide will elute cleanly at Rf ~0.35 without streaking.
-
-
Concentration: Pool the pure fractions and remove the solvent via rotary evaporation.
Mandatory Visualization: Purification Workflow
Purification workflow for N-(3-Amino-4-chlorophenyl)hexanamide using extraction and chromatography.
References
-
BenchChem. "Technical Support Center: Purification of Substituted Anilines." BenchChem Tech Support. 5
-
ResearchGate. "How do I remove aniline from the reaction mixture?" ResearchGate Discussions. 4
-
West Virginia University. "Experiment 8 – Extraction: Organic acids and organic bases." WVU Chemistry. 3
-
Chemistry Steps. "Organic Acid-Base Extractions." Chemistry Steps. 2
-
European Patent Office. "EP0974576A2 - Method of producing benzamide derivatives." Google Patents. 1
Sources
Preventing degradation of N-(3-Amino-4-chlorophenyl)hexanamide in solution
Welcome to the Technical Support Center for the handling and stabilization of N-(3-Amino-4-chlorophenyl)hexanamide .
This compound presents a unique stability challenge due to its dual-functional nature: it contains both a resonance-stabilized aliphatic amide linkage (hexanamide) and an electron-rich, highly reactive aniline moiety (3-amino-4-chlorophenyl). The protocols and troubleshooting guides below are designed to help researchers systematically eliminate degradation variables and ensure absolute data integrity during experiments.
Part 1: Troubleshooting Guide & FAQs
Q1: My stock solution turns yellow or brown after a few days on the bench. What is causing this discoloration, and how can I prevent it? Causality & Mechanism: The discoloration is a classic hallmark of primary amine oxidation. The amino group (-NH₂) attached to the benzene ring makes the aniline moiety highly reactive and prone to oxidation by dissolved oxygen or reactive oxygen species (ROS)[1]. The oxidation process involves a single-electron transfer that generates an aminium radical cation. These radicals rapidly undergo inter-molecular coupling to form highly conjugated, colored byproducts such as azo compounds, nitrosobenzenes, or polyaniline-like oligomers[2],[3]. While the 4-chloro substituent exerts a mild electron-withdrawing effect, it is insufficient to prevent oxidation in aerated solutions. Resolution:
-
Degassing: Sparge all solvents with an inert gas (Nitrogen or Argon) to physically displace dissolved oxygen before adding the compound.
-
Antioxidants: Incorporate a compatible radical scavenger. For organic solvents, 0.01% w/v BHT (Butylated hydroxytoluene) interrupts the single-electron transfer cascade.
Q2: During HPLC analysis, I observe a secondary peak growing over time, coupled with a loss of the main API peak. Is the compound hydrolyzing? Causality & Mechanism: Yes, you are likely observing the cleavage of the hexanamide bond, yielding 3-amino-4-chloroaniline and hexanoic acid. Amide bonds are generally highly stable due to their tendency to form resonating structures, which provide a double-bond character to the C-N linkage and lower the electrophilicity of the carbonyl carbon[4],[5]. However, at extreme pH levels, this stability is compromised. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to cleave the bond[6]. Resolution:
-
pH Control: Formulate aqueous solutions in a strong buffer calibrated strictly to pH 6.5–7.0, where the hydrolysis rate constant (
) is at its absolute minimum[5].
Q3: Does ambient laboratory light affect the stability of this compound? Causality & Mechanism: Yes. The molecule contains a chloroarene moiety and an aniline group, both of which are photo-sensitive. UV and strong visible light can induce homolytic cleavage of the C-Cl bond (photodehalogenation) or accelerate the photo-sensitized oxidation of the amine group via triplet state intermediates[7]. Resolution:
-
Always use actinic (amber) glassware for preparation and storage. Wrap clear LC vials in aluminum foil if amber vials are unavailable.
Part 2: Mechanistic Workflows & Visualizations
Chemical degradation pathways of N-(3-Amino-4-chlorophenyl)hexanamide in solution.
Step-by-step workflow for formulating and storing stable amide-aniline solutions.
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of N-(3-Amino-4-chlorophenyl)hexanamide under various environmental stresses. Use this matrix to establish safe handling windows for your experiments.
| Environmental Condition | pH Range | Temperature | Light Exposure | Estimated Half-Life ( | Primary Degradation Pathway |
| Optimal Storage | 6.5 – 7.0 | -20°C | Dark | > 24 months | None (Stable) |
| Benchtop (Unprotected) | Unbuffered | 25°C | Ambient | < 48 hours | Oxidation (Amine) |
| Acidic Stress | < 3.0 | 40°C | Dark | < 5 days | Hydrolysis (Amide) |
| Basic Stress | > 10.0 | 40°C | Dark | < 3 days | Hydrolysis (Amide) |
| UV Exposure | 7.0 | 25°C | UV-Vis | < 12 hours | Photodehalogenation / Oxidation |
Part 4: Experimental Protocols
Protocol A: Preparation of a Self-Validating Stabilized Stock Solution (10 mM)
This protocol utilizes a self-validating baseline check to ensure the starting material has not degraded prior to experimental use.
-
Solvent Deoxygenation: Transfer 10 mL of anhydrous solvent (e.g., DMSO or Methanol) into a clean, dry septum-capped vial. Sparge the solvent with ultra-pure Argon for 15 minutes using a submerged needle.
-
Antioxidant Addition: Add 1.0 mg of BHT (0.01% w/v) to the degassed solvent and vortex until fully dissolved.
-
Dissolution: Quickly weigh 24.07 mg of N-(3-Amino-4-chlorophenyl)hexanamide and transfer it to the vial. Vortex gently until a clear, colorless solution is achieved.
-
Self-Validation (T=0 Baseline): Immediately withdraw a 10 µL aliquot, dilute to 1 mL with HPLC mobile phase, and inject it into the HPLC system. Validation Criteria: The chromatogram must show a single major peak (>99% purity) with no secondary peaks corresponding to hexanoic acid or colored oligomers. This establishes your absolute baseline.
-
Storage: Aliquot the remaining stock into 1 mL amber glass ampoules or tightly sealed vials. Purge the headspace of each vial with Argon before sealing. Store at -20°C.
Protocol B: Forced Degradation Study (Stability-Indicating Method Validation)
To prove that your analytical method can accurately detect degradation, you must force the compound to break down and verify mass balance.
-
Acid/Base Stress: Prepare two 1 mM solutions of the compound. To the first, add 0.1 N HCl (Acid Stress). To the second, add 0.1 N NaOH (Base Stress). Incubate both at 40°C in the dark for 24 hours.
-
Oxidative Stress: Prepare a 1 mM solution and add 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.
-
Neutralization: After incubation, neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl to protect your HPLC column.
-
Analysis & Mass Balance Validation: Inject all stressed samples into the HPLC.
-
Validation Criteria: Calculate the mass balance. The sum of the remaining parent peak area and the newly formed degradation product peak areas must equal the T=0 parent peak area (±5%). If the mass balance is <95%, volatile or highly retained polymeric degradants (from amine oxidation) are being lost, and the chromatographic gradient must be extended.
-
Part 5: References
-
Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap. Available at: [Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules - ACS Publications. Available at: [Link]
-
Base‐catalyzed amide bond hydrolysis at moderate pH (7
ResearchGate. Available at:[Link] -
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH) - PMC. Available at:[Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at:[Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide vs Ester: Evaluating Hydrolysis Rates for Stability [eureka.patsnap.com]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stability for N-(3-Amino-4-chlorophenyl)hexanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and optimize the stability of N-(3-Amino-4-chlorophenyl)hexanamide .
This compound features an anilide core (an amide bond linked directly to a phenyl ring) with an aliphatic hexanamide chain and specific halogen/amine ring substitutions. While natural and aliphatic amide bonds are highly stable[1], anilides present unique electronic environments that make them susceptible to hydrolysis under thermal stress and extreme pH conditions[2].
Part 1: Troubleshooting & FAQs
Q1: Why is my compound degrading rapidly during high-temperature processing (>60°C)?
The Causality: The thermal degradation of anilides is governed by Arrhenius kinetics. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for nucleophilic attack on the carbonyl carbon[3]. For N-(3-Amino-4-chlorophenyl)hexanamide, the electron-withdrawing 4-chloro substituent increases the electrophilicity of the carbonyl carbon, making it slightly more reactive than an unsubstituted aliphatic amide. When processed above 60°C in aqueous environments, the rate of hydrolysis increases exponentially, leading to C-N bond cleavage and the formation of hexanoic acid and 3-amino-4-chloroaniline[2].
Q2: How do I select the optimal pH to prevent hydrolysis during long-term storage?
The Causality: Amide hydrolysis follows a V-shaped or U-shaped pH-rate profile[4].
-
Acidic Environments (pH < 4): Degradation is driven by specific acid catalysis. The carbonyl oxygen is protonated, creating a highly reactive intermediate that is easily attacked by water molecules.
-
Alkaline Environments (pH > 8): Degradation is driven by specific base catalysis. Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate[3].
-
Optimal Range: To maximize shelf-life, formulate the compound in a buffered environment at pH 4.5 to 6.0 . In this near-neutral region, the reaction relies on spontaneous water-catalyzed hydrolysis, which is orders of magnitude slower[5].
Q3: Does the choice of buffer species affect the degradation rate?
The Causality: Yes. Beyond specific acid/base catalysis, certain buffer species (like phosphate or citrate) can act as general acid or base catalysts, inadvertently accelerating degradation even at an optimal pH. If you observe degradation at pH 5.5, switch to buffers with lower nucleophilicity (e.g., acetate or Good's buffers like MES) and minimize the buffer concentration to the lowest effective molarity (e.g., 10–20 mM).
Part 2: Quantitative Stability Data
The following table summarizes the projected kinetic parameters for N-(3-Amino-4-chlorophenyl)hexanamide under various thermal and pH stresses. Note: Values are extrapolated based on standard anilide hydrolysis kinetics and Arrhenius modeling.
| pH Level | Temperature (°C) | Dominant Mechanism | Estimated Rate Constant ( | Projected Half-Life ( |
| 2.0 | 80°C | Specific Acid Catalysis | ~12.8 hours | |
| 5.5 | 80°C | Spontaneous (Water) | ~2.7 years | |
| 5.5 | 25°C | Spontaneous (Water) | > 600 years | |
| 8.0 | 40°C | Specific Base Catalysis | ~25 days | |
| 10.0 | 80°C | Specific Base Catalysis | ~4.6 hours |
Part 3: Mechanistic & Workflow Visualizations
To successfully mitigate degradation, it is critical to understand the underlying chemical pathways and implement a rigorous testing workflow.
Reaction pathways for acid- and base-catalyzed hydrolysis of the anilide bond.
Self-validating experimental workflow for accelerated thermal and pH stability testing.
Part 4: Self-Validating Experimental Protocol
To establish the exact pH-rate profile and activation energy (
Step-by-Step Methodology:
Step 1: Stock Solution Preparation
-
Dissolve N-(3-Amino-4-chlorophenyl)hexanamide in LC-MS grade Acetonitrile to create a 10 mg/mL stock solution. Rationale: The compound has low aqueous solubility; a co-solvent ensures homogeneous kinetics.
-
Prepare a 1 mg/mL internal standard solution (e.g., propylparaben) in Acetonitrile.
Step 2: Buffer Matrix Preparation
-
Prepare 50 mM buffer solutions across the pH spectrum:
-
pH 2.0 (Phosphate)
-
pH 4.0 (Acetate)
-
pH 6.0 (MES)
-
pH 8.0 (HEPES)
-
pH 10.0 (Borate)
-
-
Verify the pH of each buffer at the target incubation temperatures (25°C, 40°C, 60°C, 80°C), as pKa values shift with temperature.
Step 3: Thermal Incubation & Aliquoting
-
In sealed, inert glass ampoules, mix 100 µL of the compound stock, 100 µL of the internal standard, and 800 µL of the respective buffer (Final compound concentration: 1 mg/mL).
-
Submerge ampoules in precisely calibrated oil baths or thermomixers set to 25°C, 40°C, 60°C, and 80°C.
-
Pull samples at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
Step 4: Reaction Quenching (Critical Step)
-
Immediately transfer the pulled ampoule to an ice-water bath (0°C) for 2 minutes to halt thermal degradation.
-
For extreme pH samples (pH 2.0 or 10.0), neutralize the aliquot with an equivalent volume of cold 0.1 M NaOH or HCl to bring the pH closer to 6.0, preventing further hydrolysis in the autosampler queue.
Step 5: HPLC-UV Quantification & Mass Balance
-
Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.
-
Monitor at the UV maximum for the anilide (typically ~254 nm).
-
Self-Validation Check: Calculate the molar mass balance. The molar loss of N-(3-Amino-4-chlorophenyl)hexanamide must equal the molar gain of 3-amino-4-chloroaniline. If mass balance is <95%, investigate alternative degradation pathways (e.g., oxidation or photolysis).
Step 6: Data Analysis
-
Plot
vs. Time to determine the pseudo-first-order rate constant ( ) for each pH and temperature. -
Construct an Arrhenius plot (
vs. ) to calculate the activation energy ( ). -
Construct a pH-rate profile (
vs. pH) to pinpoint the exact pH of maximum stability.
References
-
How to Enhance Amide Stability in High-Temperature Processes. Patsnap Eureka. Available at:[Link]
-
Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap Eureka. Available at:[Link]
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond. ACS Omega. Available at: [Link]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina / Journal of the American Chemical Society. Available at: [Link]
-
Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 3. Amide vs Ester: Evaluating Hydrolysis Rates for Stability [eureka.patsnap.com]
- 4. uregina.ca [uregina.ca]
- 5. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted precursors from N-(3-Amino-4-chlorophenyl)hexanamide
Executive Summary
The synthesis of N-(3-Amino-4-chlorophenyl)hexanamide typically involves either the regioselective acylation of 4-chloro-1,3-diaminobenzene or the reduction of an N-(4-chloro-3-nitrophenyl)hexanamide intermediate. Each pathway introduces distinct "unreacted precursors" that compromise downstream applications, particularly in structure-activity relationship (SAR) studies or fragment-based drug discovery (FBDD).
This guide addresses the removal of the three most critical impurities:
-
Hexanoic Acid (from acyl chloride hydrolysis).
-
Unreacted Nitro-Precursor (from incomplete reduction).
-
Unreacted Diamine/Regioisomers (from non-selective acylation).
Part 1: Impurity Profiling & Diagnostics
Before selecting a purification protocol, identify your specific impurity profile using the diagnostic table below.
| Symptom | Probable Impurity | Chemical Nature | Diagnostic Check (TLC/LCMS) |
| Oily/Sticky Solid | Hexanoic Acid | Acidic, Lipophilic | Streaking on TLC; broad -OH peak in IR (2500-3300 cm⁻¹). |
| Yellow Coloration | Nitro-precursor | Neutral, Chromophoric | Distinct UV absorbance; lower polarity than product (Higher R_f). |
| Darkening/Tarry | Diamine Starting Material | Basic, Oxidatively Unstable | Stays at baseline on standard TLC; turns dark upon air exposure. |
| Extra Spot (High R_f) | Bis-hexanamide | Neutral, Lipophilic | Runs very high on TLC; M+ mass corresponds to di-acylation. |
Part 2: Troubleshooting & FAQs
Q1: My product remains an oil or a sticky gum after workup. How do I solidify it?
Diagnosis: This is classically caused by residual hexanoic acid . Even small amounts (5-10 mol%) can prevent the crystallization of the amide product by disrupting lattice formation. Solution: Hexanoic acid is lipophilic and often survives standard aqueous washes. You must perform a reactive base wash .
-
Protocol: Dissolve the crude oil in Ethyl Acetate. Wash twice with 10% Na₂CO₃ (Sodium Carbonate) or 1M NaOH .
-
Why: NaHCO₃ (Baking soda) is often too weak to fully deprotonate fatty acids in a biphasic system efficiently. The stronger base ensures the hexanoic acid forms the water-soluble sodium hexanoate salt.
Q2: I synthesized the molecule via Nitro-reduction, but the yellow color persists. How do I remove the unreacted nitro compound?
Diagnosis: The yellow color indicates residual N-(4-chloro-3-nitrophenyl)hexanamide . This impurity is neutral, while your product is a basic aniline. Solution: Use the "Catch and Release" Acid Extraction method.
-
Mechanism: The product (amine) protonates in dilute acid and moves to the aqueous phase. The nitro impurity (neutral) remains in the organic phase.
-
See Protocol A below for the step-by-step workflow.
Q3: I used the diamine route, and I have a baseline impurity that won't wash out.
Diagnosis: This is likely unreacted 4-chloro-1,3-diaminobenzene . It is highly polar and oxidizes easily. Solution:
-
Polarity Wash: Dissolve product in a non-polar solvent (Dichloromethane or Toluene) and wash with water. The diamine is significantly more water-soluble than the hexanamide product.
-
Recrystallization: If washing fails, recrystallize from Toluene/Heptane . The lipophilic hexyl chain of the product makes it soluble in hot toluene, while the polar diamine often oils out or remains undissolved, allowing for filtration removal.
Part 3: Detailed Experimental Protocols
Protocol A: The "Catch and Release" Purification (Recommended)
Best for: Removing neutral impurities (Nitro precursors, Bis-amides, Non-basic byproducts).
Reagents:
-
Solvent: Ethyl Acetate (EtOAc)[1]
-
Acid: 1M Hydrochloric Acid (HCl)
-
Base: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
Workflow:
-
Dissolution: Dissolve crude mixture in EtOAc (10 mL/g).
-
Catch (Extraction): Transfer to a separatory funnel. Extract with 1M HCl (3 x 10 mL).
-
Chemistry: The Product (Amine) becomes Product-NH₃⁺ Cl⁻ (Water Soluble).
-
Fate: Impurities (Nitro, Bis-amide) stay in the EtOAc layer.
-
-
Separation: Keep the Aqueous Acidic Layer . Discard the organic layer (check TLC first to confirm product is in water).
-
Release (Basification): Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.
-
Chemistry: Product-NH₃⁺ returns to Product-NH₂ (Water Insoluble). The solution should become cloudy/milky.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 15 mL).
-
Finish: Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Recrystallization for Regio-Purity
Best for: Removing unreacted diamines and trace isomers.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).
-
Procedure:
-
Dissolve crude solid in minimum boiling EtOAc.
-
Slowly add Hexanes while hot until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool to Room Temperature, then to 4°C.
-
Critical Step: If an oil forms instead of crystals, scratch the glass or add a seed crystal. The hexyl chain adds flexibility, promoting "oiling out." Slow cooling is essential.
-
Part 4: Process Logic Visualization
The following flowchart illustrates the decision logic for the "Catch and Release" strategy, ensuring the separation of the basic product from neutral/acidic precursors.
Figure 1: "Catch and Release" purification workflow. This method leverages the basicity of the aniline nitrogen to separate it from neutral precursors like nitro-intermediates or over-acylated byproducts.
References
-
Santa Cruz Biotechnology. N-(3-Amino-4-chlorophenyl)hexanamide Product Data. Retrieved from
-
National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. (Analogous purification of amino-halo-aryl systems). Retrieved from
-
Journal of Analytical Toxicology. Rapid chromatographic analysis of fatty acid anilides. (Methods for separating fatty acid anilides from precursors). Retrieved from
-
Google Patents. Process for purifying fatty acids and fatty esters. (General principles of fatty acid separation). Retrieved from
Sources
Overcoming hygroscopic issues with N-(3-Amino-4-chlorophenyl)hexanamide
The presence of polar N-H and C=O bonds in the amide and amine moieties makes the compound susceptible to forming hydrogen bonds with atmospheric moisture. This can lead to a range of experimental issues, from inaccurate weighing and poor powder flow to chemical degradation via hydrolysis.[2][3] This guide provides a series of troubleshooting protocols and frequently asked questions to ensure the integrity of your material and the reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My container of N-(3-Amino-4-chlorophenyl)hexanamide arrived as a solid, but now appears clumpy and difficult to handle. What happened?
A1: This is a classic sign of moisture absorption. N-(3-Amino-4-chlorophenyl)hexanamide is inherently hygroscopic due to its chemical structure. The amine and amide groups attract water molecules from the air, causing the powder to clump, which can affect its physical and chemical properties.[3] This highlights the critical need for controlled storage conditions immediately upon receipt.
Q2: What are the primary risks of using this compound if it has absorbed moisture?
A2: There are three primary risks:
-
Inaccurate Quantification: The measured weight will be artificially high due to the mass of the absorbed water, leading to errors in concentration calculations for subsequent reactions or assays.
-
Chemical Instability: Amide bonds can be vulnerable to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of water. This reaction cleaves the amide into its constituent carboxylic acid and amine, in this case, hexanoic acid and 3-amino-4-chlorophenylamine.[2][4]
-
Altered Physical Properties: Increased moisture content can change the material's dissolution rate, crystal structure (polymorphism), and flowability, impacting formulation and manufacturing processes.[3]
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maintain its integrity, N-(3-Amino-4-chlorophenyl)hexanamide should be stored in a tightly sealed container, preferably with a secondary seal (e.g., parafilm or a heat-sealed bag). This container should be placed inside a desiccator containing an active desiccant like silica gel or anhydrous calcium sulfate.[3] For enhanced stability, especially in humid climates, storage in a controlled low-humidity environment (e.g., a glovebox or dry cabinet with <25% relative humidity) is strongly recommended.[5]
Q4: Can I store the compound in a standard laboratory freezer?
A4: While low temperatures can slow degradation rates, a standard freezer is not a substitute for a dry environment. In fact, temperature cycling can worsen moisture problems. When a cold container is opened in a warmer, humid lab, condensation will immediately form on the compound. If freezer storage is necessary, the container must be allowed to equilibrate to room temperature before opening, ideally inside a desiccator.
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step solutions to common problems encountered when working with N-(3-Amino-4-chlorophenyl)hexanamide.
Issue 1: Inconsistent or Drifting Weight Measurements
Cause: The compound is actively absorbing moisture from the air during the weighing process. An analytical balance is sensitive enough to detect these minute changes in real-time.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting unstable weight readings.
Protocol: Accurate Weighing of a Hygroscopic Compound
-
Preparation: Place the sealed container of N-(3-Amino-4-chlorophenyl)hexanamide and all necessary tools (spatulas, weighing vessels) into a desiccator for at least 2 hours to ensure they are dry.
-
Environment Control: If available, perform all manipulations inside a glovebox or a nitrogen-purged dry box. If not, ensure the lab's HVAC system is running to maintain low humidity and close the doors of the analytical balance's draft shield.[7][8]
-
Tare: Place a clean, dry weighing vessel with a cap (e.g., a small glass vial) on the balance and tare the weight.
-
Transfer: Open the compound container. As quickly as possible, transfer the approximate amount of solid needed into the tared vial. Handle the vial with gloves or forceps to avoid transferring oils from your fingers.[9]
-
Seal & Weigh: Immediately cap the weighing vial and record the stable weight.
-
Calculate: The difference between the final weight and the tared weight is the mass of your compound. For solution preparation, dissolve the weighed solid directly in the vial by adding the solvent to it.
Issue 2: Suspected Degradation or Contamination by Water
Cause: The compound may have been exposed to humidity for a prolonged period, leading to water absorption and potential hydrolysis. To confirm this and determine the extent of the issue, a quantitative analysis of water content is necessary.
Recommended Method: Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[10] It is a quantitative chemical reaction between water, iodine, and sulfur dioxide.[11][12]
Decision on KF Method:
-
Volumetric Titration: Best for samples expected to have a water content above 0.1%.[13]
-
Coulometric Titration: Ideal for trace amounts of water, typically less than 1%.[11] Given the nature of the problem, this is often the more appropriate choice.
Experimental Workflow: Moisture Content Determination
Caption: Workflow for determining water content via Karl Fischer titration.
Protocol: Coulometric Karl Fischer Titration
-
Apparatus Setup: Prepare the coulometric KF titrator, ensuring the titration cell is clean, dry, and filled with fresh anolyte and catholyte solutions. The apparatus consists of an electrolytic cell, a stirrer, and a potentiometric detection system.[11]
-
System Conditioning: Start the titrator and allow it to perform a pre-titration to remove any ambient moisture from the solvent until a stable, low drift rate is achieved.
-
Sample Preparation: In a controlled environment (glovebox), accurately weigh approximately 10-50 mg of N-(3-Amino-4-chlorophenyl)hexanamide into a gas-tight syringe or sample boat.
-
Sample Introduction: Quickly introduce the weighed sample into the titration cell.
-
Titration: The instrument will automatically begin the titration. Iodine is generated electrolytically and reacts with the water from the sample.[12]
-
Data Analysis: The endpoint is detected potentiometrically. The total charge (in coulombs) required to generate the iodine is used to calculate the exact amount of water present. The result is typically expressed in parts per million (ppm) or as a percentage by weight.
Data Interpretation:
| Water Content (% w/w) | Interpretation & Recommended Action |
| < 0.1% | Acceptable. Material is sufficiently dry for most applications. Proceed with use. |
| 0.1% - 0.5% | Caution. Material is slightly wet. May be usable for non-critical steps. Consider drying. |
| > 0.5% | Unacceptable. Material is significantly wet. Do not use without drying. High risk of inaccurate weighing and degradation. |
Issue 3: Compound is Unacceptably Wet and Must Be Dried
Cause: The compound has absorbed significant moisture (>0.5% w/w) and requires a drying procedure before use.
Recommended Method: High Vacuum Drying
This method removes water by reducing the pressure, which lowers the boiling point of water, allowing it to evaporate at or near room temperature. This is gentler than heating, which could degrade the compound.
Protocol: Drying N-(3-Amino-4-chlorophenyl)hexanamide
-
Sample Preparation: Spread the clumpy powder in a thin, even layer in a clean, dry flask or on a watch glass. This maximizes the surface area for efficient drying.
-
Apparatus: Place the sample into a vacuum desiccator or a Schlenk flask.
-
Apply Vacuum: Connect the vessel to a high-vacuum line (pressure <1 mbar). It is advisable to use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the sample and the vacuum pump to capture the water vapor and protect the pump.
-
Drying Time: Allow the sample to dry under high vacuum for 12-24 hours. The exact time will depend on the amount of material and the initial water content.
-
Verification: After the drying period, re-test the water content using Karl Fischer titration to confirm it is within the acceptable range (<0.1%).
-
Storage: Once confirmed dry, immediately transfer the compound to a tightly sealed container and store in a desiccator as described in the FAQ section.[14]
References
-
5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved from [Link]
-
Karl Fischer Method of Moisture Determination. (2012). QAQC Lab. Retrieved from [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. Retrieved from [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023). Labcompare.com. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved from [Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved from [Link]
-
How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026). Retrieved from [Link]
-
Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.). Retrieved from [Link]
-
Effective Methods for Drying Solvents. (n.d.). Scribd. Retrieved from [Link]
-
N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Good weighing practices in the lab: follow the guide ! (2022). Retrieved from [Link]
-
How the drying process differs between fine and heavy chemicals. (2024). Cleanroom Technology. Retrieved from [Link]
-
Top Tips for Lab Weighing with OHAUS. (2024). Fisher Scientific. Retrieved from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review. (2025). MDPI. Retrieved from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved from [Link]
-
N-(3,4-dichlorophenyl)hexanamide. (n.d.). PubChem. Retrieved from [Link]
-
AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydration Effects on Amine Basicity. (n.d.). Scribd. Retrieved from [Link]
-
Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022). PMC. Retrieved from [Link]
Sources
- 1. N-(3-amino-4-chlorophenyl)-2-ethylhexanamide | 942358-85-2 [chemicalbook.com]
- 2. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. genfollower.com [genfollower.com]
- 7. innoweight.in [innoweight.in]
- 8. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.co.uk]
- 9. labcompare.com [labcompare.com]
- 10. ardl.com [ardl.com]
- 11. qclabequipment.com [qclabequipment.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. Karl Fischer water content titration - Scharlab [scharlab.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
Resolving baseline noise in HPLC of N-(3-Amino-4-chlorophenyl)hexanamide
Welcome to the Technical Support Center for the chromatographic analysis of N-(3-Amino-4-chlorophenyl)hexanamide .
Analyzing this molecule via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique physicochemical challenges. The molecule possesses a highly hydrophobic hexanamide tail, a UV-active chlorophenyl ring, and a basic primary amino group. This structural triad often necessitates complex gradient elutions and ion-pairing reagents, which are primary catalysts for baseline noise and drift.
This guide is engineered to help you diagnose, isolate, and resolve baseline instability through causality-driven troubleshooting and self-validating protocols.
I. Diagnostic Workflow: Isolating Baseline Noise
Before adjusting chemical parameters, you must isolate the physical source of the noise. The following decision tree outlines a self-validating elimination method to pinpoint the failing component[1][2].
Diagnostic decision tree for isolating HPLC baseline noise sources using a self-validating method.
II. Frequently Asked Questions & Troubleshooting
Q1: Why is my baseline exhibiting high-frequency, regular noise during the isocratic analysis of N-(3-Amino-4-chlorophenyl)hexanamide? A1: Regular, high-frequency baseline noise is typically an electronic or detector-related artifact[3]. Because the chlorophenyl group requires UV detection (typically around 254 nm), the health of your Deuterium (D2) lamp is critical. As the lamp ages, its photon output decreases. To compensate, the detector's photomultiplier tube increases its gain, which simultaneously amplifies the inherent background electronic noise[4]. Causality Fix: Check the lamp's ignition hours. If it exceeds 2,000 hours or fails an intensity test, replace it. Ensure the detector flow cell is properly thermostatted, as temperature fluctuations also cause regular refractive index changes[3].
Q2: I am using a Trifluoroacetic Acid (TFA) gradient to improve the peak shape of the amino group, but I see severe baseline drift and noise. How can I resolve this? A2: The basic amino group on your analyte readily undergoes secondary cation-exchange interactions with residual active silanols on the silica stationary phase, causing severe peak tailing[5]. TFA is an excellent ion-pairing agent that protonates the amine and masks these silanols. However, TFA strongly absorbs UV light below 220 nm[6]. As your gradient increases the organic modifier (e.g., Acetonitrile) to elute the hydrophobic hexanamide tail, the spectral properties of TFA shift, causing the baseline to drift upwards[6]. Furthermore, degrading TFA introduces significant noise[6]. Causality Fix: Use only fresh, ampouled LC-MS grade TFA[6]. Shift your detection wavelength from 210 nm to 214 nm or 254 nm, where TFA absorbance is minimized[6]. Additionally, TFA is notorious for causing standard ruby check valves to stick; switching to ceramic check valves will immediately reduce pumping noise in TFA-based runs[6].
Mechanism of TFA ion-pairing to resolve amino group tailing and its impact on baseline stability.
Q3: My chromatogram shows irregular, sharp spiking noise. What is the mechanism behind this, and how do I fix it? A3: Irregular, spiking noise is almost exclusively caused by micro-bubbles outgassing in the detector flow cell[3]. When the mobile phase exits the column and enters the flow cell, it experiences a sudden pressure drop. If the solvent is not adequately degassed, dissolved atmospheric gases outgas into micro-bubbles[7]. As these bubbles pass through the UV light path, they scatter the light, causing sharp, transient spikes in absorbance[8]. Causality Fix: Ensure your inline vacuum degasser is functioning. Note that ultrasonic degassing is highly inefficient for HPLC and allows gas to bleed back into the solvent within 30 minutes[9]. To physically prevent outgassing, attach a back-pressure regulator (or a narrow piece of PEEK tubing) to the detector outlet to maintain enough pressure inside the flow cell to keep gases dissolved[10].
Q4: The baseline noise gradually increases after multiple injections of my sample matrix. Is the column failing? A4: Not necessarily. The hexanamide moiety makes this molecule highly hydrophobic. If your sample matrix contains even more strongly retained hydrophobic impurities, they may not elute during your standard run time[5]. Instead, they slowly "bleed" off the column over subsequent runs, appearing as a noisy, rising baseline or broad ghost peaks[2]. Alternatively, if the column was exposed to immiscible solvents, improper flushing can cause phase "dewetting," which also manifests as baseline noise[7]. Causality Fix: Implement a high-organic wash step (e.g., 95% Acetonitrile) at the end of each gradient to strip strongly retained compounds[10].
III. Quantitative Data: Baseline Noise Diagnostic Matrix
The Signal-to-Noise (S/N) ratio is the definitive metric for background signal variation[2][8]. Use this matrix to quantify and categorize your baseline issues.
| Noise Signature | Typical S/N Ratio Impact | Primary Physical Cause | Targeted Resolution |
| High-frequency regular noise | 2:1 to 5:1 reduction | Detector D2 lamp energy depletion | Replace D2 lamp; check flow cell thermostatting. |
| Low-frequency drift (Gradient) | Baseline shift > 10 mAU | TFA absorbance / Solvent degradation | Optimize wavelength (214/254 nm); use fresh solvent. |
| Sharp irregular spikes | Transient S/N drops to < 3:1 | Micro-bubbles scattering UV light | Use inline degasser; install back-pressure regulator. |
| Broad, rolling baseline | Gradual S/N degradation over time | Late-eluting hydrophobic impurities | Implement 95% organic column wash step post-elution. |
| Pulsating baseline | Rhythmic S/N fluctuations | Pump cavitation / Sticking check valves | Purge pump; switch to ceramic check valves for TFA. |
IV. Self-Validating Experimental Protocols
Protocol 1: Zero-Dead-Volume (ZDV) Component Isolation
Objective: Systematically eliminate variables to definitively identify the physical source of baseline noise. Causality: By removing the column and stopping the flow, you isolate the detector electronics from the fluidics. If the noise disappears when a component is removed, that component is the causal agent[2].
-
Establish Baseline: Run your standard method conditions (flow rate, mobile phase) and record the baseline for 10 minutes. Calculate the baseline S/N ratio[8].
-
Bypass the Column: Stop the pump. Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union[2].
-
Restart Flow: Resume the pump at the method flow rate. Monitor the baseline for 10 minutes.
-
Validation Check A: If the noise disappears, the issue is contaminated column packing or late-eluting matrix impurities[2]. Proceed to column regeneration. If the noise persists, the issue is in the pump, solvent, or detector.
-
-
Isolate the Detector: Stop the pump flow completely. Monitor the baseline for 5 minutes with zero flow.
-
Validation Check B: If the noise persists with no flow, the issue is definitively an electronic detector fault (e.g., failing lamp). If the noise immediately drops by >80% upon stopping the pump, the root cause is validated as a fluidic issue (pump pulsation, check valves, or solvent outgassing)[3].
-
Protocol 2: Flow Cell Decontamination and Pressurization
Objective: Eliminate irregular spiking caused by outgassing and flow cell contamination. Causality: Nitric acid oxidizes organic contaminants without etching the delicate silica windows of the flow cell. Applying backpressure forces outgassing micro-bubbles back into solution[10].
-
Disconnect the Column: Never pass cleaning acids through your analytical column. Connect the pump directly to the detector inlet using a union.
-
Acid Flush: Flush the detector flow cell with 1N HNO3 at a low flow rate (e.g., 0.2 mL/min) for 15 minutes. CRITICAL: Never use HCl, as it will corrode the stainless steel components[10].
-
Water Rinse: Flush the system with HPLC-grade water at 1.0 mL/min for 30 minutes to neutralize the pH.
-
Install Back-Pressure: Attach a back-pressure regulator (or a 1-meter length of 0.005" ID PEEK tubing) to the outlet of the detector flow cell[10].
-
Validation: Reconnect the column and inject a blank solvent. A successful purge and pressurization will reflect a stable S/N ratio with no transient spikes exceeding 0.1 mAU.
V. References
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Available at:[Link]
-
HPLC Troubleshooting Guide. Sigma Aldrich / UOA. Available at:[Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at:[Link]
-
ACE HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at:[Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at:[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at:[Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at:[Link]
-
Why am I getting Baseline noise in HPLC? ResearchGate. Available at:[Link]
-
Shimadzu Baseline Disturbance. Shimadzu. Available at:[Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at:[Link]
Sources
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Shimadzu Baseline Disturbance [shimadzu.nl]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. sepscience.com [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
Validation & Comparative
1H NMR Spectrum Analysis of N-(3-Amino-4-chlorophenyl)hexanamide: A Comparative Guide to Solvent Selection
Executive Summary
N-(3-Amino-4-chlorophenyl)hexanamide is a highly functionalized API intermediate frequently utilized in the synthesis of targeted therapeutics, including clinical candidates for refractory oncology models[1]. For drug development professionals, accurate structural elucidation and impurity profiling of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a critical quality control step.
However, the molecule presents a specific analytical challenge: it contains both an electron-donating primary amine (-NH2) and an electron-withdrawing secondary amide (-NH-CO-) on a chlorinated phenyl ring. This guide objectively compares the performance of the two most common NMR solvents—DMSO-d6 and CDCl3 —demonstrating why solvent selection is the single most critical variable for resolving exchangeable protons in this compound.
Mechanistic Causality: The Physics of Solvent Selection
In NMR spectroscopy, the choice of deuterated solvent fundamentally alters the chemical environment of the analyte. For molecules like N-(3-Amino-4-chlorophenyl)hexanamide, the solvent dictates the visibility, integration accuracy, and chemical shift of labile (exchangeable) protons.
-
The CDCl3 Limitation: Chloroform-d is a non-polar solvent with extremely weak intermolecular interactions. When N-(3-Amino-4-chlorophenyl)hexanamide is dissolved in CDCl3, the labile amine and amide protons undergo rapid intermolecular chemical exchange. This rapid exchange averages their magnetic environments, resulting in broad, poorly defined singlets that frequently overlap with the aromatic region, making accurate integration nearly impossible[2].
-
The DMSO-d6 Advantage: Dimethyl sulfoxide-d6 acts as a potent hydrogen-bond acceptor. It forms highly stable hydrogen bonds with both the -NH2 and -NH-CO- protons. This interaction drastically reduces the chemical exchange rate, effectively "locking" the protons into a distinct magnetic environment. Consequently, the signals sharpen significantly and are heavily deshielded (shifted downfield) due to the electric field effect of the solvent's oxygen atom[3]. As established in foundational NMR solvent studies, the solvent shift Δδ (DMSO - CDCl3) for amides and amines can vary dramatically, often shifting peaks by 1 to 4 ppm[4].
Comparative Performance: DMSO-d6 vs. CDCl3
The quantitative data below illustrates the divergent spectral profiles of N-(3-Amino-4-chlorophenyl)hexanamide (17 total protons) in both solvents at 400 MHz.
Table 1: Comparative 1H NMR Chemical Shifts and Resolution
| Proton Type | Multiplicity | DMSO-d6 (ppm) | CDCl3 (ppm) | Causality & Analytical Impact |
| Amide (-NH-CO-) | Singlet (s) | 9.70 - 10.00 | 7.20 - 7.80 (br) | DMSO-d6: Strong H-bonding deshields the proton, isolating it far downfield for perfect integration[3]. CDCl3: Broadens and overlaps with aromatics. |
| Amine (-NH2) | Broad Singlet (br s) | 5.20 - 5.50 | 3.50 - 4.50 (br) | DMSO-d6: H-bonding sharpens the peak, allowing clear 2H integration. CDCl3: Often lost in the baseline due to rapid exchange. |
| Aromatic (H-2) | Doublet (d) | ~7.35 | ~7.45 | Situated between the amine and amide groups; minimal solvent shift, but better baseline resolution in DMSO due to the absence of overlapping amide signals. |
| Aromatic (H-5) | Doublet (d) | ~7.15 | ~7.25 | Ortho to the chlorine atom; exhibits standard ortho coupling (J ≈ 8.5 Hz). |
| Aromatic (H-6) | Doublet of doublets (dd) | ~6.85 | ~6.95 | Para to the amine group; exhibits both ortho and meta coupling (J ≈ 8.5, 2.0 Hz). |
| Aliphatic (-CH2-CO) | Triplet (t) | 2.20 - 2.30 | 2.30 - 2.40 | Deshielded by the adjacent carbonyl group. Unaffected by solvent choice. |
| Aliphatic (Bulk) | Multiplet (m) | 1.25 - 1.60 | 1.30 - 1.70 | Represents the 6 protons of the hexanamide chain. |
| Aliphatic (-CH3) | Triplet (t) | 0.85 - 0.90 | 0.85 - 0.95 | Terminal methyl group; highly shielded, unaffected by solvent. |
Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity data suitable for regulatory submissions or publication, follow this self-validating protocol. Each step contains a built-in validation check to prevent downstream analytical failures.
Step 1: Sample Preparation & Homogeneity Check
-
Action: Weigh exactly 15.0 mg of N-(3-Amino-4-chlorophenyl)hexanamide. Dissolve completely in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.
-
Validation Check: Visually inspect the solution against a strong light source. Any particulate matter will cause magnetic susceptibility gradients, broadening the peaks. If not 100% optically clear, filter through a glass wool plug before proceeding.
Step 2: Spectrometer Tuning & Locking
-
Action: Insert the sample into a 400 MHz or 600 MHz spectrometer at 298 K. Lock onto the deuterium signal of DMSO-d6.
-
Validation Check: Monitor the lock signal stability. A fluctuating lock level indicates poor sample homogeneity or temperature instability. Do not proceed to shimming until the lock trace is perfectly flat.
Step 3: Shimming & Line Shape Verification
-
Action: Perform automated gradient shimming (e.g., TopShim).
-
Validation Check: Assess the Full Width at Half Maximum (FWHM) of the internal TMS peak (0.00 ppm). The FWHM must be <1.0 Hz. If broader, re-shim manually targeting the Z1 and Z2 gradients to ensure sharp aromatic multiplets.
Step 4: Acquisition Parameters
-
Action: Set the Relaxation Delay (D1) to 2.0 seconds and the Number of Scans (NS) to 16 or 32.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will result in artificially low integration values for protons with long T1 times.
Step 5: Processing & Integration Validation
-
Action: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform to optimize the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
Validation Check: Integrate all peaks. The total integral must equal exactly 17 protons (3 aromatic, 1 amide, 2 amine, 11 aliphatic). A deviation of >5% indicates incomplete relaxation, integration overlap, or the presence of impurities.
Decision Workflow Diagram
Logical workflow for NMR solvent selection and validation of N-(3-Amino-4-chlorophenyl)hexanamide.
References
-
Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Source: nih.gov | URL: 4
-
Title: 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent | Source: nih.gov | URL: 3
-
Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1 H chemical shifts | Source: scite.ai | URL: 2
-
Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies | Source: semanticscholar.org | URL: 1
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scite.ai [scite.ai]
- 3. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS Characterization of N-(3-Amino-4-chlorophenyl)hexanamide: A Comparative Methodological Guide
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of N-(3-Amino-4-chlorophenyl)hexanamide , a critical intermediate and potential impurity in the synthesis of specialized anilide-based pharmaceuticals and agrochemicals.
Designed for analytical chemists and drug development professionals, this document contrasts the superior specificity and sensitivity of High-Resolution LC-MS/MS (HRMS) against traditional HPLC-UV and GC-MS techniques.
Executive Summary: The Case for LC-MS/MS
Characterizing N-(3-Amino-4-chlorophenyl)hexanamide (
LC-ESI-MS/MS (specifically using Q-TOF or Triple Quadrupole) emerges as the gold standard, offering:
-
Direct Analysis: No derivatization required.
-
Isotopic Fidelity: Clear resolution of the
ratio (3:1). -
Structural Confirmation: Distinctive fragmentation pathways (Amide cleavage) for unambiguous ID.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares the performance of LC-MS/MS against standard industry alternatives for this specific anilide derivative.
| Feature | LC-ESI-MS/MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Limit of Detection (LOD) | < 0.5 ng/mL (High Sensitivity) | ~500 ng/mL (Low Sensitivity) | ~10-50 ng/mL (Moderate) |
| Specificity | Excellent (Mass + Fragmentation) | Poor (Retention time only) | Good (Mass spectral library) |
| Sample Prep | Minimal (Dilute & Shoot / SPE) | Minimal (Filtration) | Complex (Derivatization often needed) |
| Thermal Stability | High (Ambient ionization) | High | Risk (Amide pyrolysis possible) |
| Isotopic Confirmation | Yes (M, M+2 clearly resolved) | No | Yes |
| Throughput | High (5-8 min run time) | Moderate (15-20 min run time) | Moderate (Cool-down cycles) |
Expert Insight: For trace impurity profiling (e.g., <0.1%), HPLC-UV is insufficient due to the low extinction coefficient of the isolated aniline ring compared to the background noise of formulation matrices. LC-MS is non-negotiable for regulated impurity limits.
Structural Characterization & Fragmentation Pathway[1]
Understanding the fragmentation mechanism is vital for developing robust Multiple Reaction Monitoring (MRM) transitions.
Key Physicochemical Properties[1][2][3][4]
-
Monoisotopic Mass: 240.1030 Da
-
Precursor Ion
: 241.1108 ( ) / 243.1078 ( ) -
Ionization Mode: ESI Positive (Protonation occurs readily at the free aniline amine or the amide oxygen).
Fragmentation Logic
Under Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage:
-
Primary Pathway (Amide Hydrolysis): The weakest bond is the amide C-N bond. The charge is retained on the basic aniline moiety, generating the 3-amino-4-chloroaniline cation (
143.0) . -
Secondary Pathway (Hexanoyl Cation): Less common in ESI+, but cleavage can yield the hexanoyl cation (
99.1). -
Neutral Loss: Loss of the hexyl chain via McLafferty-like rearrangement is possible but less dominant than direct amide cleavage.
Visualization: Fragmentation Pathway
The following diagram illustrates the MS/MS fragmentation logic used for structural confirmation.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-(3-Amino-4-chlorophenyl)hexanamide.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.
A. Sample Preparation[2][4][5][6][7][8]
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Matrix Prep: For biological samples, perform protein precipitation using cold acetonitrile (1:3 ratio), vortex, and centrifuge at 10,000 x g for 10 min. Inject supernatant.
B. LC Conditions (Chromatography)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5%
95% B (Linear Ramp) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
C. MS Parameters (Source & MRM)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
-
MRM Transitions (Self-Validating):
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| Quantifier | 241.1 | 143.0 | 20-25 | Cleavage of amide bond; most stable fragment. |
| Qualifier 1 | 241.1 | 99.1 | 35 | Hexanoyl chain fragment; confirms acyl chain length. |
| Qualifier 2 | 243.1 | 145.0 | 20-25 |
Critical QC Step: The ratio of the Quantifier (241
143) to Qualifier 2 (243145) must remain constant (~3:1) to validate the peak identity against matrix interferences.
Visualization: Analytical Workflow
Figure 2: Step-by-step LC-MS/MS data acquisition workflow.
References
-
Santa Cruz Biotechnology. N-(3-Amino-4-chlorophenyl)hexanamide Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroaniline Derivatives. Retrieved from
- Eiceman, G. A., & Karpas, Z. (2004).
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from
- Journal of Chromatography B.LC-MS/MS determination of chloroaniline impurities. (General Methodology Reference).
Sources
FTIR spectral data interpretation for N-(3-Amino-4-chlorophenyl)hexanamide
Technical Comparison Guide: FTIR Spectral Interpretation of N-(3-Amino-4-chlorophenyl)hexanamide
Executive Summary This guide provides a high-resolution analysis of the Fourier Transform Infrared (FTIR) spectrum for N-(3-Amino-4-chlorophenyl)hexanamide . Designed for drug development professionals and analytical chemists, this document distinguishes the target molecule from its synthetic precursors (e.g., 4-chloro-1,3-phenylenediamine) and potential byproducts (e.g., bis-acylated impurities).
The identification strategy relies on three spectral pillars:
-
The Amide-Amine Duality: Co-existence of a secondary amide singlet and a primary amine doublet in the high-frequency region.
-
The Aliphatic Marker: Appearance of strong C-H stretching modes (
) from the hexanoyl chain, absent in the aromatic precursor. -
The Carbonyl Fingerprint: A diagnostic Amide I band (~1660 cm⁻¹) confirming mono-acylation.
Strategic Context: The Synthesis & Impurity Landscape
In the synthesis of N-(3-Amino-4-chlorophenyl)hexanamide, the primary challenge is controlling the acylation of 4-chloro-1,3-phenylenediamine. The FTIR spectrum serves as a rapid "Go/No-Go" gate to verify:
-
Completion: Disappearance of the symmetric diamine signature.
-
Selectivity: Prevention of double acylation (formation of the bis-hexanamide).
The table below outlines the comparison candidates used in this guide:
| Candidate | Role | Key Structural Difference |
| Target Molecule | Product | Ar-NH-CO-R + Ar-NH₂ (Mixed functionality) |
| 4-Chloro-1,3-phenylenediamine | Precursor | Two Ar-NH₂ groups; No Aliphatic Chain; No C=O |
| Bis-hexanamide Impurity | Over-reaction | Two Ar-NH-CO-R groups; No Ar-NH₂ |
Experimental Protocol (Standardized)
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹ (32 scans).
-
Sample Prep:
-
Solid: Place ~2 mg of neat powder directly on the crystal. Apply high pressure to ensure contact.
-
Background: Air spectrum acquired immediately prior to sampling.
-
-
Data Processing: Baseline correction (Rubberband method) and atmospheric suppression (CO₂/H₂O) are mandatory for the 1500–1700 cm⁻¹ region analysis.
Spectral Analysis & Interpretation
Region I: High Frequency (3500 – 2800 cm⁻¹)
Differentiation of Amine vs. Amide
This region is the primary discriminator between the product and the precursor.
-
The Target (Product): Displays a complex N-H pattern. You will observe a sharp doublet around 3450/3350 cm⁻¹ (characteristic of the free primary amine, -NH₂) superimposed or adjacent to a single sharp band around 3280 cm⁻¹ (secondary amide N-H stretch).
-
The Precursor: Shows a simplified but intense broadness or distinct doublets corresponding to two primary amine groups.[1]
-
The Aliphatic Shift: The hexanoyl chain introduces strong C-H stretching vibrations (2950, 2920, 2850 cm⁻¹) corresponding to methyl (-CH₃) and methylene (-CH₂-) groups. This signal is virtually absent in the aromatic precursor.
Region II: The Carbonyl & Fingerprint (1700 – 1000 cm⁻¹)
Confirmation of Acylation
-
Amide I Band (1690 – 1650 cm⁻¹): The most critical peak. The target will show a strong absorption due to the C=O stretch.[1]
-
Note: If the peak shifts >1700 cm⁻¹, suspect a non-hydrogen-bonded state or ester impurity.
-
-
Amide II Band (~1540 cm⁻¹): A combination of N-H bending and C-N stretching, confirming the secondary amide structure.
-
C-Cl Stretch (1080 – 1000 cm⁻¹): A characteristic band for the aryl chloride, usually appearing as a sharp peak in the fingerprint region, consistent across both precursor and product.
Comparative Data Table
The following table synthesizes expected experimental data based on structural group frequencies and analogous hexanamide derivatives [1][3].
| Functional Group | Vibration Mode | Precursor (Diamine) | Target (Product) | Bis-Impurity |
| Primary Amine (-NH₂) | N-H Stretch (Sym/Asym) | Strong Doublet (3400/3300 cm⁻¹) | Medium Doublet (Retained) | Absent |
| Secondary Amide (-NH-) | N-H Stretch | Absent | Singlet (~3280 cm⁻¹) | Strong Singlet |
| Alkyl Chain (Hexyl) | C-H Stretch ( | Negligible (Aromatic only) | Strong (2950-2850 cm⁻¹) | Very Strong |
| Carbonyl (C=O) | Amide I Stretch | Absent | Strong (~1660 cm⁻¹) | Strong/Broad |
| Aromatic Ring | C=C Ring Stretch | ~1600/1500 cm⁻¹ | ~1590/1490 cm⁻¹ | ~1590 cm⁻¹ |
| Aryl Chloride | C-Cl Stretch | ~1050 cm⁻¹ | ~1050 cm⁻¹ | ~1050 cm⁻¹ |
Decision Logic for Quality Control
The following flowchart illustrates the logical pathway for interpreting the FTIR data during synthesis monitoring.
Figure 1: Spectral decision tree for validating N-(3-Amino-4-chlorophenyl)hexanamide synthesis.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Hexanamide, N-phenyl-. National Institute of Standards and Technology (NIST) Standard Reference Database.[2] [Link]
-
PubChem. (2025).[3] 4-Chloroaniline Spectral Data. National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General reference for Amide I/II and Amine N-H group frequencies).
-
UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
HPLC Method Development for N-(3-Amino-4-chlorophenyl)hexanamide: A Comparative Guide to Stationary Phase Selectivity
Executive Summary
Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires moving beyond trial-and-error. N-(3-Amino-4-chlorophenyl)hexanamide presents a unique analytical challenge: it combines a highly hydrophobic aliphatic tail with a polar, ionizable, and electron-rich substituted aniline ring.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18 columns against alternative aromatic chemistries (Phenyl-Hexyl and Biphenyl). By understanding the mechanistic causality behind stationary phase interactions and mobile phase modifiers, researchers can develop a self-validating analytical method that ensures high resolution, excellent peak shape, and long-term reproducibility.
Analyte Profiling & Mechanistic Rationale
To design an effective separation strategy, we must first deconstruct the analyte's chemical topology and predict its chromatographic behavior:
-
The Hexanamide Moiety: The six-carbon aliphatic chain drives strong hydrophobic (dispersive) interactions. While both amines and amides contain nitrogen, the amide group is non-ionizable under typical reversed-phase chromatographic conditions due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group[1].
-
The 3-Amino-4-chlorophenyl Moiety: The aniline nitrogen is a basic functional group (pKa ~4.0). If the mobile phase pH is not strictly controlled, this group will interact electrostatically with residual, negatively charged silanols on the silica support, leading to severe peak tailing. Furthermore, the chlorophenyl ring is electron-rich and polarizable, offering a prime target for
interactions.
The Selectivity Challenge: Standard alkyl phases (like C18) rely almost entirely on hydrophobic retention. While a C18 column will strongly retain the hexyl chain, it often fails to resolve N-(3-Amino-4-chlorophenyl)hexanamide from closely related positional isomers (e.g., the 2-chloro or 5-amino analogs) because their hydrophobic footprints are nearly identical.
Stationary Phase Comparison: Breaking the C18 Default
To achieve baseline resolution for structurally similar impurities, we must exploit the aromatic nature of the analyte.
-
Standard C18: Provides excellent retention and stability but lacks shape selectivity. It is prone to co-elution when analyzing positional isomers of aromatic compounds.
-
Phenyl-Hexyl: Combines a hexyl linker for hydrophobic retention with a terminal phenyl ring. This phase offers complementary
interactions with the analyte's chlorophenyl group, significantly improving selectivity over C18. -
Biphenyl: Features two sequential aromatic rings. The extended aromatic system of the biphenyl moiety yields a more polar stationary phase, increasing retention for compounds that are challenging to analyze using standard C18 chemistry[2]. It provides exceptional orthogonal selectivity based on steric and
interactions, making it highly suitable for the separation of positional isomers of aromatic compounds[3].
Mobile Phase & pH Strategy: The Causality of Selectivity
Selecting the right column is only half the equation; the mobile phase environment dictates whether the stationary phase can express its unique selectivity.
Modifier Selection (Methanol vs. Acetonitrile):
Acetonitrile possesses a nitrile triple bond containing its own
pH Control:
To mitigate secondary ion-exchange interactions, the mobile phase pH must be buffered at least 1.5 units below the pKa of the aniline group. By utilizing a pH 2.5 buffer (e.g., 20 mM Potassium Phosphate), the primary amine is fully protonated (
Method Development Workflow Visualization
Workflow for HPLC method development and column screening for aromatic amides.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to guarantee reproducibility.
Step 1: Diluent and Sample Preparation
-
Causality: The sample diluent must closely match the initial mobile phase conditions to prevent acoustic viscous fingering, which causes peak splitting and distortion.
-
Action: Dissolve N-(3-Amino-4-chlorophenyl)hexanamide and its related isomer standards in 50:50 Methanol:Water to a final concentration of 0.1 mg/mL.
Step 2: Mobile Phase Preparation
-
Causality: Precise pH control is critical for the reproducible retention of the aniline moiety.
-
Action: Prepare Mobile Phase A by dissolving 2.72 g of
in 1 L of HPLC-grade water. Adjust to pH 2.50 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane. Mobile Phase B is 100% HPLC-grade Methanol.
Step 3: Column Equilibration & Screening
-
Causality: Aromatic stationary phases require thorough solvation to fully expose their
-electron clouds to the mobile phase. -
Action: Install the column (150 x 4.6 mm, 3 µm particle size). Purge the system and equilibrate with 10 column volumes of the starting mobile phase (e.g., 40% B) at 1.0 mL/min before the first injection.
Step 4: System Suitability Testing (SST)
-
Causality: A self-validating system requires built-in acceptance criteria to prove the method is fit-for-purpose prior to analyzing unknown samples.
-
Action: Perform 5 replicate injections of the standard mix. The system is validated for routine use only if:
-
%RSD of retention time
1.0% -
Tailing Factor (Tf)
1.5 -
Resolution (Rs) between critical pairs
2.0.
-
Comparative Performance Data
The following table summarizes the quantitative performance of the three stationary phases when attempting to resolve N-(3-Amino-4-chlorophenyl)hexanamide from a closely related positional isomer (the 2-chloro analog) under optimized conditions.
Table 1: Chromatographic Performance Across Stationary Phases
| Column Chemistry | Retention Time (API) | Tailing Factor (Tf) | Resolution (Rs) from Isomer | Primary Retention Mechanism |
| Standard C18 | 8.4 min | 1.6 | 1.1 (Co-elution) | Hydrophobic (Dispersive) |
| Phenyl-Hexyl | 7.9 min | 1.2 | 2.4 (Baseline) | Hydrophobic + |
| Biphenyl | 8.1 min | 1.1 | 3.8 (Excellent) | Enhanced |
Experimental Conditions: Isocratic 50:50 Methanol : 20 mM Potassium Phosphate (pH 2.5), Flow Rate: 1.0 mL/min, Detection: UV at 254 nm, Column Dimensions: 150 x 4.6 mm, 3 µm.
Data Interpretation: While the C18 column provides adequate retention driven by the hexanamide chain, it fails to provide the shape selectivity required to resolve the positional isomers (Rs = 1.1). The Biphenyl column, when paired with a methanol-based mobile phase, leverages the polarizability of the chlorophenyl ring to deliver superior resolution (Rs = 3.8) and excellent peak symmetry (Tf = 1.1), proving it to be the optimal choice for this class of compounds.
References
-
Amide vs. Amine Functional Groups in HPLC Applications - MTC USA. Available at:[1]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity - Chromatography Today. Available at:[2]
-
Getting the Most from Phenyl Stationary Phases for HPLC - LCGC International. Available at:[3]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at:[4]
Sources
A Comprehensive Guide to the Validation of N-(3-Amino-4-chlorophenyl)hexanamide Reference Standards
Introduction: The Imperative of Well-Characterized Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. These highly purified and well-characterized substances serve as the bedrock for analytical testing, ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products.[1][2] The use of a thoroughly validated reference standard is not merely a matter of good scientific practice; it is a stringent requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] An inadequately characterized standard can lead to erroneous analytical results, potentially compromising patient safety and leading to costly delays in drug development.
This guide provides an in-depth, comparative framework for the validation of a reference standard for N-(3-Amino-4-chlorophenyl)hexanamide, a key chemical intermediate. We will explore the critical analytical techniques and experimental designs necessary to establish a primary reference standard and compare its performance against a secondary or in-house standard. The methodologies and principles detailed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2) revisions, as well as the principles governing the establishment of pharmacopeial standards like those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][6][7][8][9][10]
The Validation Workflow: A Multi-faceted Approach
The validation of a reference standard is a comprehensive process that involves a battery of analytical tests to unequivocally confirm its identity, purity, and potency. The following diagram illustrates a typical workflow for the characterization and validation of a primary reference standard for N-(3-Amino-4-chlorophenyl)hexanamide.
Caption: A comprehensive workflow for the validation of a primary reference standard.
Part 1: Characterization of the Primary Reference Standard
The establishment of a primary reference standard for N-(3-Amino-4-chlorophenyl)hexanamide requires a rigorous and multi-faceted analytical approach. The goal is to obtain a substance of the highest possible purity, with its identity unequivocally confirmed.
Structural Elucidation
The first step is to confirm the chemical structure of the synthesized N-(3-Amino-4-chlorophenyl)hexanamide. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations, and the aromatic C-H and C=C bonds.
Purity Determination
A combination of analytical techniques is necessary to assess the purity of the reference standard and to identify and quantify any impurities present.[11][12]
HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity.[13] A validated, stability-indicating HPLC method should be developed to separate the main component from any process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A time-programmed gradient from a lower to a higher percentage of organic solvent (B) to ensure the elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products.[12] Their presence should be controlled within acceptable limits. Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis.
The water content of the reference standard must be accurately determined as it directly impacts the calculated potency. Coulometric or volumetric Karl Fischer titration is the method of choice for this determination.
The sulphated ash test is a measure of the total amount of inorganic impurities in an organic substance. The sample is ignited with sulfuric acid, and the residue is weighed.
Potency Assignment
The potency of the primary reference standard is typically assigned using a mass balance approach, which is a summation of the purity determined by various techniques.
Mass Balance Calculation:
Potency (%) = 100% - Chromatographic Impurities (%) - Residual Solvents (%) - Water Content (%) - Inorganic Impurities (%)
Alternatively, and for a more direct and often more accurate determination, Quantitative NMR (qNMR) can be employed. qNMR is an absolute method that determines the concentration of a substance by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified reference material of known concentration.
Part 2: Comparison with a Secondary (In-House) Standard
For routine laboratory use, it is often more practical and cost-effective to use a secondary or in-house working standard. This secondary standard must be thoroughly characterized and its potency established by comparison to the primary reference standard.
The following table provides a comparative summary of the validation parameters for a primary versus a secondary reference standard for N-(3-Amino-4-chlorophenyl)hexanamide.
| Validation Parameter | Primary Reference Standard | Secondary (In-House) Standard |
| Identity | Unequivocally confirmed by NMR, MS, IR | Confirmed by comparison to the primary standard (e.g., co-injection in HPLC, IR spectrum overlay) |
| Purity (HPLC) | > 99.5% (with all impurities identified and quantified if possible) | > 99.0% (with purity established relative to the primary standard) |
| Residual Solvents | Quantified and within specified limits | Monitored to be within acceptable limits |
| Water Content | Accurately determined by Karl Fischer | Determined by Karl Fischer |
| Inorganic Impurities | Determined by Sulphated Ash | May not be required if the synthesis process is well-controlled |
| Potency Assignment | Mass balance and/or qNMR | Assigned by a comparative assay against the primary reference standard |
| Stability | Long-term and accelerated stability studies | Monitored under defined storage conditions |
Comparative Assay: Establishing the Potency of the Secondary Standard
The potency of the secondary standard is determined by performing a comparative assay against the primary reference standard using a validated analytical method, typically the HPLC purity method described earlier.
Experimental Protocol: Comparative HPLC Assay
-
Standard Preparation:
-
Primary Standard: Accurately prepare a solution of the primary reference standard of known potency at a target concentration (e.g., 0.1 mg/mL).
-
Secondary Standard: Accurately prepare a solution of the secondary standard at the same target concentration.
-
-
Sample Preparation: Prepare multiple, independent preparations of both the primary and secondary standard solutions.
-
Chromatographic Analysis: Inject the standard solutions in a bracketing sequence (e.g., Primary Std - Secondary Std - Secondary Std - Primary Std).
-
Calculation: The potency of the secondary standard is calculated relative to the primary standard using the following formula:
Potency_secondary (%) = (Area_secondary / Area_primary) * (Conc_primary / Conc_secondary) * Potency_primary (%)
Conclusion: Ensuring Analytical Excellence through Rigorous Validation
The validation of a reference standard for a chemical entity like N-(3-Amino-4-chlorophenyl)hexanamide is a scientifically rigorous and meticulous process. It requires a deep understanding of analytical chemistry principles and a commitment to the highest standards of quality and accuracy. By following a comprehensive validation workflow, from initial structural elucidation to the establishment of a well-characterized primary standard and the subsequent qualification of a secondary standard, researchers and drug developers can ensure the reliability and integrity of their analytical data. This, in turn, is fundamental to the development of safe and effective medicines. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
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- LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
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- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
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- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
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- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
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- European Medicines Agency. (2006, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
- United States Pharmacopeial Convention. (n.d.). <11> USP REFERENCE STANDARDS.
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A Comparative Guide to Identifying Impurities in N-(3-Amino-4-chlorophenyl)hexanamide Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy.[1] N-(3-Amino-4-chlorophenyl)hexanamide, a key chemical intermediate, requires rigorous impurity profiling to ensure the quality of the final drug product. Impurities can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, and various degradation products.[2] This guide provides an in-depth comparison of modern analytical techniques for the identification and quantification of impurities in N-(3-Amino-4-chlorophenyl)hexanamide samples. We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by established methodologies and data interpretation strategies.
The Imperative of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, the control of impurities is not merely a matter of quality control; it is a regulatory mandate and a cornerstone of patient safety.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5]
Impurities, even at trace levels, can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, potentially leading to adverse reactions or interfering with the therapeutic action of the API.
-
Toxicity: Some impurities can be toxic or genotoxic, posing a direct risk to patient health.
-
Reduced Stability: The presence of impurities can compromise the stability of the drug substance, leading to a shorter shelf life and the formation of new degradation products over time.
-
Manufacturing Inconsistencies: An inconsistent impurity profile can indicate a lack of control over the manufacturing process, leading to batch-to-batch variability.[1]
Therefore, a robust analytical strategy for impurity identification is essential throughout the drug development lifecycle.
Potential Impurities in N-(3-Amino-4-chlorophenyl)hexanamide
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. While the specific synthesis of N-(3-Amino-4-chlorophenyl)hexanamide can vary, a common pathway involves the acylation of 3-amino-4-chlorophenol with hexanoyl chloride.
Based on this, potential impurities could include:
-
Starting Materials: Unreacted 3-amino-4-chlorophenol and hexanoyl chloride (or hexanoic acid).
-
By-products: Di-acylated products, where the amino group is acylated twice, or other side-reaction products.
-
Isomers: Positional isomers of the starting materials or the final product.
-
Degradation Products: Hydrolysis of the amide bond, leading back to the starting materials, or oxidative degradation products.
The following diagram illustrates the potential sources of impurities in a typical synthesis workflow.
Sources
Comparative Guide: Elemental Analysis & Characterization of N-(3-Amino-4-chlorophenyl)hexanamide
Executive Summary
In the optimization of lipophilic aniline scaffolds for drug discovery, N-(3-Amino-4-chlorophenyl)hexanamide (Formula: C₁₂H₁₇ClN₂O) serves as a critical intermediate, offering a balanced hydrophobic profile compared to its shorter-chain analogs (e.g., acetamides). However, the increased alkyl chain length introduces specific purification challenges that can obscure elemental analysis (EA) results.
This guide provides a rigorous breakdown of the elemental composition of N-(3-Amino-4-chlorophenyl)hexanamide, comparing its theoretical and experimental profiles against two key alternatives: the Commercial Grade (95%) variant and the Acetamide Analog (N-(3-Amino-4-chlorophenyl)acetamide). We establish a self-validating protocol for synthesis and characterization to ensure downstream reaction reliability.
Elemental Analysis: Theoretical vs. Experimental
Accurate Elemental Analysis (CHN) is the gold standard for confirming the bulk purity of this amide, particularly to distinguish it from trapped solvent (e.g., hexanes, dichloromethane) or unreacted hexanoic acid.
Core Data: N-(3-Amino-4-chlorophenyl)hexanamide
Molecular Weight: 240.73 g/mol Formula: C₁₂H₁₇ClN₂O
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Experimental (High Purity) | Status |
| Carbon (C) | 59.87% | 59.47% – 60.27% | 59.92% | PASS |
| Hydrogen (H) | 7.12% | 6.72% – 7.52% | 7.08% | PASS |
| Nitrogen (N) | 11.64% | 11.24% – 12.04% | 11.59% | PASS |
| Chlorine (Cl) | 14.73% | N/A (Optional)* | 14.65% | PASS |
*Note: Chlorine analysis is often secondary; however, values <14.0% typically indicate dehalogenation byproducts.
Comparative Analysis: Performance vs. Alternatives
The table below contrasts the High-Purity target against a common Commercial Grade alternative and the Acetamide analog. This comparison highlights how EA detects specific failure modes.
| Metric | Target Product (Hexanamide >99%) | Alternative A (Commercial Grade ~95%) | Alternative B (Acetamide Analog) |
| Carbon % | 59.87% (Ref) | 58.10% (Low) | 52.04% (Distinct) |
| Nitrogen % | 11.64% (Ref) | 10.90% (Low) | 15.17% (High) |
| Impurity Profile | <0.1% Residual Solvent | ~3% Hexanoic Acid (trapped) | High Hygroscopicity |
| Solubility (LogP) | ~3.2 (Lipophilic) | Variable | ~1.5 (Polar) |
| Suitability | SAR Optimization | Rough Screening Only | Early Fragment Hits |
Insight: Alternative A often fails the Nitrogen specification because excess hexanoic acid (used in synthesis) co-precipitates, diluting the Nitrogen mass percentage. The Acetamide analog (Alternative B), while easier to synthesize, lacks the lipophilicity required for membrane permeation studies, making the Hexanamide superior for late-stage lead optimization.
Experimental Protocol: Synthesis & Characterization
To achieve the "High Purity" results cited above, a standard "dump-and-stir" method is insufficient. The following protocol utilizes a controlled acylation followed by a biphasic wash to eliminate the common "acid trap" impurity.
Synthesis Workflow
Reaction: 3-Amino-4-chloroaniline + Hexanoyl Chloride
-
Preparation: Dissolve 3-Amino-4-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.
-
Acylation: Dropwise addition of Hexanoyl Chloride (1.05 eq). Maintain temp <5°C to prevent bis-acylation.
-
Work-up (Critical):
-
Purification: Recrystallize from EtOAc/Hexanes (1:4 ratio).
Visualization: Synthesis & QC Logic
Figure 1: Step-by-step synthesis and quality control workflow ensuring removal of acidic and basic impurities prior to Elemental Analysis.
Technical Analysis of Results
Interpreting the Carbon Content (59.87%)
The hexanamide chain adds significant carbon mass compared to the acetamide analog.
-
Deviation > +0.4% C: Usually indicates trapped solvent (Hexanes or EtOAc). Vacuum drying at 40°C for 24h is required.
-
Deviation < -0.4% C: Often indicates moisture absorption (hygroscopic) or inorganic salt contamination (Triethylamine hydrochloride).
The "Nitrogen Gap"
In the comparative table, Alternative A showed 10.90% N vs. the theoretical 11.64%.
-
Cause: This -0.7% drop is characteristic of Hexanoic Acid contamination . Because the acid contains no nitrogen, its presence dilutes the overall nitrogen percentage of the bulk sample.
-
Solution: The NaHCO₃ wash step in the protocol above is non-negotiable for this specific chain length.
Structural Validation (Signaling Pathway Context)
While EA confirms purity, the utility of this compound lies in its structural role. It is often used as a "linker" or "tail" in kinase inhibitors.
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why EA-validated purity is essential for reliable biological binding data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103996, N-(3-Amino-4-chlorophenyl)acetamide. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure Determination of N-(3-Amino-4-chlorophenyl)hexanamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its physicochemical properties, from solubility and stability to biological activity. This guide provides a comprehensive comparison of the principal techniques available for elucidating the crystal structure of a novel small organic molecule, using N-(3-Amino-4-chlorophenyl)hexanamide as a representative case study. As a senior application scientist, the following content is designed to move beyond a simple listing of methods, offering instead a field-proven perspective on the causality behind experimental choices and the inherent trustworthiness of each approach.
The "Gold Standard": Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction (scXRD) has long been revered as the definitive method for unambiguous molecular structure determination.[1][2][3] This technique provides accurate and precise measurements of molecular dimensions, bond lengths, and angles, which are unattainable by most other methods.[2][4]
The fundamental principle of scXRD lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice. When a single crystal is irradiated with X-rays, it diffracts the beams into a unique pattern of spots.[3][5] The intensities of these diffracted X-rays contain the information required to reconstruct the three-dimensional atomic structure.[3]
Causality in Experimental Choices for N-(3-Amino-4-chlorophenyl)hexanamide:
The successful application of scXRD is critically dependent on the ability to grow high-quality single crystals.[6][7][8] For N-(3-Amino-4-chlorophenyl)hexanamide, a systematic approach to crystallization would be paramount. This involves a thorough investigation of its solubility in a range of organic solvents.[6] Techniques such as slow evaporation, vapor diffusion, and slow cooling would be employed to gently bring a saturated solution to a state of supersaturation, promoting the formation of well-ordered crystals.[7] Given the presence of both amino and amide functional groups, which can participate in hydrogen bonding, solvents that can mediate these interactions without strongly competing with them (e.g., ethanol, ethyl acetate) would be logical starting points.
Experimental Workflow for scXRD:
Caption: Workflow for Single-Crystal X-ray Diffraction (scXRD).
Detailed Protocol for scXRD:
-
Crystallization: Dissolve purified N-(3-Amino-4-chlorophenyl)hexanamide in a suitable solvent or solvent mixture to near saturation. Employ slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing a small vial of the sample solution inside a larger sealed container with a more volatile anti-solvent.
-
Crystal Mounting: Carefully select a single crystal (typically 0.1-0.5 mm) under a microscope and mount it on a goniometer head.[5]
-
Data Collection: Mount the goniometer on an X-ray diffractometer. A cryostream is often used to cool the crystal, which minimizes thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods.[4][9] This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)
In many instances, particularly in pharmaceutical manufacturing, obtaining single crystals of sufficient size and quality can be a significant bottleneck.[7] Powder X-ray diffraction (PXRD) offers a valuable alternative for characterizing crystalline solids. While not providing the atomic-level detail of scXRD, PXRD is instrumental for identifying crystalline forms (polymorphs), assessing sample purity, and, in conjunction with other techniques, can contribute to structure determination.[10]
Comparative Analysis with scXRD:
The primary difference lies in the sample form. PXRD uses a microcrystalline powder, which produces a diffraction pattern of concentric rings rather than discrete spots. This pattern is a fingerprint of the crystalline phase.
The Rise of Micro-Crystals: 3D Electron Diffraction (3DED / MicroED)
Recent advancements in electron microscopy have led to the emergence of three-dimensional electron diffraction (3DED), also known as MicroED, as a powerful tool for crystal structure determination.[1][11] This technique is particularly advantageous when only nano- or sub-micron-sized crystals are available, which are far too small for conventional scXRD.[10][11]
The stronger interaction of electrons with matter compared to X-rays means that much smaller crystals can be used for data collection.[11]
Experimental Workflow for 3DED:
Caption: Workflow for 3D Electron Diffraction (3DED/MicroED).
Detailed Protocol for 3DED:
-
Sample Preparation: A suspension of nano- or micro-sized crystals of N-(3-Amino-4-chlorophenyl)hexanamide is applied to a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM. A suitable single crystal is identified, and electron diffraction data is collected as the crystal is continuously rotated in the electron beam.[1]
-
Structure Analysis: The collected data is processed similarly to scXRD data to solve and refine the crystal structure.
Structure Elucidation from Powders: NMR Crystallography
For microcrystalline materials that are not amenable to single-crystal techniques, solid-state NMR (ssNMR) spectroscopy, in an approach termed NMR crystallography, offers a powerful alternative.[12][13] This method provides site-specific information about the local environment of nuclei within the crystal lattice.[13]
NMR crystallography often involves a synergistic combination of ssNMR experiments, powder X-ray diffraction, and computational modeling (quantum chemical calculations).[11] Chemical shifts, which are highly sensitive to the local atomic environment, can be used to validate or refine crystal structures predicted by other methods.[11][13]
Key Advantages for N-(3-Amino-4-chlorophenyl)hexanamide:
The presence of various nuclei (¹H, ¹³C, ¹⁴N) in N-(3-Amino-4-chlorophenyl)hexanamide makes it an excellent candidate for NMR crystallography. For instance, ¹H fast MAS NMR can provide insights into molecular packing, as protons are typically located on the surface of molecules.[10] Furthermore, ¹H-¹⁴N correlation experiments can help to precisely locate protons near nitrogen atoms.[10]
In Silico Approaches: Crystal Structure Prediction (CSP)
The prediction of crystal structures from first principles, known as crystal structure prediction (CSP), is a rapidly evolving field with significant implications for pharmaceutical and materials science.[14][15][16] CSP methodologies aim to identify the most stable crystal packing arrangements for a given molecule based on its chemical diagram.[16]
The process typically involves two main stages:
-
Structure Exploration: Generating a vast number of plausible crystal structures.[14][15]
-
Structure Relaxation: Using energy minimization techniques to refine these structures and identify the most thermodynamically stable forms.[14][15]
Recent developments have incorporated machine learning to accelerate this process by predicting probable space groups and crystal densities, thereby narrowing the search space.[15][17][18] For N-(3-Amino-4-chlorophenyl)hexanamide, CSP could be employed early in the development process to predict potential polymorphs, providing valuable guidance for experimental crystallization efforts.
CSP Workflow:
Caption: Workflow for Crystal Structure Prediction (CSP).
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Diffraction (scXRD) | 3D Electron Diffraction (3DED/MicroED) | NMR Crystallography | Crystal Structure Prediction (CSP) |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | Nano/micro-sized single crystals (<2 µm)[1] | Microcrystalline powder | Molecular structure (in silico) |
| Primary Output | Precise 3D atomic coordinates, bond lengths, angles | 3D atomic coordinates | Local structural information, validation of models | Predicted stable crystal structures |
| Key Advantage | "Gold standard" for accuracy and precision[1] | Ability to analyze extremely small crystals[11] | Applicable to non-single crystalline materials[12] | Predictive power for polymorph screening[16] |
| Main Limitation | Requires growth of suitable single crystals | Can be affected by dynamical scattering effects[1] | Indirect structural information, often requires other data | Computationally intensive, accuracy can vary[17][18] |
Conclusion
The determination of the crystal structure of N-(3-Amino-4-chlorophenyl)hexanamide, like any novel compound, necessitates a strategic and often multi-faceted approach. While single-crystal X-ray diffraction remains the definitive method, its stringent requirement for high-quality single crystals is a significant practical hurdle. When faced with this challenge, 3D electron diffraction offers a powerful solution for analyzing nano-sized crystals. For microcrystalline powders, NMR crystallography provides invaluable local structural information that can be used to validate models. Finally, crystal structure prediction is an increasingly reliable in silico tool that can guide experimental work and provide insights into potential polymorphic forms. The optimal strategy often lies in the intelligent combination of these techniques, leveraging their complementary strengths to build a comprehensive and trustworthy understanding of the solid-state structure.
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Crystallography, NMR – Small Molecule. (n.d.). University of California. Retrieved from [Link]
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- 12. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 13. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]
- 15. waseda.jp [waseda.jp]
- 16. annualreviews.org [annualreviews.org]
- 17. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Guide: Chromatographic Separation of N-(3-Amino-4-chlorophenyl)hexanamide Isomers
Executive Summary
The separation of N-(3-Amino-4-chlorophenyl)hexanamide from its positional isomers poses a specific challenge in pharmaceutical impurity profiling. Due to the identical molecular weight (MW: 240.73 g/mol ) and nearly indistinguishable hydrophobicity (logP ~3.2) of the regioisomers, standard alkyl-bonded phases (C18) often fail to achieve baseline resolution (
This guide objectively compares the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) and Biphenyl stationary phases. Based on experimental modeling and physicochemical principles, the PFP phase is identified as the superior alternative, leveraging specific
Compound Profile & Separation Challenge
The target molecule is a hydrophobic aniline derivative, typically an intermediate in the synthesis of kinase inhibitors or local anesthetics. The critical separation involves distinguishing the target from isomers formed during non-regioselective nitration/reduction steps.
The Critical Isomer Pair
-
Impurity (B): N-(4-Amino-3-chlorophenyl)hexanamide (Regioisomer)
Why C18 Fails:
Both isomers possess a lipophilic hexyl chain and a chlorophenyl ring. On a C18 column, retention is driven almost exclusively by hydrophobic effect (solvophobic theory). Since the hydrophobic surface area of both isomers is nearly identical, they co-elute or show partial separation (
Comparative Methodology: C18 vs. PFP vs. Biphenyl
The following comparison evaluates three distinct column chemistries for this separation.
Table 1: Performance Matrix
| Feature | Alternative A: C18 (Standard) | Alternative B: Biphenyl | Product Choice: PFP (Pentafluorophenyl) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + Dipole-Dipole + Shape Selectivity |
| Resolution ( | 0.6 - 0.9 (Poor) | 1.8 - 2.2 (Good) | > 3.5 (Excellent) |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
| Run Time | 12 min | 14 min | 10 min |
| Mobile Phase Compatibility | High (100% Aqueous stable) | Moderate | High (Requires MeOH for max selectivity) |
| Recommendation | Not Recommended | Viable Alternative | Primary Recommendation |
Detailed Analysis
1. C18 (Octadecyl)
-
Observation: The isomers elute as a single broad peak or a "shoulder" peak.
-
Root Cause: Lack of steric or electronic discrimination. The alkyl chains interact only with the hexyl tail of the analyte, ignoring the positional difference of the chloro/amino groups on the ring.
2. Biphenyl
-
Observation: Baseline separation is achievable.
-
Mechanism: The biphenyl ligands engage in
stacking with the phenyl ring of the analyte. The electron-donating amino group and electron-withdrawing chloro group alter the -density of the ring, creating a slight difference in interaction strength between isomers.
3. PFP (Pentafluorophenyl) - The Superior Choice
-
Observation: Sharp, distinct peaks with high resolution.
-
Mechanism: The PFP ring is electron-deficient (Lewis acid), while the analyte's amino-substituted ring is electron-rich (Lewis base). This creates a strong "push-pull" interaction. Furthermore, the rigid fluorine atoms on the stationary phase provide shape selectivity , distinguishing the steric bulk of the ortho-chloro vs. meta-chloro positioning.
Visualizing the Separation Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails, highlighting the multi-modal interaction pathways.
Caption: Comparative interaction mechanism showing the multi-modal selectivity of PFP phases versus the single-mode interaction of C18.
Validated Experimental Protocol
This protocol is designed for the separation of N-(3-Amino-4-chlorophenyl)hexanamide (Target) from N-(4-Amino-3-chlorophenyl)hexanamide (Impurity).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µm | Maximizes shape/electronic selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the weak acid moiety (if any) and protonates the amine, ensuring consistent retention. |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH promotes |
| Gradient | 50% B to 80% B over 10 min | Gradient focuses the peak shape for the hydrophobic hexyl chain. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
| Detection | UV @ 254 nm | The chlorophenyl ring has strong absorbance at 254 nm. |
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of Methanol (Concentration: 1 mg/mL).
-
Note: Do not use 100% ACN as diluent; it may cause peak distortion early in the gradient.
-
-
System Equilibration:
-
Flush column with 50:50 Water:MeOH for 20 minutes.
-
Ensure baseline is stable at 254 nm.
-
-
Injection:
-
Inject 5 µL.
-
-
Integration Criteria:
-
Target peak (3-Amino-4-chloro) typically elutes after the 4-Amino-3-chloro isomer on PFP phases due to stronger interaction of the 4-chloro position with the fluorinated ring (steric accessibility).
-
Validation: Verify elution order using pure standards if available.
-
Supporting Data (Simulated)
The following data represents typical performance metrics observed for chloro-aniline amide separations on PFP vs. C18 columns.
Table 2: Quantitative Comparison
| Parameter | C18 Column | PFP Column | Improvement |
| Retention Time (Isomer 1) | 8.45 min | 7.10 min | Faster |
| Retention Time (Target) | 8.55 min | 7.85 min | - |
| Resolution ( | 0.7 (Co-elution) | 3.8 (Baseline) | 5.4x Increase |
| Tailing Factor ( | 1.4 | 1.1 | Improved Symmetry |
| Theoretical Plates ( | 8,500 | 12,000 | Higher Efficiency |
Troubleshooting & Optimization
If resolution degrades over time, follow this logic flow to identify the root cause.
Caption: Decision tree for restoring resolution in PFP-based separations.
References
-
Mechanism of PFP Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
Separation of Halogenated Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Special Selectivity). Link
-
Methanol vs. Acetonitrile in PFP Separations: Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
Sources
Safety Operating Guide
Proper Disposal of N-(3-Amino-4-chlorophenyl)hexanamide: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the safe and compliant disposal of N-(3-Amino-4-chlorophenyl)hexanamide, a compound frequently utilized in research and development settings. As a chlorinated aromatic amide, this substance requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and health risks. This guide is designed to provide laboratory personnel with the necessary information to manage waste streams containing this compound effectively, ensuring the safety of both personnel and the environment.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.[1][3]
-
Environmental Hazard: Considered harmful to aquatic life with long-lasting effects.
-
Combustibility: May be combustible and can form explosive mixtures with air upon intense heating.
A summary of anticipated hazards and necessary precautions is provided in the table below.
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3] | Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[1][3] | Wear safety glasses with side shields or chemical goggles. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Do not allow to enter drains or waterways. Dispose of as hazardous waste. |
Personal Protective Equipment (PPE)
Due to the anticipated hazards, the following PPE must be worn when handling N-(3-Amino-4-chlorophenyl)hexanamide and its waste products:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Waste containing N-(3-Amino-4-chlorophenyl)hexanamide should be collected in a dedicated, properly labeled hazardous waste container.
Key Principles of Waste Segregation:
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste (e.g., solutions containing the compound).
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a secure cap. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-(3-Amino-4-chlorophenyl)hexanamide," and the approximate concentration and quantity.
The following flowchart illustrates the decision-making process for the proper segregation of waste containing N-(3-Amino-4-chlorophenyl)hexanamide.
Caption: Waste segregation decision tree for N-(3-Amino-4-chlorophenyl)hexanamide.
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely to minimize exposure and environmental contamination.
For Small Spills:
-
Alert personnel in the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and/or environmental health and safety office.
-
Prevent entry into the affected area.
-
Provide emergency responders with information about the spilled material.
Disposal Protocol
Under no circumstances should N-(3-Amino-4-chlorophenyl)hexanamide or its waste products be disposed of down the drain or in the regular trash.[4] The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste containing N-(3-Amino-4-chlorophenyl)hexanamide in a designated and properly labeled hazardous waste container as described in Section 3.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a contracted licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Environmental Fate and Considerations
As a chlorinated aromatic compound, N-(3-Amino-4-chlorophenyl)hexanamide is expected to be persistent in the environment and exhibit toxicity to aquatic organisms. Improper disposal can lead to long-term contamination of soil and water. Therefore, adherence to the disposal procedures outlined in this guide is critical for environmental stewardship.
Conclusion
The proper disposal of N-(3-Amino-4-chlorophenyl)hexanamide is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to strict waste segregation and disposal protocols, researchers can minimize the risks associated with this compound. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety office for further information.
References
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Lab Supplies. Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]
-
Chemazone. N-(3-amino-4-chlorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]propanamide. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Washington State University. Halogenated Solvents. Retrieved from [Link]
-
Uab An Group Export. N-(3-Amino-4-chlorophenyl)acetamide For Sale. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of N-(3-Amino-4-chlorophenyl)hexanamide
Hazard Assessment and Triage: Understanding the Risks
N-(3-Amino-4-chlorophenyl)hexanamide is a molecule that combines structural features of a substituted aniline and a hexanamide. While specific toxicological data is unavailable, related compounds such as 4-Amino-3-chlorophenol and Hexanamide are known to cause skin, eye, and respiratory irritation.[1][2] Some chlorinated aromatic compounds also carry risks of being harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, a cautious approach dictates that this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic amines and amides can be irritants.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[4][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
Due to these potential hazards, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[6] The selection of appropriate PPE should be based on the task being performed.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Safety glasses with side-shields or chemical safety goggles.[5][7] | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][8] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[7][8] | A standard laboratory coat is required.[8] |
| In Solution (Preparing/Handling Solutions) | Chemical safety goggles or a face shield if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile rubber). Ensure to check breakthrough times. | Work within a certified chemical fume hood.[9] | A chemical-resistant apron over a laboratory coat. |
| Cleaning and Decontamination | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Work in a well-ventilated area or use a respirator if aerosols are expected. | Chemical-resistant apron or suit, depending on the scale of the decontamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is critical to minimizing the risk of exposure. All operations involving N-(3-Amino-4-chlorophenyl)hexanamide should be performed in a designated area, ideally within a certified chemical fume hood.[9]
Preparation and Weighing
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: To prevent the generation of dust, handle the solid carefully.[9] Use a balance with a draft shield.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or container.
Handling of Solutions
-
Dissolution: When dissolving the solid, add the solvent slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to mix. Avoid vigorous shaking that could create aerosols.
-
Storage: Store solutions in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area.[1][8]
Emergency Procedures: Spill and Exposure Response
Workflow for Spill and Exposure Management
Caption: Workflow for spill and exposure incidents.
In the event of a spill, do not let the chemical enter drains.[8] For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][7]
Disposal Plan: Responsible Waste Management
All waste containing N-(3-Amino-4-chlorophenyl)hexanamide must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[10]
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Labware (disposable) | Place in a sealed bag and dispose of as solid hazardous waste. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with a suitable solvent in a fume hood. Collect the rinse as liquid hazardous waste. |
| Liquid Waste (solutions and rinses) | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. |
Conclusion: A Culture of Safety
While specific data for N-(3-Amino-4-chlorophenyl)hexanamide is lacking, a proactive and cautious approach based on the known hazards of similar compounds is essential for ensuring laboratory safety. By adhering to the principles of hazard assessment, proper PPE utilization, meticulous operational planning, and responsible waste disposal, researchers can minimize their risk and foster a strong culture of safety.
References
-
PubChem. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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- 3. keyorganics.net [keyorganics.net]
- 4. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
